molecular formula C4H6O3<br>C4H6O3<br>(CH3CO)2O<br>(CH3CO)2O B6355015 Acetic Anhydride CAS No. 108-24-7

Acetic Anhydride

Katalognummer: B6355015
CAS-Nummer: 108-24-7
Molekulargewicht: 102.09 g/mol
InChI-Schlüssel: WFDIJRYMOXRFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic Anhydride is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, ACS, 97% is 102.031694049 g/mol and the complexity rating of the compound is 83.1. The solubility of this chemical has been described as soluble in cold (greater than or equal to 10mg/ml); decomposes in hot (ntp, 1992)1.18 min water, 120 g/l at 20 °cslowly soluble in water, forming acetic acidwith alcohol forms ethyl acetate; soluble in chloroform, ethersoluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloridemiscible with ethanol, ether, acetic acid, and ethyl acetate120 mg/ml at 20 °csolubility in water: reaction12%. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

acetyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3, (CH3CO)2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name acetic anhydride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Acetic_anhydride
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024395
Record name Acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Acetic anhydride appears as a clear colorless liquid with a strong odor of vinegar. Flash point 129 °F. Corrosive to metals and tissue. Density 9.0 lb /gal. Used to make fibers, plastics, pharmaceuticals, dyes, and explosives., Liquid, Colorless liquid with a strong, pungent, vinegar-like odor;, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, pungent, vinegar-like odor.
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/208
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

283.19 °F at 760 mmHg (NTP, 1992), 139.5 °C, 137.00 to 140.00 °C. @ 760.00 mm Hg, 139 °C, 282 °F
Details The Good Scents Company Information System
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details The Good Scents Company Information System
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details The Good Scents Company Information System
Record name Acetic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details The Good Scents Company Information System
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details The Good Scents Company Information System
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

121 °F (NTP, 1992), 120 °F (49 °C) Closed cup, 49 °C c.c., 120 °F
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Soluble in cold (greater than or equal to 10mg/ml); Decomposes in hot (NTP, 1992), In water, 120 g/L at 20 °C, Slowly soluble in water, forming acetic acid, With alcohol forms ethyl acetate; soluble in chloroform, ether, Soluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloride, Miscible with ethanol, ether, acetic acid, and ethyl acetate, 120 mg/mL at 20 °C, Solubility in water: reaction, 12%
Details ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3
Record name Acetic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.08 (USCG, 1999) - Denser than water; will sink, 1.082 g/cu cm at 20 °C, Relative density (water = 1): 1.08, 1.08
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.52
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10 mmHg at 96.8 °F (NTP, 1992), 5.1 [mmHg], VP: 1 Pa at -44 °C (ext); 10 Pa at -25 °C (ext): 100 Pa at -1 °C (ext); 1 kPa at 31 °C; 10 kPa at 75.1 °C; 100 kPa at 203 °C (ext), 0.680 kPa (5.1 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name Acetic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/208
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds., Less than 1 ppm of Al, Cl, PO4, SO4, Fe
Details Wagner FS; Acetic Anhydride. Kirk-Othmer Encyclopedia of Chemical Technology (1999-2017). John Wiley & Sons, Inc. Online Posting Date: July 19, 2002
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Very refractive liquid

CAS No.

108-24-7
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E48G1QI9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK1D5F88.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-99.6 °F (NTP, 1992), -73.4 °C, -73 °C, -99 °F
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2276
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name ACETIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/80
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0003.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

acetic anhydride chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetic Anhydride: Chemical Properties and Synthesis

Abstract

This compound, systematically named ethanoic anhydride and commonly abbreviated as Ac₂O, is a pivotal reagent in organic synthesis and a significant industrial chemical.[1] It is a colorless liquid with a strong, pungent odor reminiscent of acetic acid, resulting from its reaction with atmospheric moisture.[1][2] As one of the simplest isolable carboxylic acid anhydrides, its high reactivity makes it an excellent acetylating agent.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details its principal industrial and laboratory synthesis methods, outlines key reaction mechanisms, and presents detailed experimental protocols for its application and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a versatile reagent whose utility is dictated by its distinct physical and chemical characteristics. It is a dense, colorless liquid that is miscible with several organic solvents, including ether, chloroform, and benzene.[4]

Physical Properties

The key physical constants of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental and industrial settings.

PropertyValueUnits
Molecular FormulaC₄H₆O₃-
Molar Mass102.09g·mol⁻¹
AppearanceColorless liquid-
OdorStrong, pungent, vinegar-like-
Density1.082g·cm⁻³
Melting Point-73.1°C
Boiling Point139.8°C
Flash Point49 - 54°C
Autoignition Temp.316 - 330°C
Vapor Pressure4 - 10mmHg (at 20-25°C)
Vapor Density3.52(Air = 1)
Refractive Index (n²⁰/D)1.390-
Solubility in Water2.6 g/100 mL (reacts)-

(Data sourced from[1][2][5][6])

Thermochemical Properties

Thermochemical data is critical for understanding the energy changes during reactions involving this compound.

PropertyValueUnits
Std. Enthalpy of Formation (ΔfH⦵₂₉₈)-624.4kJ/mol
Ionization Energy10.00eV

(Data sourced from[1][5][7])

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is flammable, corrosive, and toxic if inhaled.[6][8]

Hazard CategoryGHS ClassificationPrecautionary Statements
Flammability Flammable Liquid: Category 3 (H226)P210: Keep away from heat/sparks/open flames.[8]
Toxicity Acute Toxicity (Oral): Category 4 (H302)P270: Do not eat, drink or smoke when using this product.[8]
Acute Toxicity (Inhalation): Category 2 (H330)P284: Wear respiratory protection. P310: Immediately call a POISON CENTER.[8]
Corrosivity Skin Corrosion: Category 1B (H314)P280: Wear protective gloves/clothing/eye protection.[9]

(Data sourced from[6][8][9][10])

Synthesis of this compound

The production of this compound is achieved through several methods, with distinct processes favored for industrial-scale manufacturing versus laboratory synthesis.

Industrial Production Methods

Two primary routes dominate the industrial production of this compound: the carbonylation of methyl acetate and the ketene process.

2.1.1. Carbonylation of Methyl Acetate This process, developed by Tennessee Eastman, is a major industrial route. It involves the rhodium-catalyzed carbonylation of methyl acetate.[1][11] The reaction proceeds under anhydrous conditions as this compound is unstable in water.[1]

The overall reaction is: CH₃CO₂CH₃ + CO → (CH₃CO)₂O[1]

The process involves converting methyl acetate to methyl iodide, which is then carbonylated to produce acetyl iodide. The acetyl iodide subsequently reacts with an acetate source to yield this compound.[1]

2.1.2. Ketene Process Developed by Wacker Chemie in 1922, this method involves the dehydration of acetic acid at high temperatures (700–750 °C) in the presence of a triethyl phosphate catalyst to form ketene (CH₂=C=O).[1][12][13] The highly reactive ketene is then passed through acetic acid to produce this compound.[3][14]

Step 1: CH₃COOH → CH₂=C=O + H₂O Step 2: CH₂=C=O + CH₃COOH → (CH₃CO)₂O[3]

A vacuum is used to quickly remove the ketene and prevent it from reacting with the water byproduct.[12][14]

G Industrial Synthesis of this compound via Ketene Process A Acetic Acid Vaporization B Cracking Furnace (700-750°C, Catalyst) A->B Vapor Feed C Cooling & Condensation B->C Ketene + H₂O D Ketene Gas & Acetic Acid Vapor Mixture C->D E Absorption Tower D->E Gas Feed F Crude Acetic Anhydride E->F Liquid Output G Distillation & Purification F->G H Pure this compound G->H Final Product I Recycled Acetic Acid G->I Overhead I->E Scrubbing Liquid

Caption: Workflow for the Ketene-based synthesis of this compound.
Laboratory Scale Synthesis

In a laboratory setting, this compound can be prepared using several methods.

2.2.1. From Acetyl Chloride and Anhydrous Sodium Acetate A common and accessible laboratory method involves the reaction of acetyl chloride with anhydrous sodium acetate.[3] The reaction produces this compound and sodium chloride.

CH₃COCl + CH₃COONa → (CH₃CO)₂O + NaCl[3]

Experimental Protocol: Synthesis from Acetyl Chloride

  • Place 70g of finely pulverized, anhydrous sodium acetate into a round-bottom flask equipped with a dropping funnel and a distillation condenser.[15]

  • Slowly add 50g of acetyl chloride dropwise from the dropping funnel into the flask. The reaction is exothermic and may require cooling with an ice-water bath to control the rate.[15]

  • If the mixture becomes too pasty, briefly interrupt the addition and stir the contents with a glass rod.[15]

  • After the addition is complete, allow the mixture to react fully.

  • Distill the this compound directly from the reaction mixture. The crude product will distill over.[15]

  • Purify the crude distillate by a second distillation from a small amount (approx. 3g) of anhydrous sodium acetate to remove any remaining acetyl chloride. The boiling point of pure this compound is 138-140 °C.[15]

2.2.2. Dehydration of Acetic Acid Acetic acid can be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield this compound.[11]

2 CH₃COOH + P₂O₅ → (CH₃CO)₂O + 2 HPO₃

Key Chemical Reactions and Mechanisms

This compound's reactivity is dominated by nucleophilic acyl substitution, making it a premier acetylating agent.

Acetylation of Alcohols and Amines

This compound readily reacts with alcohols and amines to form esters and amides, respectively.[1] These reactions are often catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., pyridine).[1] The base not only acts as a catalyst but also neutralizes the acetic acid byproduct.

(CH₃CO)₂O + ROH → CH₃COOR + CH₃COOH (Esterification) (CH₃CO)₂O + RNH₂ → CH₃CONHR + CH₃COOH (Amidation)

G General Mechanism of Acid-Catalyzed Acetylation of an Alcohol cluster_0 A This compound (Protonated Carbonyl) node_A Step 1: Protonation B Alcohol (Nucleophile) node_B Step 2: Nucleophilic Attack C Tetrahedral Intermediate node_C Step 3: Leaving Group Departure D Protonated Ester + Acetic Acid node_D Step 4: Deprotonation node_A->node_B Alcohol attacks node_B->node_C Intermediate forms node_C->node_D Acetate leaves node_D->E H+ removed

Caption: Logical steps in the acid-catalyzed acetylation of an alcohol.
Hydrolysis

This compound is not stable in water and hydrolyzes to form two molecules of acetic acid.[3] While this reaction can be slow in cold water, it is accelerated by heat and changes in pH.[2][16]

(CH₃CO)₂O + H₂O → 2 CH₃COOH[3]

The mechanism involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride.[16][17]

G Mechanism of this compound Hydrolysis Start This compound + Water Step1 Nucleophilic Attack: Water O attacks Carbonyl C Start->Step1 Intermediate Tetrahedral Intermediate Forms Step1->Intermediate Step2 Proton Transfer Intermediate->Step2 Step3 Elimination: Acetate leaving group departs Step2->Step3 End 2 Molecules of Acetic Acid Step3->End

Caption: Reaction mechanism for the hydrolysis of this compound.

Experimental Protocols

Synthesis of Aspirin (Acetylsalicylic Acid)

The synthesis of aspirin is a classic experiment demonstrating the use of this compound as an acetylating agent. Salicylic acid is acetylated on its phenolic hydroxyl group.[18][19]

Materials:

  • Salicylic acid: 2.0 g[18]

  • This compound: 5.0 mL[18]

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄): 5-10 drops (catalyst)[18][19]

  • Deionized water

  • 125 mL Erlenmeyer flask

  • Steam bath or hot water bath

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[18]

  • In a fume hood, carefully add 5.0 mL of this compound to the flask.[20]

  • Add 5 drops of concentrated sulfuric acid to the mixture to act as a catalyst.[18]

  • Gently swirl the flask until the salicylic acid is completely dissolved.[18]

  • Heat the flask gently on a steam bath for 10-15 minutes.[18]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cautiously add 1-2 mL of deionized water to the flask to decompose any excess this compound. Acetic acid vapors will be evolved.[20][21]

  • Add 50 mL of cold water to the flask and place it in an ice bath to complete the crystallization of aspirin.[18][21]

  • Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[18]

  • Wash the crystals with several small portions of ice-cold water.[20]

  • Allow the crystals to air dry completely on the funnel with continued suction.[18]

G Experimental Workflow for Aspirin Synthesis A 1. Combine Reactants (Salicylic Acid, this compound, Acid Catalyst) B 2. Heat Mixture (Steam Bath, 10-15 min) A->B C 3. Cool to Room Temp. B->C D 4. Quench Excess Anhydride (Add 1-2 mL H₂O) C->D E 5. Induce Crystallization (Add 50 mL cold H₂O, Ice Bath) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash Crystals (Ice-cold H₂O) F->G H 8. Dry Product G->H

Caption: Step-by-step workflow for the laboratory synthesis of aspirin.
Purification of this compound

Commercial this compound may contain small amounts of acetic acid. For syntheses requiring high purity, it can be purified by fractional distillation.[22] To remove acetic acid, the anhydride can be refluxed with calcium carbide (CaC₂) or magnesium filings before distillation.[22] For drying, standing over phosphorus pentoxide (P₂O₅) or sodium wire followed by distillation is effective.[22] Azeotropic distillation with toluene can also be employed.[22]

References

Acetic Anhydride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride, systematically known as ethanoic anhydride ((CH₃CO)₂O), is one of the most fundamental and widely utilized reagents in organic chemistry.[1] As a simple, isolable carboxylic acid anhydride, it serves as a powerful and versatile acetylating agent, enabling the introduction of an acetyl group (CH₃CO) onto a variety of nucleophilic substrates.[2][3] This process, known as acetylation, is critical in countless applications, ranging from the bulk synthesis of polymers like cellulose acetate to the fine chemical manufacturing of essential pharmaceuticals, including aspirin and paracetamol.[4][5][6]

The high reactivity of this compound stems from its structure: two acetyl groups linked by an oxygen atom. This arrangement makes the carbonyl carbons highly electrophilic and provides a stable carboxylate leaving group, driving reactions to completion.[7][8] This guide provides an in-depth exploration of the core mechanisms of this compound, detailed experimental protocols for its key reactions, and a summary of its role in modern organic and medicinal chemistry.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which this compound functions is nucleophilic acyl substitution .[9][10] In this two-step process, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling a stable acetate ion as a leaving group to yield the acetylated product.[10][11]

The overall reactivity is significantly greater than that of acetic acid because the carboxylate anion is a much better leaving group than the hydroxide ion (OH⁻).[8]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anhydride This compound (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acetylated Product Intermediate->Product Elimination of Leaving Group Byproduct Acetic Acid Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Reaction Mechanisms with Key Functional Groups

This compound readily acetylates a range of nucleophiles, most notably alcohols, phenols, and amines. The reaction conditions can be tailored, often with acid or base catalysis, to optimize reaction rates and yields.

Acetylation of Alcohols and Phenols (Esterification)

The reaction of this compound with alcohols or phenols produces acetate esters, a fundamental transformation in organic synthesis for creating esters or protecting hydroxyl groups.[1][12]

Acid-Catalyzed Mechanism: Under acidic conditions (e.g., using H₂SO₄ or H₃PO₄), a proton activates one of the carbonyl groups of the anhydride, significantly increasing its electrophilicity.[13] The alcohol's oxygen then acts as a nucleophile, attacking the activated carbonyl carbon.[13][14] Subsequent deprotonation yields the ester and acetic acid.[13] This method is famously used in the synthesis of aspirin from salicylic acid.[7][15][16]

G node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A 1. Protonation of Anhydride (Activation) B 2. Nucleophilic Attack by Alcohol A->B H+ catalyst C 3. Proton Transfer B->C D 4. Elimination of Acetic Acid C->D E 5. Deprotonation (Product Formation) D->E

Caption: Logical workflow for the acid-catalyzed acetylation of an alcohol.

Base-Catalyzed Mechanism: Bases, typically pyridine or a tertiary amine, are often used as catalysts.[1] Pyridine can act as a nucleophilic catalyst by first reacting with the anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then more readily attacked by the alcohol. Alternatively, the base can simply serve to neutralize the acetic acid byproduct, driving the equilibrium toward the products.[12] For sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) is a more potent catalyst.[12][17]

Acetylation of Amines (Amide Formation)

Amines are generally more nucleophilic than alcohols and react readily with this compound to form amides.[1][11] The reaction proceeds via a direct nucleophilic attack of the amine's lone pair of electrons on a carbonyl carbon.[11][18] The resulting tetrahedral intermediate collapses to form the N-acetylated product (an amide) and acetic acid.[11] This reaction is a common method for protecting amine functional groups or synthesizing key pharmaceutical intermediates, such as in the production of paracetamol from p-aminophenol.[15]

G Reactants Amine (R-NH₂) + This compound Attack Nucleophilic attack by amine on carbonyl carbon Reactants->Attack Intermediate Tetrahedral Intermediate [R-NH₂⁺-C(O⁻)(OAc)CH₃] Attack->Intermediate Collapse Collapse of intermediate & elimination of acetate Intermediate->Collapse Protonated_Amide Protonated Amide [R-NH(C=O)CH₃]⁺ Collapse->Protonated_Amide Deprotonation Deprotonation by base (e.g., another amine molecule) Protonated_Amide->Deprotonation Products N-acetylated Amide + Acetic Acid Deprotonation->Products

Caption: Signaling pathway for the acetylation of a primary amine.

Quantitative Data Summary

The efficiency of acetylation with this compound can vary based on the substrate, catalyst, temperature, and solvent. The following table summarizes representative data for the acetylation of various functional groups under catalyst- and solvent-free conditions.

EntrySubstrateTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
1Benzyl alcohol252463100[11]
2Benzyl alcohol607>99100[11]
3Phenol600.5>99100[11]
4Aniline600.25>99100[11]
5Benzylamine600.16>99100[11]
6Thiophenol600.5>99100[11]

Data extracted from a study on catalyst- and solvent-free acetylation.[11] Selectivity refers to the desired acetylated product.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results in a laboratory setting. Below are methodologies for key acetylation reactions.

Protocol 1: General Base-Catalyzed Acetylation of an Alcohol

This protocol describes a common method for the O-acetylation of a primary alcohol using pyridine as a catalyst and solvent.[12][19]

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[12][19]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add this compound (1.5 equivalents per hydroxyl group) dropwise to the stirred solution.[12][19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[19]

  • Quenching: Upon completion, carefully quench the reaction by adding methanol to consume excess this compound.[19]

  • Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.[12][19]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[19]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[19]

G A Dissolve Substrate in Anhydrous Solvent B Add Base/Catalyst (e.g., Pyridine, DMAP) A->B C Cool to 0°C B->C D Add this compound (Dropwise) C->D E Stir and Monitor (TLC/GC/HPLC) D->E F Quench with Methanol E->F G Aqueous Workup (Acid, Base, Brine Washes) F->G H Dry and Concentrate G->H I Purify (e.g., Chromatography) H->I

Caption: A generalized experimental workflow for an acetylation reaction.

Protocol 2: Acid-Catalyzed Synthesis of Aspirin

This protocol details the classic laboratory synthesis of acetylsalicylic acid (aspirin) from salicylic acid.[14][20]

  • Preparation: Weigh approximately 5.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[20]

  • Reagent Addition: In a fume hood, add 7.0 mL of this compound to the flask.[20]

  • Catalysis: Carefully add 8-10 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[20][21]

  • Reaction: Gently heat the mixture in a water bath (around 70-80°C) for 10-15 minutes, swirling to ensure all the solid dissolves.[14][21]

  • Hydrolysis of Excess Anhydride: Remove the flask from the heat and allow it to cool. Cautiously add 15-20 mL of cold water to the flask to hydrolyze the unreacted this compound.[20][21]

  • Crystallization: Place the flask in an ice bath to facilitate the crystallization of aspirin. If crystals do not form, scratching the inside of the flask with a glass stirring rod can induce crystallization.[20]

  • Isolation: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[20]

  • Purification: Purify the product by recrystallizing from an ethanol/water mixture to obtain pure acetylsalicylic acid.

Protocol 3: Acetylation of an Aromatic Amine (Aniline)

This protocol provides a method for the N-acetylation of aniline to produce acetanilide.[22]

  • Preparation: Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.[22]

  • Buffer Preparation: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[22]

  • Reaction: To the aniline hydrochloride solution, add 0.6 mL of this compound. Swirl to mix, and immediately add the sodium acetate solution. Acetanilide will precipitate as a white solid.[22]

  • Crystallization: Cool the reaction mixture in an ice bath to ensure complete precipitation.[22]

  • Isolation: Collect the solid acetanilide by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

Conclusion

This compound remains an indispensable reagent in organic synthesis due to its high reactivity, broad substrate scope, and operational simplicity.[4] Its mechanism of action, centered on nucleophilic acyl substitution, provides a reliable pathway for the formation of esters and amides. For professionals in drug development and chemical research, a thorough understanding of its reactivity, catalytic requirements, and experimental handling is crucial for leveraging its full potential in the synthesis of novel compounds and the optimization of existing manufacturing processes.[2][4] While powerful, its corrosive and water-reactive nature necessitates strict handling protocols to ensure laboratory safety.[1][4]

References

Acetic Anhydride: A Technical Guide to its Reactivity with Water and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride ((CH₃CO)₂O), a widely utilized reagent in organic synthesis, is characterized by its high reactivity, particularly towards nucleophiles such as water and alcohols. This reactivity, while fundamental to its utility in acetylation reactions, also necessitates a thorough understanding to ensure safety, optimize reaction conditions, and control product formation. This technical guide provides an in-depth analysis of the kinetics, mechanisms, and experimental considerations of this compound's reactions with water (hydrolysis) and alcohols (alcoholysis).

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction pathway for both hydrolysis and alcoholysis of this compound is nucleophilic acyl substitution. The carbonyl carbons of the anhydride are electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group (acetate), which is a relatively good leaving group due to resonance stabilization.

Reaction with Water: Hydrolysis

The reaction of this compound with water yields two molecules of acetic acid. This hydrolysis reaction is typically spontaneous and exothermic.[1][2] While it can proceed without a catalyst, it can be influenced by the presence of acids or bases. The reaction is generally considered to be pseudo-first-order when water is in large excess.[3][4]

(CH₃CO)₂O + H₂O → 2 CH₃COOH

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the this compound.[5][6] This is followed by a proton transfer and the departure of an acetate ion, which then gets protonated to form the second molecule of acetic acid.

dot

Hydrolysis_Mechanism Ac2O This compound (CH₃CO)₂O Intermediate Tetrahedral Intermediate Ac2O->Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Intermediate ProtonatedIntermediate Protonated Intermediate Intermediate->ProtonatedIntermediate Proton transfer AcOH1 Acetic Acid (CH₃COOH) ProtonatedIntermediate->AcOH1 Collapse of intermediate Acetate Acetate Ion (CH₃COO⁻) ProtonatedIntermediate->Acetate AcOH2 Acetic Acid (CH₃COOH) Acetate->AcOH2 Protonation H3O Hydronium Ion (H₃O⁺) H3O->Acetate

Caption: Mechanism of this compound Hydrolysis.

Kinetics of Hydrolysis

The rate of hydrolysis of this compound is influenced by temperature, solvent, and the presence of catalysts. Several studies have investigated the kinetics of this reaction, often employing techniques such as pH-stat titration, in-situ FTIR spectroscopy, and calorimetry.[3][7][8]

Table 1: Kinetic Data for the Hydrolysis of this compound

Temperature (°C)Solvent SystemRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
15Water0.0631 min⁻¹53.4[4]
20Water0.0924 min⁻¹53.4[4]
25Water0.169 min⁻¹53.4[4]
35Water0.2752 min⁻¹53.4[4]
25Water-AcetoneVaries with mole fraction-[7]
25Water-AcetonitrileVaries with mole fraction-[9]

Note: Rate constants are pseudo-first-order unless otherwise specified.

Reaction with Alcohols: Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, produces an ester and one molecule of acetic acid.[10] This reaction is a cornerstone of acetylation chemistry, widely used for the synthesis of acetate esters.

(CH₃CO)₂O + ROH → CH₃COOR + CH₃COOH

The reactivity of alcohols with this compound generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[11] The reaction can be catalyzed by acids (e.g., sulfuric acid) or bases (e.g., pyridine, N-methylimidazole).[12]

dot

Alcoholysis_Mechanism Ac2O This compound (CH₃CO)₂O Intermediate Tetrahedral Intermediate Ac2O->Intermediate Nucleophilic attack by ROH ROH Alcohol (ROH) ROH->Intermediate ProtonatedIntermediate Protonated Intermediate Intermediate->ProtonatedIntermediate Proton transfer Ester Ester (CH₃COOR) ProtonatedIntermediate->Ester Collapse of intermediate AcOH Acetic Acid (CH₃COOH) ProtonatedIntermediate->AcOH ROH2 Alcohol (as base) ROH2->ProtonatedIntermediate ROH2_H Protonated Alcohol

Caption: General Mechanism of this compound Alcoholysis.

Kinetics of Alcoholysis

The kinetics of alcoholysis are influenced by the structure of the alcohol, the reaction temperature, and the choice of catalyst. For instance, the reaction with methanol has been studied to understand its autocatalytic behavior, where the product acetic acid can catalyze the reaction.[13][14]

Table 2: Qualitative Reactivity of Alcohols with this compound

Alcohol TypeGeneral ReactivityConditions for Acetylation
PrimaryHighReadily acetylated, often at room temperature or with gentle heating.[15]
SecondaryModerateGenerally requires heating and/or a catalyst for efficient reaction.[15]
TertiaryLowOften requires more forcing conditions and specific catalysts like DMAP.[12]

Experimental Protocols

Accurate determination of the reactivity of this compound requires precise experimental methodologies. Below are outlines of common protocols used to study hydrolysis and alcoholysis kinetics.

Protocol 1: Determination of Hydrolysis Rate by pH-Stat Titration

This method monitors the production of acetic acid by titrating it with a standard base solution to maintain a constant pH. The rate of addition of the base is directly proportional to the rate of the hydrolysis reaction.[8][16]

dot

pH_Stat_Titration_Workflow Start Start: Thermostatted Reaction Vessel (Water/Solvent) Add_Ac2O Inject this compound Start->Add_Ac2O Monitor_pH Monitor pH with Electrode Add_Ac2O->Monitor_pH Titrate Add Standard Base via Autoburette to Maintain Constant pH Monitor_pH->Titrate Titrate->Monitor_pH Record_Data Record Volume of Titrant vs. Time Titrate->Record_Data Analyze Calculate Rate Constant Record_Data->Analyze

Caption: Workflow for pH-Stat Titration Experiment.

Methodology:

  • A thermostatted reaction vessel is filled with a known volume of water or a specific solvent system.

  • A calibrated pH electrode is immersed in the solution, and the system is connected to an automatic titrator.

  • A known amount of this compound is injected into the vessel to initiate the reaction.

  • The automatic titrator adds a standard solution of a base (e.g., NaOH) to the vessel to maintain a constant pH.

  • The volume of titrant added is recorded as a function of time.

  • The rate of reaction is determined from the rate of consumption of the titrant.

Protocol 2: In-Situ FTIR Spectroscopy for Monitoring Alcoholysis

In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for real-time monitoring of the concentrations of reactants and products without the need for sampling.[3][4]

Methodology:

  • The reaction is carried out in a reactor equipped with an in-situ FTIR probe.

  • A background spectrum of the alcohol and any solvent is collected.

  • This compound is added to the reactor to start the reaction.

  • FTIR spectra are collected at regular time intervals.

  • The concentrations of this compound (disappearance of anhydride C=O stretch) and the ester product (appearance of ester C=O stretch) are determined by analyzing the changes in the absorbance at specific wavenumbers, using a pre-established calibration.

  • This concentration-time data is then used to determine the reaction kinetics.

Conclusion

The reactivity of this compound with water and alcohols is a well-studied yet critical aspect of organic chemistry with significant implications for industrial processes and laboratory synthesis. A comprehensive understanding of the underlying mechanisms and kinetics, as detailed in this guide, is paramount for professionals in research and drug development to achieve desired outcomes safely and efficiently. The provided data and experimental protocols serve as a valuable resource for designing, optimizing, and controlling reactions involving this versatile reagent.

References

An In-depth Technical Guide to the Synthesis of Acetic Anhydride from Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic anhydride ((CH₃CO)₂O) is a cornerstone reagent in the chemical and pharmaceutical industries, primarily utilized as a powerful acetylating agent and dehydrating agent. Its synthesis from acetic acid is a critical industrial process, dominated by two principal methodologies: the ketene process and the carbonylation of methyl acetate. This technical guide provides a comprehensive overview of these core synthesis routes, detailing the underlying chemical principles, experimental protocols, and process parameters. Quantitative data is systematically presented to allow for a comparative analysis of the different approaches. Furthermore, process workflows and reaction pathways are visually represented through detailed diagrams to facilitate a deeper understanding of the synthesis logic.

Introduction

The industrial production of this compound from acetic acid is a mature and highly optimized field, driven by the constant demand for this versatile chemical intermediate. The choice of synthesis route is often dictated by factors such as feedstock availability, energy costs, and capital investment. This guide will delve into the two primary commercial methods: the thermal cracking of acetic acid to form a ketene intermediate, and the rhodium-catalyzed carbonylation of methyl acetate. Each method possesses distinct advantages and challenges, which will be explored in detail.

The Ketene Process

The ketene process is a well-established method for producing this compound and can be conceptually divided into two main stages: the pyrolysis of acetic acid to generate ketene, and the subsequent reaction of ketene with glacial acetic acid.

Stage 1: Pyrolysis of Acetic Acid to Ketene

In this high-temperature, gas-phase reaction, acetic acid is thermally decomposed into ketene and water. The reaction is endothermic and requires a catalyst to achieve acceptable conversion rates and selectivity.

Reaction: CH₃COOH → CH₂=C=O + H₂O

The primary catalyst employed in industrial settings is triethyl phosphate. The pyrolysis is typically carried out at temperatures ranging from 700 to 750°C under reduced pressure.[1] The use of specialized, heat-resistant steel alloys, such as Sicromal (containing chromium, nickel, and silicon), is necessary for the reactor coils to withstand the harsh operating conditions.[1] To prevent the reverse reaction and other undesirable side reactions, the gaseous product stream is rapidly cooled, and ammonia is often injected to neutralize the acidic catalyst.[1]

Stage 2: Reaction of Ketene with Acetic Acid

The ketene gas produced in the first stage is then reacted with glacial acetic acid in an absorption system to form this compound. This reaction is exothermic.

Reaction: CH₂=C=O + CH₃COOH → (CH₃CO)₂O

Industrially, this is often accomplished using either a scrubber system with Raschig rings or the Wacker process, which utilizes a liquid-ring pump for the reaction.[2] The reaction is typically conducted at temperatures between 45 and 55°C and at low pressures (0.05–0.2 bar).[3]

Purification

The crude this compound stream, which typically contains 83-87% this compound and 13-17% unreacted acetic acid, is purified by vacuum distillation.[4] This separation is crucial to obtain high-purity this compound (≥99.5%) suitable for most applications.[4]

Experimental Protocol: Ketene Process

The following protocol outlines the general steps for the synthesis of this compound via the ketene process:

  • Pyrolysis of Acetic Acid:

    • Vaporize glacial acetic acid and mix with a triethyl phosphate catalyst.

    • Feed the vapor mixture into a cracking furnace equipped with heat-resistant alloy coils, operating under vacuum at a temperature of 700-750°C.[2]

    • Rapidly cool the resulting ketene gas mixture to prevent the reverse reaction.

    • Separate the condensed dilute acetic acid from the gaseous ketene stream.

  • Ketene Absorption and Reaction:

    • Introduce the ketene gas into a series of absorption towers.

    • Scrub the ketene gas with a counter-current flow of glacial acetic acid and this compound at varying concentrations.

    • Maintain the temperature in the absorption towers to facilitate the reaction of ketene with acetic acid to form this compound.

  • Purification:

    • Transfer the crude this compound from the absorption system to a distillation column.

    • Perform vacuum distillation to separate the this compound from unreacted acetic acid and other impurities.

    • Collect the high-purity this compound as the bottom product, while the acetic acid top product can be recycled back into the process.

Quantitative Data: Ketene Process
ParameterValueReference
Pyrolysis Temperature 700-750°C[1][2]
Pyrolysis Catalyst Triethyl phosphate[1]
Ketene Reaction Temperature 45-55°C[3]
Ketene Reaction Pressure 0.05-0.2 bar[3]
Crude Product Composition 83-87% this compound, 13-17% Acetic Acid[4]
Final Product Purity ≥ 99.5% this compound[4]
Overall Ketene Conversion ≥ 95%[5]

Process Flow Diagram: Ketene Process

Ketene_Process AceticAcid_Feed Glacial Acetic Acid Feed Vaporizer Vaporizer AceticAcid_Feed->Vaporizer Absorption_Tower Absorption Tower (45-55°C) AceticAcid_Feed->Absorption_Tower Scrubbing Liquid Pyrolysis_Furnace Pyrolysis Furnace (700-750°C, Vacuum) Vaporizer->Pyrolysis_Furnace Catalyst_Feed Triethyl Phosphate Catalyst Catalyst_Feed->Pyrolysis_Furnace Cooling Rapid Cooling & Catalyst Neutralization Pyrolysis_Furnace->Cooling Separator Gas-Liquid Separator Cooling->Separator Ketene_Gas Ketene Gas Separator->Ketene_Gas Gaseous Dilute_Acetic_Acid Dilute Acetic Acid (Recycle) Separator->Dilute_Acetic_Acid Liquid Ketene_Gas->Absorption_Tower Crude_Anhydride Crude this compound Absorption_Tower->Crude_Anhydride Distillation Vacuum Distillation Crude_Anhydride->Distillation Pure_Anhydride Pure this compound (≥99.5%) Distillation->Pure_Anhydride Bottoms Recycled_Acetic_Acid Recycled Acetic Acid Distillation->Recycled_Acetic_Acid Tops Recycled_Acetic_Acid->Absorption_Tower Carbonylation_Process MethylAcetate_Feed Methyl Acetate Feed Reactor High-Pressure Reactor (150-200°C) MethylAcetate_Feed->Reactor CO_Feed Carbon Monoxide Feed CO_Feed->Reactor Catalyst_System Rhodium Catalyst & Iodide Promoter Catalyst_System->Reactor Reaction_Mixture Reaction Mixture Reactor->Reaction_Mixture Flash_Vessel Flash Vessel Reaction_Mixture->Flash_Vessel Vapor_Phase Vapor Phase (Methyl Acetate, CO) Flash_Vessel->Vapor_Phase Vapors Liquid_Phase Liquid Phase (this compound, Catalyst) Flash_Vessel->Liquid_Phase Liquids Recycle Recycle Vapor_Phase->Recycle Purification Purification (Distillation) Liquid_Phase->Purification Recycle->Reactor Pure_Anhydride Pure this compound Purification->Pure_Anhydride Catalyst_Recycle Catalyst Recycle Purification->Catalyst_Recycle Residue Catalyst_Recycle->Reactor

References

Core Physical Properties of Acetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetic anhydride ((CH₃CO)₂O), also known as ethanoic anhydride, is a widely utilized reagent in organic synthesis, notable for its role in acetylation reactions.[1][2] Its application is prevalent in the manufacturing of pharmaceuticals, plastics, fibers, dyes, and explosives.[3][4] A thorough understanding of its physical properties, such as density and boiling point, is critical for its safe handling, application in chemical processes, and for the development of new synthetic methodologies. This guide provides an in-depth overview of these core physical characteristics, supplemented with detailed experimental protocols for their determination.

Quantitative Data Summary

The density and boiling point of this compound are key identifiers and are crucial for process design and safety assessments. The following table summarizes these properties as reported in the scientific literature.

Physical PropertyValueConditions
Density 1.082 g/cm³at 20 °C[1][5]
1.08 g/mLat 20 °C[2]
1.080 g/cm³at 15 °C (relative to water at 4°C)[6]
9.0 lb/galNot specified[3]
Boiling Point 139.8 °Cat standard pressure[1]
139.6 °Cat standard pressure[5]
138-140 °Cat standard pressure[2]
139 °Cat standard pressure[6][7]
139.5 °Cat 1013 hPa[8]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid substance like this compound.

Protocol 1: Determination of Boiling Point via Capillary Method

The capillary method, a micro-scale technique, is a common and efficient procedure for determining the boiling point of a liquid.[9][10] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

  • Sample Preparation: A small volume (a few mL) of the liquid sample (this compound) is placed into a small test tube or a fusion tube.[11]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.[9][11]

  • Apparatus Assembly: The test tube is securely attached to a thermometer. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube) to ensure uniform heat distribution.[12]

  • Heating and Observation: The heating bath is gently and gradually heated.[12] Initially, bubbles of trapped air will be seen escaping from the open end of the capillary tube.[12] As the temperature approaches the boiling point, the vapor pressure of the liquid increases, leading to a rapid and continuous stream of bubbles from the capillary.[10][12]

  • Boiling Point Identification: Once a steady stream of bubbles is observed, heating is discontinued.[12] The apparatus is allowed to cool slowly. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10][12] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[9]

  • Recording: The temperature on the thermometer at the moment the liquid enters the capillary is recorded as the boiling point.[12]

Boiling_Point_Determination prep Sample Preparation (Liquid in Test Tube) capillary Insert Inverted Sealed Capillary Tube prep->capillary setup Assemble Apparatus (Attach to Thermometer, Place in Bath) capillary->setup heat Gradual Heating of Bath setup->heat observe Observe Bubbles (Air -> Vapor) heat->observe stop_heat Stop Heating When Bubbles are Rapid & Continuous observe->stop_heat cool Allow Apparatus to Cool Slowly stop_heat->cool record Record Temperature When Liquid Enters Capillary cool->record result Result: Observed Boiling Point record->result

Workflow for Boiling Point Determination (Capillary Method).
Protocol 2: Determination of Density via Pycnometer Method

The pycnometer method is a highly accurate gravimetric procedure for determining the density of liquids.[13] It utilizes a glass flask with a precisely known volume, called a pycnometer.[13]

Methodology:

  • Preparation: The pycnometer must be thoroughly cleaned and dried.

  • Mass of Empty Pycnometer (m₁): The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance.[13]

  • Filling the Pycnometer: The pycnometer is carefully filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows is carefully wiped from the exterior.

  • Mass of Filled Pycnometer (m₂): The mass of the pycnometer filled with the liquid is measured.[13]

  • Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.

  • Calculation:

    • The mass of the liquid (m_liquid) is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer: m_liquid = m₂ - m₁

    • The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer:[13] ρ = m_liquid / V

Density_Determination start Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer (m₁) start->weigh_empty fill Fill Pycnometer with Sample Liquid weigh_empty->fill weigh_full Weigh Filled Pycnometer (m₂) fill->weigh_full calc_mass Calculate Liquid Mass (m_liquid = m₂ - m₁) weigh_full->calc_mass calc_density Calculate Density (ρ = m_liquid / V_pycnometer) calc_mass->calc_density result Result: Liquid Density (ρ) calc_density->result

Workflow for Density Determination (Pycnometer Method).

Safety Considerations

This compound is a corrosive, flammable, and combustible liquid that is an irritant.[2][14][15] It reacts with water and alcohol.[1][7] Direct contact with skin will result in severe burns.[14][16] The vapor is harmful and can be fatal if inhaled.[14][16] All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8][17] For fire suppression, foam or carbon dioxide are preferred due to its reactivity with water.[1]

References

The Dawn of Anhydrides: A Technical Chronicle of Acetic Anhydride's Discovery and Early Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the early studies and discovery of acetic anhydride for researchers, scientists, and drug development professionals.

This guide delves into the seminal research that led to the isolation and characterization of this compound, a cornerstone reagent in modern organic synthesis. We will explore the historical context of its discovery, detail the pioneering experimental protocols, present key quantitative data, and visualize the chemical pathways that marked this significant advancement in chemistry.

Historical Context: Overturning Chemical Dogma

The discovery of this compound was not merely the synthesis of a new compound; it was a pivotal moment in the evolution of chemical theory. In the mid-19th century, the field of organic chemistry was dominated by Jöns Jacob Berzelius's dualistic theory, which posited that organic compounds were composed of electropositive and electronegative radicals. This theory held that organic acids contained pre-formed water.

It was against this backdrop that French chemist Charles Frédéric Gerhardt conducted his groundbreaking work. A proponent of the "theory of types," Gerhardt sought to classify organic compounds based on their substitution reactions, comparing them to inorganic archetypes like water, ammonia, and hydrogen chloride.[1] His synthesis of acid anhydrides in 1852 provided crucial evidence against the dualistic theory by demonstrating that monobasic acids did not inherently contain water.[1]

The Initial Synthesis: Gerhardt's Breakthrough

In 1852, Charles Frédéric Gerhardt became the first to synthesize this compound.[2][3] His method, a landmark in synthetic chemistry, involved the reaction of an alkali metal acetate with an acyl chloride.[2] This discovery was part of a broader study on acid anhydrides published in his 1853 paper, "Recherches sur les acides organiques anhydres."[4]

While Gerhardt's original publication does not provide a step-by-step protocol in the modern sense, the methodology can be reconstructed from his description of the synthesis of analogous anhydrides, such as benzoic anhydride. The procedure involved the double decomposition of potassium acetate and benzoyl chloride.[2]

Objective: To synthesize this compound via the reaction of potassium acetate with benzoyl chloride.

Reactants:

  • Anhydrous Potassium Acetate (CH₃COOK)

  • Benzoyl Chloride (C₆H₅COCl)

Methodology:

  • Preparation: Anhydrous potassium acetate was finely pulverized to maximize the reaction surface area.

  • Reaction: The potassium acetate was mixed with benzoyl chloride in a reaction vessel.

  • Heating: The mixture was heated, likely in a sand bath to ensure even temperature distribution. For the analogous synthesis of benzoic anhydride, a temperature of 130°C was used.

  • Distillation: Upon heating, the reaction mixture would have yielded a distillate. The primary products of this specific reaction were benzoic this compound, which upon further heating or reaction, would lead to the formation of this compound and benzoic anhydride. Gerhardt's work focused on these mixed and simple anhydrides.[1] A more direct early method for symmetric this compound involved acetyl chloride.

  • Purification: The collected distillate would then be purified, likely by fractional distillation, to separate the this compound from byproducts and unreacted starting materials.

The overarching reaction for a symmetric anhydride using an acyl chloride is: CH₃COCl + CH₃COONa → (CH₃CO)₂O + NaCl

Early Alternative Synthesis: The Acetyl Chloride Method

Following Gerhardt's discovery, a more direct and common laboratory method for preparing this compound emerged, involving the reaction of acetyl chloride with anhydrous sodium acetate.[5][6] This method avoids the formation of mixed anhydrides and provides a cleaner route to the desired product.

This protocol is based on well-established 19th and early 20th-century laboratory practices for this synthesis.

Objective: To synthesize this compound from acetyl chloride and anhydrous sodium acetate.

Reactants:

  • Anhydrous Sodium Acetate (CH₃COONa), finely pulverized.[6]

  • Acetyl Chloride (CH₃COCl)

Apparatus:

  • A round-bottom flask fitted with a dropping funnel and a distillation condenser.[6]

  • A receiving flask, protected from atmospheric moisture with a calcium chloride tube.[6]

Methodology:

  • Preparation: Commercially available sodium acetate trihydrate was dehydrated by heating in an iron dish until it melted, solidified, and then melted a second time to ensure all water was removed. The resulting anhydrous salt was then finely pulverized.[6]

  • Reaction Setup: The reaction flask was charged with the finely pulverized anhydrous sodium acetate.

  • Addition of Acetyl Chloride: Acetyl chloride was added dropwise to the sodium acetate through the dropping funnel. The reaction is exothermic and may require cooling with an ice-water bath to control the rate.[6] The reaction mass becomes pasty and may require occasional stirring.[6]

  • Distillation: After the addition of acetyl chloride was complete, the mixture was heated to distill the this compound from the reaction mixture.[6]

  • Purification: The crude distillate was then redistilled over a small amount of fresh anhydrous sodium acetate to convert any remaining traces of acetyl chloride into this compound, yielding the pure product.[6]

Quantitative Data: Physicochemical Properties

Early studies on this compound focused on determining its fundamental physical and chemical properties. The data below is a compilation of modern, accepted values, which are more precise than what could be measured in the 19th century but reflect the properties investigated by early researchers.

PropertyValueCitation(s)
Chemical Formula (CH₃CO)₂O or C₄H₆O₃[2]
Molar Mass 102.09 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Odor Strong, pungent, vinegar-like (acetic acid)[2]
Density 1.082 g/cm³[2]
Melting Point -73.1 °C (-99.6 °F; 200.1 K)[2]
Boiling Point 139.8 °C (283.6 °F; 412.9 K)[2]
Solubility in Water Reacts to form acetic acid (hydrolysis)[2]
Refractive Index (n_D) 1.3901[2]

Key Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical processes and experimental workflows described in the early studies of this compound.

Gerhardt_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts K_Acetate Potassium Acetate (CH₃COOK) Mixing Mixing & Heating (~130°C) K_Acetate->Mixing Benzoyl_Cl Benzoyl Chloride (C₆H₅COCl) Benzoyl_Cl->Mixing Distillation Distillation Mixing->Distillation Double Decomposition KCl Potassium Chloride (KCl) Mixed_Anhydride Mixed Anhydride (Benzoic this compound) Distillation->Mixed_Anhydride Distillation->KCl

Caption: Logical workflow for Gerhardt's 1852 synthesis of mixed anhydrides.

Acetyl_Chloride_Method Reactants Anhydrous Sodium Acetate + Acetyl Chloride Reaction Exothermic Reaction (Controlled with cooling) Reactants->Reaction Distill1 Primary Distillation Reaction->Distill1 Byproduct Sodium Chloride (Solid Residue) Reaction->Byproduct Crude_Product Crude this compound (may contain Acetyl Chloride) Distill1->Crude_Product Purification Redistillation over Anhydrous Sodium Acetate Crude_Product->Purification Final_Product Pure this compound (CH₃CO)₂O Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound from acetyl chloride.

Hydrolysis_Pathway Acetic_Anhydride This compound (CH₃CO)₂O Reaction + Acetic_Anhydride->Reaction Water Water (H₂O) Water->Reaction Product Acetic Acid 2 CH₃COOH Reaction->Product Hydrolysis

References

literature review of acetic anhydride in acetylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Acetic Anhydride in Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ac₂O) stands as one of the most pivotal and widely utilized reagents in organic synthesis, primarily serving as a powerful acetylating agent. Its reactivity and versatility make it indispensable across numerous sectors, including the pharmaceutical, polymer, and fine chemical industries.[1] This technical guide provides a comprehensive literature review of the use of this compound in acetylation reactions. It delves into the core reaction mechanisms, presents detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate comparison. Furthermore, this guide visualizes critical reaction pathways and experimental workflows to offer an integrated understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound in Acetylation

This compound is the chemical compound with the formula (CH₃CO)₂O. As one of the simplest carboxylic acid anhydrides, it is a versatile and cost-effective reagent for introducing acetyl groups (CH₃CO) onto various nucleophilic substrates, such as alcohols, phenols, amines, and thiols.[2][3] This process, known as acetylation, is fundamental in organic chemistry for several reasons:

  • Protecting Group Strategy: Acetylation is a cornerstone of protecting group chemistry. By converting a reactive functional group (like a hydroxyl or amino group) into a less reactive acetate or acetamide, chemists can perform reactions on other parts of a molecule without unintended side reactions.[4] The acetyl group can typically be removed under basic or acidic conditions to regenerate the original functionality.[4]

  • Modification of Biological Activity: In pharmaceutical sciences, acetylation is a key strategy for drug synthesis and modification. A classic example is the synthesis of acetylsalicylic acid (aspirin) from salicylic acid, a process that enhances the drug's bioavailability and reduces gastric irritation.[1][5] It is also a critical step in the synthesis of other analgesics like paracetamol and various pharmaceutical intermediates.[1][6]

  • Polymer and Materials Science: The largest industrial application of this compound is the acetylation of cellulose to produce cellulose acetate. This polymer is a primary component in products like photographic films, textiles, and cigarette filters.[2][7]

The reactivity of this compound stems from the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. The reaction is often facilitated by catalysts, which can be basic (e.g., pyridine, 4-dimethylaminopyridine (DMAP)) or acidic (e.g., sulfuric acid, scandium salts).[2]

Reaction Mechanisms

The acetylation of nucleophiles by this compound can proceed through several mechanistic pathways, largely dependent on the catalyst employed.

Uncatalyzed and Acid-Catalyzed Acetylation

In the absence of a strong catalyst, alcohols can react with this compound, though the reaction is often slow. The mechanism involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride.[8]

Acid catalysts (like H₂SO₄ or HCl) significantly accelerate the reaction by protonating one of the carbonyl oxygens of the anhydride. This protonation increases the electrophilicity of the attached carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[8]

Acid_Catalyzed_Acetylation cluster_step1 Step 1: Protonation of this compound cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Leaving Group cluster_step4 Step 4: Deprotonation Ac2O This compound (CH₃CO)₂O Protonated_Ac2O Protonated this compound [(CH₃CO)₂OH]⁺ Ac2O->Protonated_Ac2O ROH Alcohol (R-OH) H_plus H⁺ (Acid Catalyst) Intermediate Tetrahedral Intermediate Protonated_Ac2O->Intermediate Protonated_Ester Protonated Ester Intermediate->Protonated_Ester AcOH Acetic Acid (CH₃COOH) Intermediate->AcOH Ester Ester (R-OCOCH₃) Protonated_Ester->Ester H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen

Caption: General mechanism for acid-catalyzed acetylation of an alcohol.

Base-Catalyzed Acetylation: The Role of Pyridine and DMAP

Basic catalysts are commonly used to accelerate acetylation. Tertiary amines like pyridine and 4-(dimethylamino)pyridine (DMAP) are particularly effective. Their mechanisms, however, differ in nuance and catalytic power.

Pyridine: Pyridine can act as both a base and a nucleophilic catalyst.[7][9]

  • As a base: It can deprotonate the alcohol, increasing its nucleophilicity.

  • As a nucleophilic catalyst: Pyridine attacks the this compound to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is much more electrophilic than this compound itself and is readily attacked by the alcohol.[10]

Pyridine_Catalyzed_Acetylation cluster_activation Catalyst Activation cluster_reaction Reaction with Alcohol cluster_product Product Formation Ac2O This compound Acetylpyridinium N-Acetylpyridinium Ion (Reactive Intermediate) Ac2O->Acetylpyridinium Nucleophilic Attack Py Pyridine (Catalyst) ROH Alcohol (R-OH) Ester Ester (R-OAc) AcOH_PyH Acetic Acid + Pyridinium Ion AcO_minus Acetate Ion Acetylpyridinium->AcO_minus Forms Ion Pair Tetrahedral_Int Tetrahedral Intermediate Acetylpyridinium->Tetrahedral_Int Nucleophilic Attack Tetrahedral_Int->Ester Tetrahedral_Int->AcOH_PyH Proton Transfer & Catalyst Regeneration

Caption: Nucleophilic catalysis pathway for pyridine-catalyzed acetylation.

4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic catalyst, significantly more effective than pyridine.[11] Its mechanism proceeds almost exclusively through the nucleophilic catalysis pathway. DMAP attacks this compound to form the N-acetyl-4-dimethylaminopyridinium ion. This intermediate is extremely reactive due to the resonance stabilization of the positive charge onto the dimethylamino group.[12] Theoretical and experimental studies confirm that this nucleophilic pathway is energetically far more favorable than a simple base-catalyzed route.[11][13] The reaction is first-order with respect to the alcohol, this compound, and DMAP.[13]

Quantitative Data on Acetylation Reactions

The efficiency of acetylation with this compound is highly dependent on the substrate, catalyst, solvent, and reaction conditions. The following tables summarize yields from various literature sources.

Table 1: Acetylation of Alcohols with this compound

SubstrateCatalystSolventTemp (°C)TimeYield (%)Reference
Benzyl AlcoholNoneNone607 h>99[14]
Benzyl AlcoholExpansive GraphiteNoneRT1 h92[1]
4-Nitrobenzyl AlcoholNaHCO₃TolueneRT24 h>99[6]
CyclohexanolNaHCO₃Toluene1101 h87[15]
n-OctanolExpansive GraphiteNoneRT1 h96[1]
GlycerolExpansive GraphiteCHCl₃622 h95[1]
Benzyl AlcoholVOSO₄ (1%)NoneRT24 h86[16]

Table 2: Acetylation of Phenols with this compound

SubstrateCatalystSolventTemp (°C)TimeYield (%)Reference
PhenolExpansive GraphiteCH₂Cl₂401.5 h95[1]
ThymolVOSO₄ (1%)NoneRT24 h80[8]
4-NitrophenolNaHCO₃TolueneRT24 h99[6]
PhenolTiO₂/SO₄²⁻CyclohexaneReflux10 min99[17]
2-NitrophenolTiO₂/SO₄²⁻CyclohexaneReflux20 min98[17]
CarvacrolVOSO₄ (1%)NoneRT24 h82[16]

Table 3: Acetylation of Amines and Thiols with this compound

SubstrateCatalystSolventTemp (°C)TimeYield (%)Reference
AnilineNoneNone603 h>99[14]
4-NitroanilineNoneNone604 h>99[14]
AnilineVinegarNoneRT-High[18]
BenzylamineNoneNone602 h>99[14]
ThiophenolNoneNone603 h>99[14]
ThiophenolVOSO₄ (1%)NoneRT24 h85[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for common acetylation procedures.

Protocol 1: General Procedure for O-Acetylation using this compound in Pyridine

This is a classic and widely used method for protecting hydroxyl groups, particularly in carbohydrate chemistry.[11]

  • Preparation: Dissolve the starting material containing hydroxyl groups (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.5–2.0 equiv. per hydroxyl group) dropwise to the solution.

  • Monitoring: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Quench the reaction by the slow addition of dry methanol (MeOH).

  • Work-up: Co-evaporate the reaction mixture with toluene to remove residual pyridine. Dilute the residue with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired acetylated compound.[11]

Protocol 2: Solvent-Free Acetylation of a Phenol (Thymol) using a Vanadium Catalyst

This protocol exemplifies a more sustainable, "green" approach to acetylation.[8]

  • Preparation: In a 5 mL round-bottom flask, add thymol (1 g, 6.7 mmol), a stoichiometric amount of this compound (1 eq.), and vanadyl sulfate (VOSO₄·5H₂O, 1 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching: Quench the reaction by adding 50 mL of water and continue stirring for approximately 15 minutes to hydrolyze any remaining this compound.

  • Work-up: Add 10 mL of saturated NaHCO₃ solution to neutralize the acetic acid formed. Extract the aqueous phase with ethyl acetate (100 mL).

  • Washing: Wash the organic phase with distilled water until a neutral pH is reached.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The product can be further purified by column chromatography if necessary.[19]

Mandatory Visualizations

Logical Workflow: Acetylation as a Protecting Group Strategy

In multi-step synthesis, protecting groups are essential for achieving chemoselectivity.[20][21] The acetyl group is a common choice for protecting alcohols and amines. The general workflow involves three key stages: protection, reaction at a different site, and deprotection.[20]

Protecting_Group_Workflow Start Multifunctional Molecule (e.g., R-OH, R'-X) Protect Step 1: Protection (Acetylation of -OH) Start->Protect Protected_Molecule Protected Intermediate (R-OAc, R'-X) Protect->Protected_Molecule React Step 2: Reaction at R' (e.g., Grignard, Oxidation) Protected_Molecule->React Transformed_Molecule Transformed Intermediate (R-OAc, R'-Y) React->Transformed_Molecule Deprotect Step 3: Deprotection (Hydrolysis of Acetate) Transformed_Molecule->Deprotect Final_Product Final Product (R-OH, R'-Y) Deprotect->Final_Product

References

acetic anhydride structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetic Anhydride

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as ethanoic anhydride, is a pivotal reagent in organic synthesis, widely recognized for its efficacy as an acetylating and dehydrating agent. With the chemical formula (CH₃CO)₂O, it is one of the simplest isolable carboxylic acid anhydrides and a cornerstone in the production of numerous commercial products, including pharmaceuticals, polymers, and specialty chemicals.[1] This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, industrial synthesis, and key applications, with a focus on its role in research and development. Detailed experimental protocols and safety guidelines are included to support laboratory and industrial professionals.

Structural Formula and Molecular Properties

This compound consists of two acetyl groups (CH₃CO) linked by an oxygen atom.[2] This structure is fundamental to its high reactivity, particularly towards nucleophiles.[2]

The key molecular identifiers and weight are summarized below.

PropertyValue
Molecular Formula C₄H₆O₃[3]
Molecular Weight 102.09 g/mol [3][4][5]
Canonical SMILES CC(=O)OC(=O)C
InChI Key WFDIJRYMOXRFFG-UHFFFAOYSA-N[6]
CAS Number 108-24-7[6]

Physicochemical Properties

This compound is a clear, colorless liquid with a pungent, vinegar-like odor.[1][7] Its physical and chemical properties are critical for its handling, storage, and application in various reaction conditions.

PropertyValueCitation(s)
Appearance Colorless liquid[7]
Odor Strong, pungent, acetic/vinegar-like[7]
Density 1.082 g/cm³ at 20 °C[4][8]
Melting Point -73.1 °C (-99.6 °F)[8][9]
Boiling Point 139.6 °C (283.2 °F) at 760 mmHg[8][9]
Flash Point 49 - 54 °C (121 - 129 °F)[7][8]
Autoignition Temperature 330 °C (626 °F)[8]
Vapor Pressure 10 mmHg at 36 °C (96.8 °F)[8]
Vapor Density 3.52 (Air = 1)[8]
Water Solubility Decomposes. Soluble at 12-13.6 g/100 mL at 20°C, forming acetic acid.[1][8]
Solubility in Solvents Soluble in chloroform, diethyl ether, benzene, and acetic acid.[1][9]
Refractive Index (n₂₀/D) 1.390[5]

Industrial Synthesis: Carbonylation of Methyl Acetate

The most prevalent industrial method for producing this compound is the rhodium-catalyzed carbonylation of methyl acetate.[10] This process is highly efficient and has become a mainstay in chemical manufacturing. The reaction is typically conducted at temperatures of 150–200 °C and pressures of 30–60 bar.[10]

The general workflow for this industrial process is outlined below.

industrial_synthesis feed Feedstock Methanol & Acetic Acid esterification Esterification Reactor (Forms Methyl Acetate) feed->esterification carbonylation Carbonylation Reactor (150-200°C, 30-60 bar) esterification->carbonylation Methyl Acetate separation Separation & Purification (Distillation Columns) carbonylation->separation Crude Product Mix catalyst Catalyst System Rhodium Iodide (RhI₃) Lithium Iodide (LiI) catalyst->carbonylation co_feed Carbon Monoxide (CO) Feed co_feed->carbonylation product Final Product This compound (>99%) separation->product recycle_ma Recycle Unreacted Methyl Acetate separation->recycle_ma Low Boilers recycle_cat Recycle Catalyst separation->recycle_cat High Boilers recycle_ma->carbonylation recycle_cat->carbonylation

Caption: Workflow for the industrial synthesis of this compound.

Applications in Drug Development and Research

This compound is a fundamental reagent with broad utility:

  • Pharmaceutical Synthesis: It is famously used in the synthesis of acetylsalicylic acid (aspirin) from salicylic acid.[1] It is also a key precursor in the manufacturing of other pharmaceuticals like paracetamol, cortisone, and certain sulfa drugs.[1][10]

  • Cellulose Acetate Production: A major industrial application is the acetylation of cellulose to produce cellulose acetate, which is used in photographic films, textiles, and plastics.[1]

  • Organic Synthesis: As a potent acetylating agent, it is used to introduce acetyl groups onto alcohols, phenols, and amines, a common strategy in protecting group chemistry and in the synthesis of complex organic molecules.[11]

  • Derivatization: In analytical chemistry, it is used for the derivatization of analytes to enhance their volatility for gas chromatography.

Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol details the laboratory-scale synthesis of aspirin via the acetylation of salicylic acid using this compound. This reaction serves as a classic example of ester formation utilizing an acid anhydride.[3]

Materials and Reagents:

  • Salicylic acid (2.0 g, ~0.015 mol)[6]

  • This compound (5.0 mL, ~0.05 mol)[6]

  • Concentrated Sulfuric Acid (H₂SO₄, 85%) or Phosphoric Acid (H₃PO₄) (5-10 drops, catalyst)[3][6]

  • Deionized water

  • 125 mL Erlenmeyer flask

  • Steam bath or hot water bath

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Glass stirring rod

Procedure:

  • Reaction Setup: Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of this compound to the flask, followed by 5 drops of concentrated sulfuric acid or 10 drops of 85% phosphoric acid.[3][6]

  • Dissolution and Heating: Swirl the flask gently to dissolve the salicylic acid. Heat the mixture in a steam or boiling water bath for 10-15 minutes, stirring until all the solid has dissolved.[3][6][12]

  • Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still in the fume hood, cautiously add 1-2 mL of deionized water to the warm mixture to hydrolyze any unreacted this compound.[4][5] An exothermic reaction will occur, producing acetic acid vapors.

  • Crystallization: Add 20-50 mL of cold water to the flask and cool it in an ice bath to initiate crystallization.[5][6] If crystals do not form readily, scratching the inside wall of the flask with a glass rod can induce precipitation.[4][6] Allow the flask to sit in the ice bath for at least 10 minutes to ensure complete crystallization.[4]

  • Isolation of Product: Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with two small portions (5 mL each) of ice-cold deionized water to remove any soluble impurities.[5][6]

  • Drying: Continue to draw air through the funnel for several minutes to help dry the crystals. Transfer the purified product to a watch glass and allow it to air dry completely. The melting point of pure aspirin is 135-136 °C.[6]

Safety and Handling

This compound is a corrosive, flammable, and lachrymatory (tear-inducing) chemical that requires strict safety protocols.[8][13]

  • Exposure Controls: Always handle this compound in a well-ventilated chemical fume hood.[13] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a high risk of vapor exposure, a respirator may be necessary.[11][13]

  • Hazards:

    • Corrosivity: Causes severe skin burns and eye damage upon contact.[14][15]

    • Inhalation: Vapors are highly irritating to the respiratory tract and can cause coughing, shortness of breath, and potentially severe lung damage at high concentrations.[14]

    • Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[11] Keep away from heat, sparks, and open flames.[14]

    • Reactivity: Reacts violently with water, alcohols, and bases, producing corrosive acetic acid and heat.[8][11] It is incompatible with strong oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, segregated from incompatible materials such as combustibles, metals, and moisture.[14][15]

References

The Thermodynamics of Acetic Anhydride Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic principles governing the hydrolysis of acetic anhydride. This compound is a crucial reagent in pharmaceutical synthesis and various industrial processes, and a thorough understanding of its reaction thermodynamics with water is paramount for process optimization, safety, and control. This document provides a comprehensive overview of the key thermodynamic parameters, detailed experimental protocols for their determination, and visualizations of the reaction mechanism and experimental workflows.

Core Thermodynamic Parameters

The hydrolysis of this compound to form two molecules of acetic acid is a highly exothermic and spontaneous reaction. The primary thermodynamic parameters of interest are the enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS) for the reaction:

(CH₃CO)₂O (l) + H₂O (l) → 2CH₃COOH (l)

The quantitative data for these parameters, as well as the activation parameters that govern the reaction kinetics, are summarized in the tables below.

Overall Reaction Thermodynamics
Thermodynamic ParameterValueConditionsReference(s)
Standard Enthalpy of Hydrolysis (ΔH°) -63.0 ± 3 kJ/mol60 °C
-57 to -65 kJ/molVarious
-58.2 kJ/molCalculated (Hess's Law)
Standard Gibbs Free Energy of Hydrolysis (ΔG°) -15,700 cal/mol (-65.69 kJ/mol)25 °C, aqueous solution
-21,800 cal/mol (-91.21 kJ/mol)pH 7.0 (hydrolysis to acetate)
Equilibrium Constant (K) 3.2 x 10⁻⁵ (for the reverse reaction)25 °C, aqueous solution

Note: The equilibrium constant is for the formation of this compound from acetylimidazole and acetic acid, which was used to derive the Gibbs free energy of hydrolysis.

Thermodynamics of Activation

The hydrolysis of this compound proceeds through a transition state, and the energy required to reach this state is described by the activation parameters.

Activation ParameterValue RangeConditionsReference(s)
Activation Enthalpy (ΔH‡) 20 to 40 kJ/molWater/acetone cosolvent
38 to 40 kJ/molWater/acetonitrile cosolvent
Activation Entropy (ΔS‡) -204 to -273 J/K·molWater/acetone cosolvent
-193 to -211 J/K·molWater/acetonitrile cosolvent
Activation Gibbs Free Energy (ΔG‡) ~60% of the value is due to activation entropyWater/acetone and water/acetonitrile cosolvents

Experimental Protocols

The determination of the thermodynamic parameters for this compound hydrolysis can be achieved through various experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Calorimetric Determination of Enthalpy of Hydrolysis

This method directly measures the heat released during the reaction.

Objective: To determine the enthalpy of hydrolysis (ΔH) of this compound.

Apparatus:

  • Isothermal flow calorimeter or a batch reaction calorimeter (e.g., a Mettler Toledo RC1)

  • Jacketed glass reactor

  • Temperature probes

  • Mechanical stirrer

  • Syringe pump for reagent addition

  • Data acquisition system

Materials:

  • This compound (≥99% purity)

  • Distilled water

  • Optional: Sulfuric acid (catalytic amount)

Procedure:

  • Calorimeter Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (UA) and the heat capacity of the system (Cp). This is typically done by introducing a known amount of electrical heat.

  • Initial Setup: Charge the jacketed reactor with a known volume of distilled water (e.g., 650 ml). If a catalyst is used, add it to the water.

  • Temperature Equilibration: Bring the reactor contents to the desired initial temperature (e.g., 25 °C) and allow the system to stabilize.

  • Reagent Addition: Use a syringe pump to add a known volume of this compound (e.g., 50 ml) at a constant rate over a specified period (e.g., 30 minutes).

  • Data Logging: Continuously record the temperature of the reaction mixture and the jacket throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Data Analysis:

    • Calculate the total heat evolved (Q_total) from the temperature difference between the reactor and the jacket and the previously determined UA value.

    • Account for the heat of mixing and any heat added by the stirrer.

    • The reaction enthalpy (ΔH) is then calculated by dividing the corrected total heat of reaction by the number of moles of this compound added.

pH-Stat Titration for Reaction Kinetics

This method monitors the progress of the reaction by measuring the rate of formation of acetic acid.

Objective: To determine the rate constant of the hydrolysis reaction, which can then be used to calculate activation parameters.

Apparatus:

  • pH meter with a glass electrode

  • Autotitrator or a burette

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Data acquisition software

Materials:

  • This compound

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (titrant)

  • pH buffer solutions for calibration (pH 4 and 7)

Procedure:

  • pH Meter Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Reaction Setup: Place a known volume of distilled water in the thermostatted reaction vessel and allow it to reach the desired temperature.

  • Initiation of Reaction: Add a small, known amount of this compound to the water to initiate the hydrolysis.

  • pH-Stat Titration: Maintain a constant pH in the reaction mixture by the controlled addition of the NaOH titrant. The rate of addition of the titrant is proportional to the rate of formation of acetic acid.

  • Data Collection: Record the volume of titrant added as a function of time.

  • Data Analysis:

    • The rate of reaction is determined from the rate of titrant consumption.

    • Assuming pseudo-first-order kinetics with respect to this compound (due to the large excess of water), the rate constant (k) can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time.

    • By performing the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T). The activation enthalpy (ΔH‡) and entropy (ΔS‡) can then be calculated using the Eyring equation.

In-Situ FTIR Spectroscopy for Concentration Monitoring

This technique allows for real-time, non-invasive monitoring of reactant and product concentrations.

Objective: To determine the reaction kinetics by measuring the concentration profiles of this compound and acetic acid over time.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an in-situ probe (e.g., an attenuated total reflectance (ATR) probe).

  • Jacketed batch reactor

  • Mechanical stirrer

  • Temperature controller

Materials:

  • This compound

  • Distilled water

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent (water) at the reaction temperature.

  • Reaction Initiation: Charge the reactor with water and bring it to the desired temperature. Add a known amount of this compound to start the reaction.

  • Spectral Acquisition: Immediately begin acquiring FTIR spectra of the reaction mixture at regular time intervals.

  • Data Analysis:

    • Identify characteristic absorption bands for this compound and acetic acid that do not overlap significantly.

    • The concentration of each species over time can be determined from the absorbance at these characteristic wavenumbers using the Beer-Lambert law.

    • The reaction rate constant is then determined by fitting the concentration-time data to an appropriate rate law.

Visualizations

The following diagrams, generated using the DOT language, illustrate the hydrolysis reaction mechanism and a typical experimental workflow.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Ac2O This compound (CH3CO)2O Intermediate Tetrahedral Intermediate Ac2O->Intermediate Nucleophilic attack by H2O H2O Water H2O AcOH1 Acetic Acid CH3COOH Intermediate->AcOH1 Collapse of intermediate AcOH2 Acetic Acid CH3COOH Intermediate->AcOH2 Proton transfer

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow_Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Calibrate Calorimeter B Charge Reactor with Water A->B C Equilibrate Temperature B->C D Add this compound C->D E Log Temperature Data D->E F Calculate Total Heat Evolved E->F G Correct for Heat of Mixing F->G H Determine Enthalpy of Hydrolysis (ΔH) G->H

Caption: Workflow for calorimetric determination of enthalpy.

Methodological & Application

Application Notes and Protocols for the Acetylation of Primary Amines with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly in the context of drug development and medicinal chemistry. The reaction introduces an acetyl group (CH₃CO-) onto a primary amine, converting it into an acetamide. This transformation is often employed to protect the amine functionality, reducing its nucleophilicity and basicity, thereby allowing for selective reactions at other sites in a molecule.[1][2] The resulting acetamides are typically stable, crystalline solids, which can facilitate purification and characterization.[2] Acetic anhydride is a common, efficient, and cost-effective reagent for this purpose.[3] This document provides detailed protocols for the acetylation of primary amines using this compound under various conditions, along with quantitative data and mechanistic insights.

Reaction Mechanism

The acetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of this compound. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the acetate ion as a good leaving group, and after deprotonation of the nitrogen, yields the corresponding acetamide and acetic acid as a byproduct.[4][5]

Caption: Reaction mechanism for the acetylation of a primary amine.

Quantitative Data Summary

The efficiency of the acetylation of primary amines with this compound can vary depending on the substrate and reaction conditions. Below is a summary of yields for the acetylation of various anilines under solvent-free conditions.

EntrySubstrateTime (min)Yield (%)
1Aniline30>99
24-Methylaniline30>99
34-Methoxyaniline30>99
44-Bromoaniline30>99
54-Chloroaniline30>99
Table adapted from a study on catalyst- and solvent-free acetylation.[4]

Experimental Protocols

Several protocols for the acetylation of primary amines are available, each with its own advantages. Below are detailed procedures for three common methods.

Protocol 1: General Procedure for Acetylation under Solvent-Free Conditions

This protocol is advantageous for its simplicity and reduced environmental impact due to the absence of a solvent.[4]

Materials:

  • Primary amine (1.0 mmol)

  • This compound (1.5 mmol)

  • 25 mL round-bottom flask

  • Glass rod

  • Preheated oil bath

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask, add the primary amine (1.0 mmol).

  • Add this compound (1.5 mmol) to the flask.

  • Thoroughly mix the contents using a glass rod to ensure a homogeneous mixture.

  • Place the flask in a preheated oil bath set to 60 °C.

  • Allow the reaction to proceed for the required time (typically 30 minutes for anilines).[4]

  • Monitor the reaction completion by taking a small aliquot, diluting it with diethyl ether, and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated. For solid products, recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for purification.

Protocol 2: Acetylation in an Aqueous Medium

This method is suitable for water-soluble amines or their hydrochloride salts and offers an environmentally benign alternative using water as a solvent.[6]

Materials:

  • Primary amine or its hydrochloride salt (1.0 equiv)

  • This compound (1.5 equiv)

  • Sodium bicarbonate (if starting with the hydrochloride salt)

  • Water

  • Standard laboratory glassware

Procedure:

  • If starting with the amine hydrochloride, dissolve it in water.

  • Add sodium bicarbonate to the solution to neutralize the salt.

  • Add this compound (1.5 equivalents) to the aqueous solution of the free amine.

  • Stir the reaction mixture vigorously at room temperature.

  • The acetylated product often precipitates out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any unreacted starting materials and byproducts.

  • Dry the product. Further purification can be achieved by recrystallization if necessary.

Protocol 3: General Procedure for Acetylation using a Base Catalyst in an Organic Solvent

This classic protocol is widely used and is effective for a broad range of primary amines. A base, such as pyridine or triethylamine, is used to scavenge the acetic acid byproduct.[7]

Materials:

  • Primary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Base (e.g., pyridine, triethylamine, 1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 - 0.1 equivalents, optional for less reactive amines)

  • This compound (1.2 - 2.2 equivalents)

  • Nitrogen or argon atmosphere

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent.

  • Add the base (1.5 equivalents). If using, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 - 2.2 equivalents) dropwise to the stirred solution.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.[7]

  • Upon completion, quench the reaction by carefully adding methanol to consume any excess this compound.[7]

  • Dilute the mixture with an organic solvent and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and finally brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by column chromatography or recrystallization if necessary.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the acetylation of a primary amine followed by workup and purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_isolation Isolation & Purification Start Dissolve Primary Amine in Solvent AddBase Add Base (e.g., Pyridine) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAnhydride Add this compound Dropwise Cool->AddAnhydride React Stir at Room Temperature (Monitor by TLC) AddAnhydride->React Quench Quench with Methanol React->Quench Reaction Complete Dilute Dilute with Organic Solvent Quench->Dilute WashHCl Wash with 1M HCl Dilute->WashHCl WashNaHCO3 Wash with sat. NaHCO₃ WashHCl->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine Dry Dry Organic Layer (Na₂SO₄) WashBrine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for amine acetylation.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or using a more potent catalyst like DMAP for less reactive amines.[7]

  • Formation of Multiple Products: In substrates with multiple nucleophilic sites (e.g., amino alcohols), N-acetylation is generally favored as amines are typically more nucleophilic.[7] To achieve selective O-acetylation, the amine may need to be protected first.

  • Difficult Removal of Pyridine: Pyridine can be challenging to remove. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, making it more water-soluble and easier to remove in the aqueous phase.[7]

  • Hydrolysis of this compound: this compound can react with moisture. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of acetic acid, which can lower the yield.[7]

References

Application Notes and Protocols for Cellulose Acetylation using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acetylation of cellulose using acetic anhydride. The synthesis of cellulose acetate is a fundamental process for producing a versatile biopolymer with applications ranging from films and fibers to matrices for drug delivery. These protocols are designed to be a comprehensive resource, offering clear, step-by-step instructions and comparative data to aid in the successful synthesis and characterization of cellulose acetate.

Introduction

Cellulose, a polymer of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth. Its inherent properties, such as biodegradability and biocompatibility, make it an attractive starting material for various applications. However, its poor solubility in common solvents limits its processability. Acetylation, the process of introducing acetyl groups to the hydroxyl moieties of the glucose repeating units, transforms the hydrophilic cellulose into a more hydrophobic and soluble cellulose acetate. The degree of substitution (DS), which is the average number of acetyl groups per anhydroglucose unit (maximum of 3), dictates the properties of the resulting cellulose acetate and, consequently, its applications.[1][2]

This document outlines the common methods for cellulose acetylation, focusing on the use of this compound as the acetylating agent.

Experimental Protocols

The acetylation of cellulose is typically a multi-step process that includes:

  • Activation of Cellulose: This step is crucial to increase the accessibility of the hydroxyl groups within the crystalline structure of cellulose to the acetylating reagents.[3]

  • Acetylation Reaction: The activated cellulose is reacted with this compound in the presence of a catalyst to form cellulose acetate.[1][4]

  • Hydrolysis (optional): To obtain cellulose diacetate or other partially substituted derivatives, a controlled hydrolysis is performed to remove some of the acetyl groups.[1]

  • Precipitation and Purification: The cellulose acetate is precipitated, washed, and dried to obtain the final product.[5][6]

Protocol 1: Acetic Acid Process (Homogeneous Acetylation)

This is a widely used commercial method for producing cellulose acetate.[5] It involves the complete dissolution of cellulose during the reaction.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters, or wood pulp)[1][5]

  • Glacial Acetic Acid

  • This compound

  • Sulfuric Acid (95-98%, as catalyst)

  • Deionized Water

  • Acetone (for dissolving the product)

  • Ethanol (for washing)

Procedure:

  • Activation:

    • In a flask, add 1 g of dry cellulose to 24 mL of glacial acetic acid.[5]

    • Stir the mixture at room temperature (20°C) for 1 hour to allow the cellulose to swell.[5]

  • Acetylation:

    • Cool the mixture in an ice bath.

    • Slowly add 0.1 mL of concentrated sulfuric acid dropwise while stirring.[5]

    • Add another 40 mL of glacial acetic acid and continue stirring for 45 minutes.[5]

    • Slowly add 0.7 mL of concentrated sulfuric acid dropwise.[5]

    • Add 28 mL of this compound to the mixture.[5]

    • Allow the reaction to proceed at 35°C for 2 hours with continuous stirring. The reaction is exothermic and may require cooling to maintain the temperature.[1][5]

  • Precipitation:

    • Once the reaction is complete, pour the viscous solution into a large volume of deionized water (e.g., 500 mL) with vigorous stirring to precipitate the cellulose acetate.[5]

  • Purification:

    • Filter the precipitated cellulose acetate.

    • Wash the product thoroughly with deionized water until the filtrate is neutral.[4]

    • Finally, wash with ethanol to remove excess water.

    • Dry the purified cellulose acetate in an oven at 60-80°C until a constant weight is achieved.[5]

Protocol 2: Pyridine Process (Heterogeneous Acetylation)

This method is often used for laboratory-scale synthesis and can achieve a high degree of substitution.[5]

Materials:

  • Cellulose

  • Pyridine

  • This compound

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 1 g of cellulose, 20 mL of pyridine, and 15 mL of this compound.[5]

  • Acetylation:

    • Heat the mixture in an oil bath at 80°C for 24 hours with magnetic stirring.[5]

  • Precipitation and Purification:

    • After the reaction, pour the mixture into 200 mL of ethanol to precipitate the cellulose acetate.[5]

    • Filter the product and wash it thoroughly with ethanol.[5]

    • Dry the cellulose acetate in an oven at 80°C for 24 hours.[5]

Protocol 3: Ultrasound-Assisted Acetylation with Iodine Catalyst

This is a more rapid and efficient method that utilizes ultrasound to enhance the reaction rate.[7]

Materials:

  • Cellulose (e.g., from rice husk)[7]

  • This compound

  • Iodine (as catalyst)

Procedure:

  • Reaction Setup:

    • In a flask suitable for an ultrasound bath, dissolve 2 g of cellulose in 10 mL of this compound.[7]

    • Add 0.2 g of iodine as a catalyst.[7]

  • Acetylation:

    • Place the flask in an ultrasound bath and conduct the reaction at a temperature of 50-60°C for 30-50 minutes.[7]

  • Work-up:

    • After the reaction, precipitate the cellulose acetate by adding the mixture to a large volume of water.

    • Filter and wash the product with water until neutral.

    • Dry the final product in an oven.

Data Presentation

The following tables summarize quantitative data from various experimental conditions for cellulose acetylation.

Table 1: Comparison of Different Acetylation Methods and Conditions

ParameterAcetic Acid ProcessPyridine ProcessUltrasound-Assisted (Iodine)Reference
Cellulose Source Microcrystalline CottonCelluloseRice Husk Cellulose[5][7]
Catalyst Sulfuric AcidNone (Pyridine acts as base and solvent)Iodine[5][7]
Temperature (°C) 358060[5][7]
Time 2 hours24 hours50 minutes[5][7]
Degree of Substitution (DS) ~2.5 (can be controlled by hydrolysis)3.0Not specified, but high yield[5][7]
Yield (%) VariesVaries~120% (weight gain)[7]

Table 2: Influence of Reaction Parameters on Cellulose Acetate Properties (Acetic Acid Process)

This compound (mL)Acetic Acid (mL)Reaction Time (min)Resulting Functional Groups (FTIR Intensity)Reference
517.530Moderate C=O, C-H, C-O peaks[3]
7.517.545Higher intensity peaks[3]
102060Highest peak intensities for C=O, C-H, and C-O[3]

Experimental Workflow and Diagrams

The general workflow for cellulose acetylation using this compound can be visualized as follows:

experimental_workflow cluster_start Starting Material cluster_pretreatment Pre-treatment cluster_reaction Core Reaction cluster_processing Post-processing cluster_product Final Product Cellulose Cellulose Activation Activation (e.g., with Acetic Acid) Cellulose->Activation Acetylation Acetylation (this compound + Catalyst) Activation->Acetylation Precipitation Precipitation (in Water/Ethanol) Acetylation->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying CelluloseAcetate Cellulose Acetate Drying->CelluloseAcetate

Caption: Experimental workflow for cellulose acetylation.

The chemical transformation at the core of this process is the esterification of the hydroxyl groups on the anhydroglucose units of cellulose.

signaling_pathway cluster_products Products Cellulose Cellulose (-OH) CelluloseAcetate Cellulose Acetate (-OCOCH3) Cellulose->CelluloseAcetate Acetylation AceticAnhydride This compound ((CH3CO)2O) AceticAnhydride->CelluloseAcetate Catalyst Catalyst (e.g., H2SO4) Catalyst->CelluloseAcetate AceticAcid Acetic Acid (CH3COOH)

Caption: Chemical reaction pathway of cellulose acetylation.

Characterization of Cellulose Acetate

The primary characteristic to determine is the Degree of Substitution (DS), which dictates the physical and chemical properties of the cellulose acetate, including its solubility and thermal properties.

  • Titration Method: A common method for determining the DS involves the saponification of the acetyl groups with a known amount of sodium hydroxide, followed by back-titration of the excess NaOH with a standard acid.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of acetyl groups. The appearance of a strong carbonyl peak (C=O) around 1730-1750 cm⁻¹ and a C-O stretching peak around 1230 cm⁻¹ are indicative of successful acetylation.[3][9] The ratio of the intensity of the carbonyl peak to a reference peak from the cellulose backbone can be used for quantitative estimation of the DS.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used for a more precise determination of the DS by integrating the signals from the acetyl protons against the signals from the anhydroglucose unit protons.[5]

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability and transitions of the synthesized cellulose acetate.[9][11]

Conclusion

The acetylation of cellulose using this compound is a versatile and well-established process. By carefully controlling the reaction conditions such as temperature, time, and catalyst concentration, cellulose acetate with a desired degree of substitution can be synthesized. The choice of the specific protocol will depend on the desired properties of the final product, the available resources, and the scale of the synthesis. The characterization techniques outlined are essential for confirming the success of the acetylation and for understanding the properties of the synthesized biopolymer for its intended application in research, development, and commercial products.

References

Acetic Anhydride in the Pharmaceutical Synthesis of Aspirin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin, or acetylsalicylic acid, is a cornerstone of modern medicine, widely recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its synthesis is a fundamental process in pharmaceutical chemistry, primarily achieved through the esterification of salicylic acid.[2][3] This document provides detailed application notes and protocols for the synthesis of aspirin using acetic anhydride as the acetylating agent, a method favored for its efficiency and high yield.

The reaction involves the acetylation of the hydroxyl group of salicylic acid by this compound, typically in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.[3][4][5] this compound is the preferred reagent over acetic acid because it drives the reaction to completion and avoids the formation of water as a byproduct, which could hydrolyze the aspirin product.[6][7][8] The resulting acetic acid from the reaction is less reactive than water, making the process more efficient.[8]

Reaction Mechanism

The synthesis of aspirin from salicylic acid and this compound proceeds via a nucleophilic acyl substitution. The key steps are as follows:

  • Protonation of this compound : The acid catalyst (e.g., H₃PO₄ or H₂SO₄) protonates one of the carbonyl oxygen atoms of this compound, making it more electrophilic.[8][9]

  • Nucleophilic Attack : The phenolic hydroxyl group of salicylic acid acts as a nucleophile, attacking the activated carbonyl carbon of the protonated this compound.[9][10]

  • Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

  • Elimination of Acetic Acid : The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the protonated ester (aspirin).[11]

  • Deprotonation : A weak base removes the proton from the protonated ester to yield the final product, acetylsalicylic acid (aspirin).[11]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products Salicylic_Acid Salicylic Acid Protonation 1. Protonation Salicylic_Acid->Protonation Acetic_Anhydride This compound Acetic_Anhydride->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonated_Anhydride Protonated this compound Attack 2. Nucleophilic Attack Protonated_Anhydride->Attack Tetrahedral_Intermediate Tetrahedral Intermediate Elimination 3. Elimination Tetrahedral_Intermediate->Elimination Aspirin Aspirin (Acetylsalicylic Acid) Acetic_Acid Acetic Acid Deprotonation 4. Deprotonation Elimination->Deprotonation Deprotonation->Aspirin Deprotonation->Acetic_Acid

Aspirin Synthesis Reaction Pathway

Experimental Protocols

The following protocols are generalized from common laboratory procedures for the synthesis of aspirin.[6][12][13][14]

Materials and Reagents
  • Salicylic Acid (C₇H₆O₃)

  • This compound ((CH₃CO)₂O)

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice Bath

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Hot water bath or hot plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Protocol 1: Synthesis of Aspirin
  • Reactant Measurement : Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6][13] In a fume hood, carefully add 5.0 mL of this compound to the flask, followed by 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as a catalyst.[6][12][13]

  • Reaction Heating : Gently swirl the flask to mix the reagents. Heat the mixture in a hot water bath at approximately 70-80°C for 10-15 minutes.[13][15]

  • Hydrolysis of Excess this compound : Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 15-20 mL of cold deionized water to the flask to hydrolyze the excess this compound.[12] This step should be performed in a fume hood as it can produce irritating acetic acid vapors.[6]

  • Crystallization : Cool the mixture in an ice bath to facilitate the crystallization of aspirin.[6][12] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[6][12]

  • Isolation of Crude Product : Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[6][16] Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[13]

  • Drying : Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.[6] For a more complete drying, the product can be transferred to a pre-weighed watch glass and placed in a drying oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Dissolving the Crude Product : Transfer the crude aspirin to a beaker and add a minimum amount of warm ethanol to dissolve it.[16]

  • Inducing Recrystallization : Slowly add warm water to the ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of ethanol until it clears.

  • Cooling and Crystallization : Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of pure aspirin crystals.[1]

  • Isolation of Pure Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.[16]

Experimental_Workflow Start Start: Reagents Reactants 1. Mix Salicylic Acid, This compound, & Catalyst Start->Reactants Heating 2. Heat Mixture (e.g., 70-80°C for 15 min) Reactants->Heating Hydrolysis 3. Add Water to Hydrolyze Excess this compound Heating->Hydrolysis Crystallization 4. Cool in Ice Bath to Induce Crystallization Hydrolysis->Crystallization Filtration1 5. Vacuum Filter to Collect Crude Aspirin Crystallization->Filtration1 Recrystallization 6. Recrystallize from Ethanol/Water Filtration1->Recrystallization Filtration2 7. Vacuum Filter to Collect Pure Aspirin Recrystallization->Filtration2 Drying 8. Dry the Purified Product Filtration2->Drying Analysis 9. Characterization (Yield, Melting Point, Purity) Drying->Analysis

General Experimental Workflow for Aspirin Synthesis

Data Presentation

The following tables summarize typical quantitative data from aspirin synthesis experiments.

ParameterValueReference
Salicylic Acid~2.0 g[6][13][14]
This compound3.0 - 5.0 mL[1][13][16]
Catalyst5-10 drops (H₂SO₄ or H₃PO₄)[6][12]
Reaction Temperature70 - 100°C[13][16]
Reaction Time10 - 15 minutes[6][13]
Theoretical Yield (from 2.0g Salicylic Acid)~2.6 g[6]
AnalysisObserved ValueLiterature ValueReference
Melting Point (Crude)122-123°C135-136°C[15]
Melting Point (Pure)133-136°C135-136°C[15][17]
Percent Yield40% - 70%-[15][17]

Purity Assessment

The purity of the synthesized aspirin can be assessed through several methods:

  • Melting Point Determination : Pure aspirin has a sharp melting point of 135-136°C.[14][17] A broad or depressed melting point range indicates the presence of impurities.[15]

  • Ferric Chloride Test : This is a qualitative test for the presence of unreacted salicylic acid. Salicylic acid has a phenolic hydroxyl group that gives a distinct purple color with ferric chloride solution.[16] Pure aspirin, which lacks a free phenolic group, should not produce this color change.[16]

Safety Precautions

  • This compound and concentrated acids (sulfuric and phosphoric) are corrosive and can cause severe burns.[12][13] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The vapors of this compound and acetic acid are irritating.[6] Ensure adequate ventilation.

Conclusion

The synthesis of aspirin using this compound is a robust and well-established method in pharmaceutical chemistry. By following the detailed protocols and understanding the underlying reaction mechanism, researchers can consistently produce high-purity acetylsalicylic acid. The provided data and workflows serve as a comprehensive guide for the successful synthesis, purification, and analysis of this vital pharmaceutical compound.

References

Application Note: Synthesis of Ethyl Acetate from Acetic Anhydride and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl acetate is a widely utilized solvent in the pharmaceutical and chemical industries, valued for its low toxicity and characteristic sweet smell. It serves as a solvent in applications ranging from chromatography and extractions to coatings and adhesives. The synthesis of ethyl acetate is a fundamental esterification reaction. While the classic Fischer esterification involves the reaction of ethanol with acetic acid, using acetic anhydride as the acylating agent offers distinct advantages. The reaction with this compound is typically faster and avoids the equilibrium limitations imposed by the water by-product formed in Fischer esterification, often leading to higher yields. This document provides a detailed protocol for the synthesis of ethyl acetate from this compound and ethanol, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction and Mechanism

The synthesis involves the nucleophilic acyl substitution reaction between ethanol and this compound. In this reaction, the ethanol acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to yield ethyl acetate and an acetic acid molecule as a byproduct. The reaction is generally faster than the esterification using acetic acid.[1]

The overall reaction is as follows: (CH₃CO)₂O (this compound) + CH₃CH₂OH (Ethanol) → CH₃COOCH₂CH₃ (Ethyl Acetate) + CH₃COOH (Acetic Acid)[2][3]

Experimental Protocol

This protocol details the laboratory-scale synthesis, purification, and characterization of ethyl acetate.

1. Materials and Reagents

  • This compound (Reagent Grade, ≥98%)

  • Ethanol (Anhydrous, 200 proof)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling Chips

2. Equipment

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Distillation apparatus (simple or fractional)

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

3. Reaction Procedure

  • Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating source. Ensure all glassware is dry.

  • Reagents: In the round-bottom flask, combine ethanol and this compound. A molar ratio of 2:1 (ethanol to this compound) is a common starting point.[1] For example, add 23 mL of ethanol (~0.4 mol) to 19 mL of this compound (~0.2 mol). Add a few boiling chips or a magnetic stir bar.

  • Reflux: Gently heat the mixture to reflux (the boiling point of the mixture is approximately 80-90°C) for 60-90 minutes.[1] Continuous stirring is recommended. The reaction is faster than with acetic acid and may reach equilibrium within this timeframe.[1]

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

4. Work-up and Purification

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the acetic acid byproduct. Swirl gently at first, and then stopper and shake, venting frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

  • Washing: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer (top layer) with 20-30 mL of saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude ethyl acetate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together if the solution is dry.

  • Distillation: Decant or filter the dried liquid into a clean, dry distillation flask. Add fresh boiling chips. Assemble a simple or fractional distillation apparatus.

  • Collection: Heat the flask and collect the fraction that distills between 76°C and 78°C. The boiling point of pure ethyl acetate is 77.1°C.[4]

  • Characterization: The purity of the final product can be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The yield should be calculated based on the limiting reagent (this compound).

Data Presentation

The following table summarizes various reported conditions for the synthesis of ethyl acetate using this compound or related esterification methods.

ParameterValue/ConditionPurity/YieldReference
Reactants Ethanol, this compound-[1]
Molar Ratio (Ethanol:Anhydride) 2:1High Conversion at Equilibrium[1]
Catalyst Ion Exchange Resins (A15, A16, A36, D50)-[1]
Temperature 80°C-[1]
Reaction Time 60-90 minutes (to reach equilibrium)-[1]
Reactants Ethyl Alcohol, this compound-[5]
Molar Ratio (Alcohol:Anhydride) 1.5291.4 wt% (crude)[5]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Reactants This compound + Ethanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Ethyl Acetate + Acetic Acid Intermediate->Products Collapse & Proton Transfer

Caption: Reaction pathway for ethyl acetate synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Combine Ethanol & This compound start->step1 step2 Reflux for 60-90 min step1->step2 step3 Cool to Room Temp. step2->step3 step4 Neutralize with NaHCO₃ (in Separatory Funnel) step3->step4 step5 Wash with Brine step4->step5 step6 Dry with MgSO₄ step5->step6 step7 Purify by Distillation (Collect at 76-78°C) step6->step7 end_node Pure Ethyl Acetate step7->end_node

Caption: Workflow for ethyl acetate synthesis and purification.

References

N-Terminus Acetylation of Peptides Using Acetic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminus acetylation is a crucial chemical modification that involves the addition of an acetyl group (-COCH₃) to the N-terminal α-amino group of a peptide.[1] This modification is prevalent in eukaryotes, with over 80% of human proteins being N-terminally acetylated, highlighting its biological significance.[1][2] The process, catalyzed in nature by N-terminal acetyltransferases (NATs), can be effectively mimicked in a laboratory setting using acetic anhydride.[1]

This modification neutralizes the positive charge of the N-terminal amine at physiological pH, which can profoundly influence a peptide's physicochemical properties and biological activity.[2][3] Key benefits include enhanced stability against enzymatic degradation by aminopeptidases, increased hydrophobicity which can improve membrane permeability, and the ability to mimic the native structure of proteins, which is often advantageous in cellular or in vivo studies.[3][4][5] Consequently, N-terminal acetylation is a widely employed strategy in drug development to improve the pharmacokinetic profiles of peptide-based therapeutics and in proteomics for quantitative analysis and protein identification.[4][5][6]

Applications in Research and Drug Development

N-terminal acetylation offers a range of benefits that are leveraged across various scientific disciplines:

  • Drug Development: By blocking degradation from exopeptidases, acetylation significantly extends the in vivo half-life of peptide drugs.[5][7] This enhanced stability is a critical factor in developing effective peptide therapeutics, such as GLP-1 receptor agonists used in diabetes treatment.[5] The modification can also enhance cellular uptake and overall bioactivity.[4]

  • Protein Engineering: This modification is used to enhance protein expression and folding.[4] By mimicking the natural state of many proteins, acetylated peptides can be more biologically relevant in functional assays.[3][8]

  • Proteomics and Mass Spectrometry: Chemical tagging of the N-terminus with an acetyl group is a valuable tool for quantitative proteomics, peptide sequencing, and the identification of N-terminally blocked proteins.[6] Using deuterated this compound allows for isotopic labeling, enabling easy differentiation in mass spectrometry analysis.[6][9]

  • Biomarker Discovery: Aberrant N-terminal acetylation patterns on proteins can be associated with diseases like cancer, making them potential biomarkers for early diagnosis and monitoring.[]

  • Molecular Probes: Modified peptides can be used to synthesize molecular probes for biological research and to enhance the targeted delivery of drugs to specific tissues or cells.[4]

Reaction Mechanism

The N-terminal acetylation of a peptide with this compound proceeds via a nucleophilic acyl substitution reaction. The free α-amino group at the N-terminus of the peptide acts as a nucleophile, attacking one of the carbonyl carbons of this compound. This forms a tetrahedral intermediate, which then collapses, leading to the departure of an acetate ion as the leaving group. A subsequent deprotonation of the nitrogen atom yields the final N-acetylated peptide and acetic acid as a byproduct.[11]

Caption: Reaction mechanism of N-terminus acetylation.

Experimental Protocols

Two primary methodologies are presented for the N-terminal acetylation of peptides: on-resin acetylation during solid-phase peptide synthesis (SPPS) and in-solution acetylation of purified peptides.

Protocol 1: On-Resin N-Terminal Acetylation during SPPS

This protocol is performed after the final amino acid has been coupled and its N-terminal Fmoc protecting group has been removed.[12]

Materials:

  • Peptide-resin with a free N-terminus

  • Acetylation Reagent: 10% (v/v) this compound in N,N-Dimethylformamide (DMF)[7][11][12]

  • Dichloromethane (DCM)[11]

  • Methanol (MeOH)[11]

  • Coarse fritted peptide synthesis reaction vessel[11]

  • Vortex mixer or shaker[11]

Procedure:

  • Following the final Fmoc deprotection step, wash the peptide-resin thoroughly with DMF (3 x volume) to remove residual piperidine.[12]

  • Add the 10% this compound in DMF solution to the resin, ensuring the resin is fully swelled and suspended.[11][12]

  • Agitate the reaction vessel using a vortex mixer or shaker for 20-30 minutes at room temperature.[11]

  • Drain the acetylation solution from the reaction vessel.[11][12]

  • Wash the acetylated peptide-resin thoroughly with DMF (3 x volume), followed by DCM (3 x volume), and finally MeOH (2 x volume) to remove excess reagents and byproducts.[11]

  • Dry the resin under vacuum. The peptide is now N-terminally acetylated and ready for cleavage from the resin.[11]

Quantitative Data for On-Resin Acetylation:

ParameterValue/ConditionReference
Scale 0.10 - 0.25 mmol[11]
Acetylation Reagent 10% this compound in DMF[7][11]
Reaction Time 20-30 minutes[11]
Temperature Room Temperature[11]
Expected Purity (Crude) ~72%[7][13]
Protocol 2: In-Solution N-Terminal Acetylation

This protocol is suitable for peptides that have already been synthesized, purified, and cleaved from the resin.

Materials:

  • Purified peptide

  • Acetylation Reagent: 20 µL this compound + 60 µL Methanol[14]

  • Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)[14]

  • Lyophilizer

Procedure:

  • Prepare the acetylation reagent by mixing 20 µL of this compound with 60 µL of methanol. Caution: this compound is caustic; handle with appropriate safety precautions.[14]

  • Dissolve the purified peptide (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate buffer.[14]

  • Add 50 µL of the freshly prepared acetylation reagent to the peptide solution.[14]

  • Allow the reaction to proceed for 1 hour at room temperature.[14]

  • Lyophilize the reaction mixture to dryness to remove the solvent and volatile reagents.[14]

  • The resulting dried product is the N-acetylated peptide, which can be reconstituted for analysis or further use.

Quantitative Data for In-Solution Acetylation:

ParameterValue/ConditionReference
Peptide Amount ~1 nmol[14]
Acetylation Reagent 1:3 (v/v) this compound:Methanol[14]
Buffer 50 mM Ammonium Bicarbonate[14]
Reaction Time 1 hour[14]
Temperature Room Temperature[14]
Expected Outcome Mass shift of +42 Da per acetylated amine[14]

Experimental Workflow

The general workflow for producing and analyzing an N-terminally acetylated peptide involves several key stages, from initial synthesis to final characterization.

Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Deprotection Final Fmoc Deprotection Synthesis->Deprotection Acetylation_Step N-Terminus Acetylation (On-Resin or In-Solution) Deprotection->Acetylation_Step Cleavage Cleavage from Resin Acetylation_Step->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis Final_Product Final Acetylated Peptide Analysis->Final_Product

Caption: General workflow for peptide acetylation.

Quantitative Analysis and Characterization

The success of N-terminal acetylation is primarily verified using mass spectrometry (MS).[14] The addition of an acetyl group results in a predictable mass increase of 42.0106 Da.[3][14]

Techniques for Analysis:

  • Mass Spectrometry (MS): Used to confirm the mass shift corresponding to acetylation. It can also be used to count the number of acetylated sites (N-terminus and any lysine residues).[14]

  • Tandem Mass Spectrometry (MS/MS): Provides peptide sequencing information, confirming the location of the modification at the N-terminus.[15]

  • High-Performance Liquid Chromatography (HPLC): Used for the purification of the acetylated peptide and to assess its purity.[15][16] Acetylation can alter the peptide's retention time due to the change in polarity.[17]

Enrichment and Purification of Acetylated Peptides: For complex samples, enrichment of acetylated peptides may be necessary before MS analysis.[15][18]

  • Affinity Purification: Utilizes anti-acetyl-lysine antibodies to selectively capture acetylated peptides.[8][15]

  • Cation-Exchange Chromatography: Can be used to separate acetylated peptides from their non-acetylated counterparts based on differences in charge.[17]

Troubleshooting

IssuePossible CauseSolutionReference
Incomplete Acetylation Insufficient reagent, short reaction time, or steric hindrance at the N-terminus.Increase the concentration of this compound or extend the reaction time. A second coupling step can also be performed.[11]
Side Reactions Acetylation of lysine (ε-amino) or cysteine side chains. Formation of methyl esters when using methanol.For Nα-selectivity, control the pH (neutral to slightly acidic) and reaction temperature (0°C). Use appropriate protecting groups for reactive side chains if necessary. Be aware of potential methyl ester formation with methanol-based reagents.[6][14]
Low Yield Degradation of the peptide or loss during purification steps.Ensure optimal pH and temperature conditions. Optimize the purification protocol (e.g., HPLC gradient) to minimize loss.[12]
Poor Solubility of Acetylated Peptide Increased hydrophobicity due to charge neutralization.Dissolve the peptide in buffers with different pH values or use organic co-solvents (e.g., acetonitrile). Consider incorporating charged amino acids into the sequence if functionally permissible.[3][12]

References

Application Notes and Protocols: Acetic Anhydride in Polysaccharide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharides are abundant, biocompatible, and biodegradable polymers, making them attractive for a wide range of applications in the pharmaceutical and food industries. However, their native properties often require modification to enhance their functionality. Acetylation, the introduction of acetyl groups into the polysaccharide structure, is a common and effective chemical modification technique.[1][2] This process, typically carried out using acetic anhydride, alters the physicochemical properties of polysaccharides, such as solubility, hydrophobicity, and thermal stability, thereby expanding their utility.[3][4] Acetylated polysaccharides have shown significant potential as excipients in drug delivery systems, acting as matrices for controlled release, film-forming agents, and stabilizers.[3][5]

This document provides detailed application notes and experimental protocols for the modification of polysaccharides using this compound. It includes quantitative data on how reaction conditions influence the degree of substitution and the resulting properties of the modified polymers.

Principle of Acetylation

The acetylation of polysaccharides involves the reaction of the hydroxyl groups (-OH) on the monosaccharide units with an acetylating agent, most commonly this compound ((CH₃CO)₂O). This reaction is a nucleophilic substitution where the oxygen atom of the hydroxyl group attacks one of the carbonyl carbons of the this compound, leading to the formation of an ester linkage (-OCOCH₃) and acetic acid as a byproduct.[2] The reaction is often catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide, pyridine).[2][6][7]

The extent of this modification is quantified by the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted with acetyl groups per monosaccharide unit.[8][9] The DS is a critical parameter that dictates the final properties of the acetylated polysaccharide.

Factors Influencing Acetylation

The efficiency of the acetylation reaction and the resulting DS are influenced by several key parameters. Understanding these relationships is crucial for tailoring the properties of the modified polysaccharide for specific applications.

logical_relationship cluster_params Reaction Parameters cluster_props Polysaccharide Properties ReactionTime Reaction Time DS Degree of Substitution (DS) ReactionTime->DS Increases DS up to an optimum ReactionTemp Reaction Temperature ReactionTemp->DS Increases DS up to an optimum CatalystConc Catalyst Concentration CatalystConc->DS Increases DS AceticAnhydrideConc This compound Concentration AceticAnhydrideConc->DS Increases DS up to an optimum pH pH pH->DS Affects reaction rate Solubility Solubility DS->Solubility Alters Hydrophobicity Hydrophobicity DS->Hydrophobicity Increases SwellingPower Swelling Power DS->SwellingPower Generally increases WHC Water Holding Capacity DS->WHC Generally increases OHC Oil Holding Capacity DS->OHC Generally increases

Caption: Logical relationship between reaction parameters and polysaccharide properties.

Data Presentation: Influence of Reaction Parameters on Degree of Substitution (DS)

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction conditions on the DS of acetylated polysaccharides.

Table 1: Effect of Catalyst Concentration on DS of Corn Starch

Catalyst (30% NaOH solution) Concentration (% based on starch)Acetyl Content (%)Degree of Substitution (DS)Reference
Not specified8.420.34[10]
Increased concentrationIncreasedIncreased[10]

Table 2: Effect of Reaction Time, Temperature, and this compound Ratio on DS of Rhododendron dauricum Polysaccharides (RDPs)

ParameterValueDegree of Substitution (DS)Reference
Reaction Time 1 h~0.25[1]
3 h~0.43[1]
Reaction Temperature 30 °C~0.30[1]
40 °C~0.42[1]
50 °C~0.44[1]
Liquid-Solid Ratio (mL/g) 8~0.35[1]
12~0.40[1]
16~0.44[1]

Table 3: Effect of this compound Concentration on Properties of Arenga Starch

This compound Concentration (% of starch basis)Acetyl Content (%)Degree of Substitution (DS)Water Holding Capacity (g/g)Oil Holding Capacity (g/g)Swelling Power (g/g)Solubility (%)Reference
41.180.0451.151.0510.510.2[11]
82.350.0901.251.1511.29.8[11]
123.500.1351.351.2512.09.5[11]
164.620.1801.451.3512.89.1[11]

Experimental Protocols

The following are generalized protocols for the acetylation of polysaccharides using this compound. Specific parameters may need to be optimized depending on the type of polysaccharide and the desired DS.

General Experimental Workflow

experimental_workflow cluster_workflow General Experimental Workflow start Start: Polysaccharide Sample dissolve 1. Dissolution/Dispersion (e.g., in water or organic solvent) start->dissolve ph_adjust 2. pH Adjustment (if aqueous, adjust to 8-9 with NaOH) dissolve->ph_adjust add_reagent 3. Addition of this compound (dropwise, with stirring) ph_adjust->add_reagent reaction 4. Reaction (controlled temperature and time) add_reagent->reaction terminate 5. Termination of Reaction (adjust pH to 7 with HCl) reaction->terminate purify 6. Purification (e.g., washing with ethanol/water, dialysis) terminate->purify dry 7. Drying (e.g., oven drying, lyophilization) purify->dry characterize 8. Characterization (FT-IR, NMR, DS determination) dry->characterize end End: Acetylated Polysaccharide characterize->end

Caption: General workflow for polysaccharide acetylation.

Protocol 1: Acetylation of Starch in an Aqueous Medium

This protocol is adapted from methods described for corn and arenga starch.[10][11][12]

Materials:

  • Starch (e.g., corn, potato)

  • Distilled water

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 3% or 30%)

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Ethanol

  • Reaction vessel with a mechanical stirrer

  • pH meter

  • Drying oven or lyophilizer

Procedure:

  • Disperse 100 g of starch (dry basis) in 225 mL of distilled water in the reaction vessel.

  • Stir the slurry for 1 hour at room temperature to ensure the starch granules are fully suspended.

  • Adjust the pH of the slurry to 8.0-8.2 by adding 3% NaOH solution.

  • Slowly add the desired amount of this compound (e.g., 4-16% of starch basis) dropwise to the stirred mixture while maintaining the pH between 8.0 and 8.2 with the NaOH solution.

  • After the addition of this compound is complete, continue the reaction for 45 minutes.

  • Terminate the reaction by adjusting the pH to 5.0 with 0.5 M HCl.

  • Wash the resulting acetylated starch slurry twice with distilled water and then once with ethanol to remove unreacted reagents and byproducts.

  • Dry the purified acetylated starch in an oven at 40°C for 16 hours or until a constant weight is achieved.

Protocol 2: Acetylation of Cellulose in an Acidic Medium

This protocol is a general method for producing cellulose acetate.[6][13][14]

Materials:

  • Cellulose (e.g., from cotton or wood pulp)

  • Glacial acetic acid

  • This compound

  • Sulfuric acid (catalyst)

  • Reaction vessel with cooling capabilities

  • Distilled water

Procedure:

  • Activation: Pretreat 100 parts of cellulose with approximately 33 parts of glacial acetic acid at room temperature for about 4 hours.

  • Acetylation Mixture: In a separate cooled vessel, prepare a mixture of 200-400 parts of this compound and 100-300 parts of glacial acetic acid.

  • Add the activated cellulose to the acetylation mixture in a reactor at 40°C.

  • Catalyst Addition: Prepare a catalyst solution of 0.5-5 parts of sulfuric acid in 10-100 parts of acetic acid. Add this solution slowly to the reactor to initiate the acetylation reaction.

  • Control the reaction temperature to prevent excessive heat generation and degradation of the cellulose.

  • The reaction is complete when a clear, viscous solution is formed.

  • Precipitation: Precipitate the cellulose acetate by adding the reaction mixture to a large volume of distilled water with constant stirring.

  • Washing: Wash the precipitated cellulose acetate thoroughly with distilled water to remove residual acids.

  • Drying: Dry the purified cellulose acetate in an oven at a suitable temperature.

Characterization of Acetylated Polysaccharides

Determination of Degree of Substitution (DS)

The DS is a crucial parameter for characterizing acetylated polysaccharides. A common method is the titrimetric method.[10][12]

Procedure:

  • Accurately weigh about 1 g of the acetylated polysaccharide and transfer it to a 250 mL flask.

  • Add 50 mL of 75% ethanol and stir for 30 minutes.

  • Add 40 mL of 0.5 M NaOH and stir for 48-72 hours at room temperature for saponification.

  • Titrate the excess NaOH with a standardized 0.5 M HCl solution using phenolphthalein as an indicator.

  • Perform a blank titration without the sample.

  • Calculate the acetyl percentage and DS using the following formulas:

    Acetyl (%) = [(V_blank - V_sample) × M_HCl × 0.043 × 100] / W_sample

    DS = (162 × Acetyl %) / [4300 - (42 × Acetyl %)]

    Where:

    • V_blank = volume of HCl for blank titration (mL)

    • V_sample = volume of HCl for sample titration (mL)

    • M_HCl = molarity of HCl solution

    • 0.043 = milliequivalent weight of the acetyl group

    • W_sample = weight of the sample (g)

    • 162 = molecular weight of an anhydroglucose unit

    • 43 = molecular weight of an acetyl group

    • 42 = molecular weight of an acetyl group minus one hydrogen atom

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the introduction of acetyl groups.[11][15] The appearance of a new absorption band around 1720-1750 cm⁻¹ (C=O stretching of the ester group) and a band around 1240 cm⁻¹ (C-O stretching of the acetyl group) are indicative of successful acetylation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, including the DS and the position of acetylation on the monosaccharide unit.[3][16][17][18] In ¹H NMR, new signals appearing between 1.9 and 2.2 ppm are characteristic of the methyl protons of the acetyl groups.

Applications in Drug Development

The modification of polysaccharides with this compound significantly enhances their potential in drug delivery systems.[3][5][19]

  • Controlled Release: The increased hydrophobicity of acetylated polysaccharides can slow down the release of encapsulated drugs, making them suitable for controlled and sustained-release formulations.

  • Enhanced Biocompatibility and Bioactivity: Acetylation can improve the biocompatibility of polysaccharides and in some cases, enhance their inherent biological activities, such as antioxidant and immunomodulatory effects.[3][4]

  • Drug Delivery Vehicles for Hydrophobic Compounds: The introduction of acetyl groups increases the hydrophobicity of the polysaccharide, making it a more suitable carrier for hydrophobic drugs.[3]

  • Film-Forming Agents: Acetylated starches with a low to medium DS are used in the food and pharmaceutical industries as film-forming agents, binders, and texturizers.[11]

Conclusion

The acetylation of polysaccharides using this compound is a versatile and effective method for modifying their properties to suit a wide range of applications, particularly in the field of drug development. By carefully controlling the reaction conditions, researchers can tailor the degree of substitution to achieve the desired physicochemical and biological properties. The protocols and data presented in this document provide a comprehensive guide for scientists and researchers working on the development of novel polysaccharide-based materials.

References

Application Notes and Protocols for Solvent-Free Acetylation Reactions with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent-free acetylation reactions with acetic anhydride represent a significant advancement in green chemistry, offering an efficient, environmentally benign, and often catalyst-free method for the protection of hydroxyl and amino functionalities. This approach is crucial in multi-step organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Traditional acetylation methods often rely on the use of organic solvents, which contribute to volatile organic compound (VOC) emissions and generate substantial chemical waste. By eliminating the solvent, these reactions not only reduce their environmental impact but can also lead to higher reaction rates, easier product isolation, and improved atom economy.

This document provides detailed application notes and protocols for the solvent-free acetylation of alcohols, phenols, and amines using this compound. Both catalyst-free and catalyzed systems are presented, offering a range of options to suit different substrates and laboratory setups.

Data Presentation: A Comparative Overview of Solvent-Free Acetylation Reactions

The following table summarizes quantitative data from various solvent-free acetylation protocols, allowing for easy comparison of reaction conditions and outcomes for different substrates and catalytic systems.

SubstrateCatalystThis compound (Equivalents)Temperature (°C)TimeYield (%)Reference
Alcohols
Benzyl alcoholNone1.5607 h>99[1]
Benzyl alcoholSodium Acetate Trihydrate (10 mol%)1.1Room Temp.5 min98[2]
Benzyl alcoholSBA-15-Ph-Pr-SO3H (0.02 mmol)Not SpecifiedRoom Temp.ShortExcellent[3]
4-Nitrobenzyl alcoholSodium Bicarbonate (2 equiv.)5Room Temp.24 h93[4]
1-PhenylethanolExpansive Graphite (200 mg)2RefluxNot SpecifiedHigh
Phenols
PhenolSodium Acetate Trihydrate (10 mol%)1.1Room Temp.10 min95[2]
ThymolVOSO4 (1 mol%)1Room Temp.24 h80[5][6]
Amines
AnilineNone1.2Room Temp.5 min95[7]
p-NitroanilineNone1.2Room Temp.8 min91[7]
BenzylamineNone1.2Room Temp.5 min94[7]
AnilineVinegarNot SpecifiedRoom Temp.Not SpecifiedHigh[8]

Experimental Protocols

Herein are detailed methodologies for key solvent-free acetylation experiments.

Protocol 1: Catalyst-Free Acetylation of Alcohols, Phenols, and Amines

This protocol is a general and straightforward method for the acetylation of a wide range of substrates without the need for a catalyst.[1]

Materials:

  • Substrate (alcohol, phenol, or amine)

  • This compound

  • 25 mL round-bottom flask

  • Stirring apparatus

  • Heating apparatus (if required)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add the substrate (1.0 mmol).

  • Add this compound (1.5 mmol).

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (10 mL).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted this compound.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Sodium Acetate Trihydrate Catalyzed Acetylation of Alcohols and Phenols

This protocol utilizes the inexpensive and mild catalyst, sodium acetate trihydrate, for the efficient acetylation of alcohols and phenols at room temperature.[2]

Materials:

  • Substrate (alcohol or phenol)

  • This compound

  • Sodium Acetate Trihydrate (NaOAc·3H₂O)

  • Round-bottom flask

  • Stirring apparatus

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the alcohol or phenol (1.0 mmol), this compound (1.1 mmol), and sodium acetate trihydrate (10 mol%).

  • Stir the solvent-free mixture at room temperature.

  • Monitor the reaction for completion using TLC and/or Gas Chromatography (GC).

  • Once the reaction is complete, dilute the mixture with diethyl ether (10 mL).

  • Wash the resulting solution with a saturated solution of NaHCO₃.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the product by column chromatography over silica gel using an appropriate eluent (e.g., EtOAc/hexane) if required.

Protocol 3: Catalyst-Free N-Acylation of Amines

This is a rapid and efficient method for the N-acylation of a variety of amines at room temperature without a catalyst.[7]

Materials:

  • Amine substrate

  • This compound

  • 50 mL round-bottom flask

  • Stirring apparatus

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottomed flask, mix the amine (1 mmol) and this compound (1.2 mmol).

  • Stir the mixture at room temperature for the appropriate time (typically 5-15 minutes), monitoring the reaction progress by TLC.

  • After completion of the reaction, dissolve the reaction mixture in diethyl ether (5 mL).

  • Allow the mixture to stand at room temperature for 1 hour, during which time the crystalline product will form.

  • Collect the product by filtration.

Visualizations

The following diagrams illustrate the general workflow and a proposed mechanism for solvent-free acetylation reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate (Alcohol, Phenol, Amine) mixing Mixing & Stirring (Solvent-Free) substrate->mixing reagent This compound reagent->mixing catalyst Catalyst (Optional) catalyst->mixing quench Quenching/ Neutralization mixing->quench Reaction Completion extraction Extraction quench->extraction drying Drying extraction->drying purification Purification drying->purification product Acetylated Product purification->product reaction_mechanism reactant R-XH (X = O, N) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack anhydride This compound (CH3CO)2O anhydride->intermediate product Acetylated Product (R-X-COCH3) intermediate->product Elimination byproduct Acetic Acid (CH3COOH) intermediate->byproduct

References

Application Notes and Protocols for Acetic Anhydride Acetylation Reactions: A Comparative Study of Pyridine and 4-Dimethylaminopyridine (DMAP) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts in acetic anhydride-mediated acetylation reactions. This document offers a comparative analysis of their catalytic efficiency, detailed reaction mechanisms, and standardized experimental protocols for the acetylation of various substrates, including primary, secondary, and tertiary alcohols, as well as primary and secondary amines.

Introduction

Acetylation is a fundamental and widely employed chemical transformation in organic synthesis, serving as a crucial step in the protection of hydroxyl and amino functional groups. The selection of an appropriate catalyst is paramount to ensure high yields, rapid reaction times, and chemoselectivity. This compound is a common and cost-effective acetylating agent, and its reactivity is significantly enhanced by the use of nucleophilic catalysts.

Pyridine has been a traditional catalyst and solvent for acetylation reactions for many years. However, the discovery of 4-dimethylaminopyridine (DMAP) revolutionized this field, as it was found to be a far more potent catalyst, often accelerating reaction rates by several orders of magnitude.[1] This document will delve into the mechanistic underpinnings of both catalysts and provide practical guidance for their application in a laboratory setting.

Catalytic Mechanisms: Pyridine vs. DMAP

Both pyridine and DMAP catalyze acetylation reactions through a nucleophilic catalysis pathway. The key difference in their efficacy lies in their nucleophilicity.

Pyridine-Catalyzed Acetylation:

In the presence of pyridine, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking one of the carbonyl carbons of this compound. This forms a reactive N-acylpyridinium intermediate. However, this equilibrium lies far to the left, meaning that the concentration of the highly reactive intermediate is low at any given time. The N-acylpyridinium species is then attacked by the nucleophile (e.g., an alcohol or amine) to yield the acetylated product and regenerate the pyridine catalyst. Due to its lower nucleophilicity compared to DMAP, reactions catalyzed by pyridine are generally slower and may require harsher conditions, such as elevated temperatures.

DMAP-Catalyzed Acetylation:

DMAP is a significantly more powerful nucleophilic catalyst due to the electron-donating effect of the dimethylamino group at the 4-position of the pyridine ring.[2] This increased electron density on the ring nitrogen enhances its nucleophilicity, allowing it to attack this compound much more readily than pyridine. This leads to the rapid formation of a highly reactive and resonance-stabilized N-acetyl-4-dimethylaminopyridinium intermediate.[1] This intermediate is a much more potent acetylating agent than this compound itself. The subsequent nucleophilic attack by the substrate (alcohol or amine) is therefore much faster, leading to dramatically increased reaction rates and allowing for the acetylation of even sterically hindered substrates under mild conditions.[3]

The overall catalytic cycle for DMAP-catalyzed acetylation involves three main steps:

  • Formation of the N-acylpyridinium ion: DMAP attacks this compound to form the highly reactive N-acetyl-4-dimethylaminopyridinium acetate.

  • Acyl transfer to the nucleophile: The alcohol or amine attacks the N-acylpyridinium ion, leading to the formation of the acetylated product.

  • Catalyst regeneration: An auxiliary base, such as triethylamine or pyridine (if used as a solvent), deprotonates the protonated DMAP to regenerate the active catalyst for the next cycle.[4]

Kinetic studies have shown that the DMAP-catalyzed acetylation of alcohols is first-order with respect to this compound, the alcohol, and DMAP.[3][5]

Data Presentation: A Comparative Analysis

While it is widely accepted that DMAP is a superior catalyst to pyridine, direct quantitative comparisons in the literature under identical conditions can be sparse. The following table summarizes representative data to illustrate the difference in catalytic efficiency.

SubstrateCatalystThis compound (equiv.)SolventTemperature (°C)TimeYield (%)Reference
1-PhenylethanolPyridine1.5Pyridine2524 hLow (not specified)[6] (Implied)
1-PhenylethanolDMAP (5 mol%)1.2Dichloromethane25< 1 h>95[2]
1-MethylcyclohexanolPyridine2.1Pyridine25> 24 hIncomplete[6]
1-MethylcyclohexanolDMAP (4 mol%)2.1Dichloromethane2517 h~90[6]
Mesitol (hindered phenol)Pyridine1.3Pyridine25> 24 hLow (not specified)[6]
Mesitol (hindered phenol)DMAP (1.2 equiv.)1.3Dichloromethane252 h98[6]

Note: The data presented is compiled from various sources and is intended for comparative illustration. Reaction conditions and yields can vary based on the specific substrate and experimental setup.

Experimental Protocols

The following are detailed protocols for the acetylation of various substrates using pyridine and DMAP as catalysts.

Protocol 1: General Procedure for O-Acetylation of a Primary Alcohol using Pyridine

This protocol is adapted from a standard procedure for the acetylation of hydroxyl groups.[6]

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound (Ac₂O)

  • Anhydrous Pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.5-2.0 equiv. per hydroxyl group) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take several hours.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine and other volatiles under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for O-Acetylation of a Secondary Alcohol using DMAP

This protocol is a highly efficient method for the acetylation of secondary alcohols.[2]

Materials:

  • Secondary Alcohol (e.g., 1-Phenylethanol)

  • This compound (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equiv.), anhydrous dichloromethane (5-10 mL per mmol of alcohol), and triethylamine (1.2 equiv.).

  • Add a catalytic amount of DMAP (0.05 equiv., 5 mol%).

  • Stir the mixture at room temperature.

  • Slowly add this compound (1.2 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within an hour.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Protocol 3: General Procedure for N-Acetylation of a Primary Amine using this compound

This protocol describes a general method for the N-acetylation of anilines.

Materials:

  • Primary Amine (e.g., Aniline)

  • This compound (Ac₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice water

Procedure:

  • In a round-bottom flask, add the primary amine.

  • Slowly add this compound (1.1-1.5 equivalents) to the amine while stirring. The reaction is often exothermic.

  • Stir the reaction mixture for 30-60 minutes. The progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into ice water to quench the excess this compound and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

Catalytic Cycle of DMAP in this compound Acetylation

DMAP_Catalysis cluster_cycle DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acetyl-DMAP+ Acetate- DMAP->Intermediate Nucleophilic Attack Ac2O This compound Ac2O->Intermediate Product Acetylated Product (ROAc) Intermediate->Product Acyl Transfer ROH Alcohol (ROH) ROH->Product DMAPH Protonated DMAP Product->DMAPH Proton Transfer DMAPH->DMAP Regeneration Base Auxiliary Base (e.g., Et3N) Base->DMAP

Caption: Catalytic cycle of DMAP in the acetylation of an alcohol.

Experimental Workflow for a Typical DMAP-Catalyzed Acetylation

Experimental_Workflow start Start reagents Combine Substrate, Solvent, Et3N, and DMAP start->reagents add_ac2o Add this compound reagents->add_ac2o reaction Stir at Room Temperature (Monitor by TLC) add_ac2o->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end End purify->end

Caption: A typical experimental workflow for DMAP-catalyzed acetylation.

Conclusion

Both pyridine and DMAP are effective catalysts for this compound acetylation reactions, operating through a nucleophilic catalysis mechanism. However, DMAP exhibits significantly higher catalytic activity due to the enhanced nucleophilicity of its ring nitrogen, a result of the electron-donating dimethylamino group. This increased activity translates to faster reaction times, milder reaction conditions, and the ability to acetylate a broader range of substrates, including sterically hindered alcohols. The provided protocols offer a starting point for researchers to perform these important transformations in their own laboratories. For most applications, DMAP is the catalyst of choice, offering superior performance and efficiency.

References

Acetic Anhydride in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetic anhydride ((CH₃CO)₂O) is a versatile and widely utilized reagent in polymer chemistry. Its high reactivity as an acetylating and dehydrating agent makes it indispensable for the synthesis and modification of a broad range of polymeric materials. This document provides detailed application notes and protocols for the use of this compound in key areas of polymer chemistry, including the synthesis of cellulose acetate, polyesters, and polyanhydrides, as well as for polymer surface modification and crosslinking.

Synthesis of Cellulose Acetate

Cellulose acetate is a synthetic polymer derived from the acetylation of cellulose. It finds extensive applications in fibers, films, plastics, and filtration membranes.[1] this compound is the primary acetylating agent used in its industrial production. The degree of substitution (DS), which is the average number of acetyl groups per glucose unit (maximum of 3), can be controlled by adjusting the reaction conditions.

Application Notes

The reaction involves the esterification of the hydroxyl groups on the cellulose backbone with acetyl groups from this compound, typically in the presence of an acid catalyst like sulfuric acid and a solvent such as acetic acid. The properties of the resulting cellulose acetate, including its solubility and mechanical strength, are highly dependent on the DS. For instance, cellulose triacetate (DS ≈ 2.8-3.0) is soluble in solvents like dichloromethane, while cellulose diacetate (DS ≈ 2.2-2.7) is soluble in acetone.[2]

Quantitative Data for Cellulose Acetylation
ParameterValueReference
Reactants
Cellulose1 part by weight
This compound4.36 parts by weight
Glacial Acetic Acid6.06 parts by weight
Sulfuric Acid (catalyst)6.39 wt% of cellulose
Reaction Conditions
Temperature40.37 °C
Time2 hours 7 minutes
Product Characteristics
Weight Percent Gain50.79%
Acetyl Content43.73%
Degree of Substitution (DS)~2.8[3]
Experimental Protocol: Synthesis of Cellulose Acetate (DS ≈ 2.8)

Materials:

  • Cellulose (e.g., from cotton linters or wood pulp)

  • This compound

  • Glacial Acetic Acid

  • Sulfuric Acid (98%)

  • Deionized Water

  • Ethanol

Procedure:

  • Pre-treatment: Dry the cellulose thoroughly at 105°C for at least 2 hours to remove any moisture.

  • Activation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10 g of dried cellulose in 60.6 mL of glacial acetic acid. Stir the mixture at 40°C for 1 hour to activate the cellulose.

  • Acetylation: Prepare a mixture of 43.6 mL of this compound and 0.64 g of concentrated sulfuric acid. Slowly add this mixture to the cellulose suspension while maintaining the temperature at 40°C. The reaction is exothermic and may require external cooling.

  • Continue stirring at 40°C for 2 hours. The solution will become clear and viscous as the cellulose acetate dissolves.

  • Hydrolysis (optional, for lower DS): To obtain a lower degree of substitution, a controlled amount of water can be added to partially hydrolyze the cellulose triacetate.

  • Precipitation: Slowly pour the viscous solution into a large volume of deionized water with vigorous stirring to precipitate the cellulose acetate.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral. Subsequently, wash with ethanol to remove excess water.

  • Drying: Dry the resulting white, fibrous cellulose acetate in a vacuum oven at 60°C to a constant weight.

experimental_workflow_cellulose_acetate cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Cellulose Cellulose Activation Activation (40°C, 1h) Cellulose->Activation Acetic_Acid Glacial Acetic Acid Acetic_Acid->Activation Acetylation Acetylation (40°C, 2h) Activation->Acetylation Acetic_Anhydride This compound Acetylation_Mix Acetylation Mixture Acetic_Anhydride->Acetylation_Mix Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Acetylation_Mix Acetylation_Mix->Acetylation Precipitation Precipitation (in Water) Acetylation->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Cellulose_Acetate Cellulose Acetate Drying->Cellulose_Acetate

Figure 1. Experimental workflow for the synthesis of cellulose acetate.

Synthesis of Polyesters

This compound plays a crucial role in the synthesis of certain polyesters, particularly in the melt polycondensation process. It is used to activate dicarboxylic acid monomers by converting them into their more reactive anhydride form, facilitating the polymerization with diols.

Application Notes

In this method, a dicarboxylic acid is first reacted with an excess of this compound to form a prepolymer with anhydride end groups. This prepolymer then undergoes polycondensation at elevated temperatures and under vacuum to yield the final polyester. This two-stage process is advantageous for producing high molecular weight polyesters.[4]

Quantitative Data for Polyester Synthesis (Example: Poly(ethylene adipate))
ParameterValueReference
Reactants
Adipic Acid0.3 mol[4]
Ethylene Glycol0.3 mol[4]
This compoundExcess (to activate adipic acid)
p-Toluenesulfonic acid (catalyst)0.1 g[4]
Reaction Conditions
Esterification Temperature170-180 °C[4]
Esterification Time6 hours[4]
Polycondensation Temperature>180 °C (under vacuum)
Product Characteristics
Molecular Weight (Mn)Can reach up to 31.2 ku (for other polyesters)[5]
YieldHigh[4]
Experimental Protocol: Synthesis of Poly(ethylene adipate)

Materials:

  • Adipic Acid

  • Ethylene Glycol

  • This compound

  • p-Toluenesulfonic acid (p-TSA)

  • Nitrogen gas supply

Procedure:

  • Activation of Adipic Acid: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, add 44.4 g (0.3 mol) of adipic acid and a stoichiometric excess of this compound (e.g., 70 mL). Heat the mixture to reflux (around 140°C) for 30 minutes to convert the adipic acid to its anhydride.

  • Removal of Excess this compound: Distill off the excess this compound and the acetic acid byproduct under reduced pressure.

  • Esterification: Cool the vessel to room temperature and add 18.6 g (0.3 mol) of ethylene glycol and 0.1 g of p-TSA. Heat the mixture to 170-180°C under a slow stream of nitrogen. Water will be eliminated and collected in the condenser. Continue the reaction for 6 hours.

  • Polycondensation: Increase the temperature to 200-220°C and apply a high vacuum (e.g., <1 mmHg) to remove the remaining ethylene glycol and water, thereby increasing the molecular weight of the polymer. Continue this step until the desired viscosity is reached.

  • Isolation: Cool the molten polyester to room temperature to obtain a solid product.

logical_relationship_polyester_synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Dicarboxylic_Acid Dicarboxylic Acid Activation Activation Dicarboxylic_Acid->Activation Acetic_Anhydride This compound Acetic_Anhydride->Activation Diol Diol Esterification Esterification Diol->Esterification Activation->Esterification Acetic_Acid Acetic Acid (byproduct) Activation->Acetic_Acid Polycondensation Polycondensation (High Temp & Vacuum) Esterification->Polycondensation Water Water (byproduct) Esterification->Water Polyester Polyester Polycondensation->Polyester Polycondensation->Water

Figure 2. Logical relationship in the two-stage polyester synthesis.

Synthesis of Polyanhydrides

Polyanhydrides are a class of biodegradable polymers with applications in controlled drug delivery systems. This compound is commonly used in their synthesis via melt polycondensation of dicarboxylic acids.

Application Notes

The synthesis involves the reaction of dicarboxylic acids with excess this compound to form acetyl-terminated prepolymers. These prepolymers are then heated under vacuum to undergo polycondensation, eliminating this compound to form the high molecular weight polyanhydride. The molecular weight of the resulting polymer can be controlled by the molar ratio of this compound to the dicarboxylic acid.[6][7]

Quantitative Data for Polyanhydride Synthesis (Example: Poly(sebacic acid))
This compound (equiv. to diacid)Mw (Da)PDIReference
0.25~1,500-[6]
0.5~2,600-[6]
0.75~5,500-[6]
1.0~16,000~1.8[6]
5.0~18,000~2.5[6]
Experimental Protocol: Synthesis of Poly(sebacic acid)

Materials:

  • Sebacic Acid

  • This compound

Procedure:

  • Prepolymer Synthesis: In a reaction flask, combine 20.2 g (0.1 mol) of sebacic acid with a desired amount of this compound (e.g., 10.2 g, 0.1 mol for 1 equivalent). Heat the mixture to 140°C and reflux for 1 hour.

  • Polycondensation: Increase the temperature to 160°C and apply a vacuum (~10 mbar) for 4 hours to remove the this compound and drive the polymerization forward. The viscosity of the mixture will increase significantly.

  • Isolation: Cool the polymer to room temperature. The resulting poly(sebacic acid) will be a solid material.

Polymer Surface Modification

This compound can be used to modify the surface of polymers containing hydroxyl or amine groups, a process known as acetylation. This modification alters the surface properties, such as hydrophobicity and biocompatibility.

Application Notes

Surface acetylation is particularly relevant for natural polymers like cellulose, starch, and chitosan. The reaction introduces acetyl groups onto the polymer surface, which can increase its hydrophobicity and improve its compatibility with non-polar polymer matrices.[8][9]

Quantitative Data for Surface Acetylation of Tapioca Starch
TreatmentAcetyl Content (%)Degree of Substitution (DS)Reference
Acetylated0.670.03[8]
Enzyme-acetylated1.130.04[8]
Alcohol-enzyme acetylated1.760.07[8]
Experimental Protocol: Surface Acetylation of Starch

Materials:

  • Starch

  • This compound

  • Pyridine (catalyst and solvent)

  • Ethanol

  • Deionized Water

Procedure:

  • Dispersion: Disperse 10 g of dried starch in 100 mL of pyridine in a flask.

  • Acetylation: Slowly add 20 mL of this compound to the starch dispersion while stirring. Heat the mixture to 100°C and maintain for 2 hours.

  • Precipitation and Washing: Cool the reaction mixture and precipitate the acetylated starch by adding it to 500 mL of ethanol. Filter the product and wash it repeatedly with ethanol and then with deionized water.

  • Drying: Dry the surface-modified starch in a vacuum oven at 80°C.

Crosslinking of Polymers

This compound can induce the self-polymerization and crosslinking of certain monomers under specific conditions, leading to the formation of porous organic polymers. It can also be involved in crosslinking reactions of polymers containing anhydride groups with polyamines.

Application Notes

When heated in a sealed reactor at high temperatures (200-250°C), this compound can undergo self-polymerization to form a cross-linked polyketone condensate.[10][11] This process can be used to create functional nanoporous polymers, especially when copolymerized with other monomers like amino acids.[10][11] Additionally, polymers containing acid anhydride groups can be crosslinked by amines, where the amine reacts with the anhydride to form amide linkages, creating a network structure.

Quantitative Data for Self-Polymerization of this compound
Temperature (°C)Time (h)ProductReference
22012Liquid Polymer[11]
22072Heterogeneous solid/liquid[10]
25072Insoluble black solid[11]
Experimental Protocol: Synthesis of a Crosslinked Porous Polymer from this compound

Materials:

  • This compound

  • Teflon-lined stainless steel reactor

Procedure:

  • Reaction Setup: Place 10 mL of this compound into a Teflon-lined stainless steel reactor.

  • Polymerization and Crosslinking: Seal the reactor and heat it to 220°C for 72 hours. The autogenous pressure will increase during the reaction.

  • Isolation and Purification: Cool the reactor to room temperature and carefully open it. A dark precipitate will have formed. Filter the solid product and wash it sequentially with water, ethanol, and acetone.

  • Drying: Dry the crosslinked porous polymer in a vacuum oven.

signaling_pathway_crosslinking cluster_conditions Conditions cluster_mechanism Mechanism cluster_product Product Acetic_Anhydride This compound Self_Polymerization Self-Polymerization Acetic_Anhydride->Self_Polymerization Initiation Heat_Pressure High Temperature & Pressure Heat_Pressure->Self_Polymerization Crosslinking Crosslinking Self_Polymerization->Crosslinking Propagation Porous_Polymer Crosslinked Porous Polyketone Crosslinking->Porous_Polymer

Figure 3. Signaling pathway for the formation of a crosslinked porous polymer from this compound.

References

Application Notes and Protocols for the Large-Scale Production of Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cellulose acetate is a vital semi-synthetic polymer derived from cellulose, the most abundant natural polymer. It finds extensive applications in various industries, including textiles, photographic films, cigarette filters, and increasingly in biomedical and pharmaceutical fields for applications like drug delivery systems and membranes.[1][2] The production of cellulose acetate on a large scale is a well-established chemical process involving the esterification of cellulose's hydroxyl groups with acetic anhydride.[3][4]

The overall process can be summarized in four main stages:

  • Cellulose Activation: Pre-treatment of the cellulose raw material to increase its reactivity.[4]

  • Acetylation: The core reaction where cellulose is fully esterified with this compound to form cellulose triacetate.[3]

  • Hydrolysis (Ripening): A controlled reaction to partially remove acetyl groups and achieve the desired degree of substitution (DS), which dictates the polymer's properties.[3][5]

  • Precipitation and Processing: Isolation, purification, and drying of the final cellulose acetate product.[6]

This document provides detailed protocols and quantitative data for the industrial-scale synthesis of cellulose acetate, primarily focusing on the widely used "Acetic Acid Process."

Data Presentation: Process Parameters and Product Specifications

The following tables summarize key quantitative data gathered from various established industrial and lab-scale processes for producing cellulose acetate.

Table 1: Reactant Ratios and Catalyst Loading This table outlines the typical ratios of raw materials used in the acetylation process. The ratios are crucial for controlling the reaction kinetics and ensuring complete esterification.

ParameterRatio/LoadingDescriptionSource(s)
Cellulose to this compound 1:3 to 1:6 (w/w)The weight ratio of dry cellulose to this compound. A stoichiometric excess of anhydride is required.[7][8]
Cellulose to Glacial Acetic Acid 1:4 to 1:8 (w/w)The weight ratio of dry cellulose to acetic acid, which acts as the solvent and swelling agent.[7][8][9]
Sulfuric Acid Catalyst 2% to 20% (w/w of cellulose)The amount of sulfuric acid catalyst based on the weight of the dry cellulose. Higher concentrations increase reaction rate but also chain degradation.[3][9]
Water for Hydrolysis 5% to 10% (by volume of dope)The amount of water added to the reaction mixture (dope) to initiate the hydrolysis (ripening) stage.[3]

Table 2: Optimized Operating Conditions for Key Stages This table details the critical process parameters such as temperature and reaction time for each stage of production. These conditions are optimized to maximize yield and achieve the desired product quality.

Process StageParameterValueDescriptionSource(s)
Cellulose Activation Temperature25 - 55 °CTemperature range for swelling the cellulose in acetic acid to enhance reactivity.[5][10]
Time1 - 2 hoursDuration of the activation step to ensure uniform swelling.[10][11]
Acetylation Initial Temperature5 - 15 °CThe reaction mixture is often pre-chilled to control the initial exothermic reaction.[12]
End Temperature40 - 60 °CThe reaction is highly exothermic; intensive cooling is required to maintain the temperature in this range.[5][12]
Time1 - 8 hoursReaction time varies significantly based on catalyst load, temperature, and desired molecular weight.[10][13]
Hydrolysis (Ripening) Temperature40 - 90 °CThe temperature is elevated to facilitate the controlled hydrolysis of acetate groups.[3][14]
Time1 - 24 hoursThe duration of this step is critical for achieving the target Degree of Substitution (DS).[10][14]

Table 3: Final Product Characteristics The properties of the final cellulose acetate product are defined by its acetyl content and Degree of Substitution (DS). These parameters determine its solubility and suitability for various applications.

Product TypeDegree of Substitution (DS)Acetyl Content (%)Key Properties & ApplicationsSource(s)
Cellulose Triacetate (CTA) 2.8 - 3.0> 43%Soluble in chloroform. Used for photographic films and specialty plastics.[10][13][15]
Cellulose Diacetate (CDA) 2.0 - 2.5~35 - 40%Soluble in acetone. The most common form, used for textile fibers, cigarette filters, and plastics.[3][15]
Water-Soluble CA 0.4 - 1.1< 25%Soluble in water. Used in pharmaceutical coatings, binders, and other specialty applications.[16]

Experimental Protocols

The following protocols provide a detailed methodology for the large-scale production of cellulose acetate (specifically cellulose diacetate) via the acetic acid process.

Protocol 1: Cellulose Activation (Pre-treatment)

Objective: To swell the cellulose fibers and increase the accessibility of hydroxyl groups for acetylation.

Materials:

  • High-purity cellulose (from wood pulp or cotton linters)

  • Glacial Acetic Acid (CH₃COOH)

Procedure:

  • Load the dry, fluffed cellulose pulp into a reaction vessel.

  • Add glacial acetic acid in a ratio of approximately 4-6 parts acid to 1 part cellulose by weight.[9]

  • Begin moderate agitation to ensure thorough mixing and wetting of the cellulose fibers.

  • Maintain the temperature of the slurry between 25 °C and 50 °C for approximately 1 hour.[5] This step causes the cellulose particles to swell, facilitating the diffusion of reactants in the subsequent stage.

  • Optionally, a very small amount of sulfuric acid can be added during this stage to aid activation.

Protocol 2: Acetylation to Cellulose Triacetate

Objective: To completely esterify the activated cellulose to form primary cellulose acetate (cellulose triacetate).

Materials:

  • Activated cellulose slurry (from Protocol 1)

  • This compound ((CH₃CO)₂O), pre-chilled

  • Glacial Acetic Acid (CH₃COOH), pre-chilled

  • Concentrated Sulfuric Acid (H₂SO₄), pre-chilled

Procedure:

  • Prepare the acetylation mixture by combining this compound, additional glacial acetic acid, and sulfuric acid catalyst. The mixture should be pre-chilled to about 5 °C to 15 °C.[12]

  • Add the pre-chilled acetylation mixture to the activated cellulose slurry under vigorous mechanical mixing.

  • The reaction is highly exothermic. Employ intensive cooling of the reaction vessel to carefully control the temperature, allowing it to rise gradually but not exceed 60 °C.[5][12]

  • Continue the reaction under constant agitation for 1 to 3 hours.[10] The reaction is complete when a clear, viscous solution (known as "dope") is formed, indicating that the cellulose triacetate has fully dissolved in the acetic acid medium.

  • The resulting product at this stage is cellulose triacetate with a Degree of Substitution (DS) approaching 3.0.[4]

Protocol 3: Hydrolysis (Ripening) to Cellulose Diacetate

Objective: To hydrolyze the cellulose triacetate in a controlled manner to produce secondary cellulose acetate with a desired lower DS (typically ~2.5).

Materials:

  • Primary cellulose acetate dope (from Protocol 2)

  • Aqueous Acetic Acid or Water

  • Neutralizing agent (e.g., Magnesium Acetate solution)

Procedure:

  • Carefully add a calculated amount of water (often as a dilute acetic acid solution) to the primary acetate dope. This addition serves two purposes: first, to react with and destroy any excess this compound, and second, to provide the water necessary for hydrolysis.[3]

  • The amount of water added is typically adjusted to be 5-10% of the total solution volume.[3]

  • Raise the temperature of the mixture to between 40 °C and 80 °C and hold it for a specific period, which can range from a few hours to 24 hours.[3][14]

  • The exact time and temperature are determined by the target DS. The reaction is monitored by periodically taking samples and analyzing their solubility in acetone.

  • Once the desired DS is reached (indicated by complete solubility in acetone for cellulose diacetate), the reaction is stopped by neutralizing the sulfuric acid catalyst. This is typically done by adding a magnesium or calcium acetate solution.[3][14]

Protocol 4: Precipitation, Purification, and Drying

Objective: To isolate the cellulose acetate from the reaction solution and produce a pure, stable final product.

Materials:

  • Ripened cellulose acetate dope (from Protocol 3)

  • Dilute Acetic Acid or Deionized Water

Procedure:

  • Precipitation: Extrude the ripened and neutralized dope into a large, agitated volume of a non-solvent, typically water or dilute acetic acid.[14] This causes the cellulose acetate to precipitate out of the solution as white flakes or fibers.

  • Washing: Transfer the precipitated cellulose acetate to a washing tank. Wash the product extensively with deionized water to remove all residual acetic acid, sulfuric acid salts, and other impurities. The washing is continued until the effluent is neutral.[6]

  • Dewatering: Remove the bulk of the water from the washed flakes, often using a centrifugal separator.

  • Drying: Dry the purified cellulose acetate flakes in a suitable industrial dryer until the desired final moisture content is achieved. The final product is a stable, white, odorless solid.

Visualizations: Workflows and Chemical Pathways

The following diagrams illustrate the logical flow of the production process and the key chemical transformations involved.

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product raw_cellulose High-Purity Cellulose (Wood Pulp / Cotton Linters) activation 1. Cellulose Activation (Swelling) raw_cellulose->activation acetic_acid Glacial Acetic Acid acetic_acid->activation Swelling Agent acetic_anhydride This compound acetylation 2. Acetylation (Esterification) acetic_anhydride->acetylation Acetylating Agent catalyst Sulfuric Acid catalyst->acetylation Catalyst activation->acetylation hydrolysis 3. Hydrolysis (Ripening) acetylation->hydrolysis Primary Acetate Dope (Cellulose Triacetate) precipitation 4. Precipitation hydrolysis->precipitation Secondary Acetate Dope (Cellulose Diacetate) washing 5. Washing & Purification precipitation->washing Precipitated Flakes drying 6. Drying washing->drying final_product Cellulose Acetate Flakes drying->final_product

Caption: Overall workflow for the large-scale production of cellulose acetate.

Caption: Chemical transformation pathway from cellulose to cellulose diacetate.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Product Formation in Acetic Anhydride Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help minimize side product formation during acetic anhydride-based acetylation reactions. The following sections address specific issues encountered during experiments, offering actionable solutions and detailed protocols.

Troubleshooting Guide

This guide addresses common issues encountered during acetylation experiments and offers potential solutions in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Acetylated Product

  • Question: My reaction is giving a low yield. What are the potential causes and how can I fix this?

  • Answer: A low yield can stem from several factors, primarily related to reagent stability and reaction conditions.

    • Hydrolysis of this compound: this compound readily reacts with water to form acetic acid, which is ineffective for acetylation.[1][2][3] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[1][2][3]

    • Insufficient Reagent: Ensure you are using a sufficient molar excess of this compound. A common starting point is a 1.5 to 2-fold excess for each hydroxyl or amine group to be acetylated.[1][2]

    • Low Reaction Temperature: While many acetylations proceed at room temperature, some substrates require heating to proceed at a reasonable rate.[1][2] Consider increasing the temperature (e.g., to 60-70°C), but be aware that excessive heat can cause decomposition.[1][2]

    • Inefficient Catalysis: Many reactions require a base catalyst like pyridine or triethylamine to proceed efficiently.[1][2] For less reactive or sterically hindered substrates, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) may be necessary in catalytic amounts.[1][2][4]

    • Incomplete Reaction: Always monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC to ensure it has reached completion before beginning the workup process.[1]

Issue 2: Formation of Multiple Products (Diacetylation or Poly-acetylation)

  • Question: I am observing multiple acetylated products in my analysis. What is causing this and how can I improve selectivity?

  • Answer: The formation of multiple products often occurs when a substrate has more than one nucleophilic site (e.g., multiple hydroxyl or amine groups), leading to over-acetylation.[1][2]

    • Control Stoichiometry: To minimize di- or poly-acetylation, use a stoichiometric amount of this compound relative to the desired number of acetylated sites.[2][3]

    • Slow Addition: Adding the this compound dropwise or slowly to the reaction mixture can help prevent localized high concentrations of the reagent, thus favoring mono-acetylation.[1][2][3]

    • Protecting Groups: If your goal is to selectively acetylate one of several reactive sites, consider using protecting groups to temporarily block the other sites before performing the acetylation.[3]

Issue 3: Unwanted O- or N-Acetylation (Chemoselectivity Issues)

  • Question: My substrate contains both hydroxyl (-OH) and amine (-NH₂) groups, and I'm getting a mixture of N- and O-acetylated products. How can I control this?

  • Answer: In molecules with both amine and hydroxyl groups, controlling which group gets acetylated is a common challenge.

    • Inherent Reactivity: Amines are generally more nucleophilic than alcohols and will typically react preferentially to form N-acetylated products.[1][2]

    • Favoring O-Acetylation: To favor O-acetylation, the more reactive amine group can be protected first using an appropriate protecting group strategy. After O-acetylation is complete, the protecting group can be removed.[1] Reaction conditions such as pH and solvent choice can also influence selectivity.[1]

Issue 4: Presence of Impurities After Work-up

  • Question: After my work-up procedure, I still see significant amounts of acetic acid, pyridine, or unreacted this compound in my product. How can I remove them effectively?

  • Answer: Residual reagents and byproducts require a targeted work-up strategy for effective removal.

    • Excess this compound: Before the main work-up, quench the reaction by adding a protic solvent like methanol or water.[1][3] This converts the remaining this compound into acetic acid (or methyl acetate), which is easier to remove.[1][5]

    • Acetic Acid Byproduct: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1][3] This will neutralize the acetic acid, forming a water-soluble salt that partitions into the aqueous layer.[1][4]

    • Pyridine/Triethylamine Catalyst: To remove basic catalysts like pyridine, wash the organic layer with a dilute acid solution, such as 1M HCl.[1][4] This protonates the amine, making it highly soluble in the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound-based acetylation and how can I avoid them?

A1: The most common side products are:

  • Acetic Acid: This is an unavoidable byproduct of the reaction itself.[1][4][6] It is typically removed by washing the reaction mixture with an aqueous base (like saturated NaHCO₃) during workup.[1]

  • Hydrolysis Product (Acetic Acid): This forms when this compound reacts with water. To prevent this, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.[1][3]

  • Di- or Poly-acetylated Products: These form when a substrate has multiple reactive sites. To minimize them, carefully control the stoichiometry of the this compound or add it slowly to the reaction.[1][2][3]

Q2: How do I choose the right catalyst for my acetylation reaction?

A2: The choice of catalyst depends on the reactivity of your substrate:

  • Pyridine/Triethylamine: These are common, moderately active base catalysts that also serve to neutralize the acetic acid byproduct.[1] Pyridine can often be used as the solvent as well.[1]

  • 4-(Dimethylamino)pyridine (DMAP): This is a more potent nucleophilic catalyst used in small amounts (1-10 mol%).[1] It often leads to faster reaction times and higher yields, especially for sterically hindered or less reactive alcohols.[1][2][4]

Q3: My acetylation reaction is not going to completion. What should I do?

A3: Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Ensure you are using an adequate molar excess of this compound (a 1.5 to 2-fold excess is a good starting point).[1][2]

  • Low Temperature: Some reactions require heat to proceed at a reasonable rate. Try carefully increasing the temperature.[1][2]

  • Missing or Inefficient Catalyst: A base catalyst like pyridine or a more potent one like DMAP is often necessary for efficient acetylation.[1][2]

  • Steric Hindrance: If the target functional group is sterically hindered, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a stronger catalyst.[1][2]

Q4: What is a standard work-up procedure to remove byproducts and excess reagents?

A4: A standard aqueous work-up is highly effective.[3] After quenching any excess this compound with methanol, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[3][4] Wash the organic layer sequentially with 1M HCl (to remove basic catalysts), saturated aqueous NaHCO₃ (to remove acetic acid), water, and finally brine.[2][3][4]

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Catalyst Loading

Reagent/CatalystRecommended AmountPurpose / Notes
This compound 1.5–2.0 equivalents per functional groupDrives the reaction to completion. Use stoichiometric amounts to avoid poly-acetylation.[1][2][4]
This compound (for Diols) 2.5–3.0 equivalentsMay be necessary to ensure complete di-acetylation.[1]
Pyridine / Triethylamine 1.5+ equivalents or as solventActs as a base catalyst and neutralizes the acetic acid byproduct.[1][2]
4-(Dimethylamino)pyridine (DMAP) 1–10 mol%A highly potent nucleophilic catalyst for less reactive substrates.[1]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of Ac₂OUse anhydrous conditions; inert atmosphere.[1][2][3]
Insufficient Reagent/CatalystIncrease equivalents of Ac₂O; add pyridine or DMAP.[1][2]
Low Temperature / Steric HindranceIncrease temperature; use a stronger catalyst (DMAP); increase reaction time.[1][2]
Multiple Products Poly-acetylationUse stoichiometric Ac₂O; add Ac₂O slowly.[1][2][3]
N- vs. O-AcetylationProtect the more reactive functional group (usually the amine).[1][3]
Post-Workup Impurities Residual this compoundQuench with methanol or water before work-up.[1][3]
Residual Acetic AcidWash with saturated aqueous NaHCO₃.[1][3][4]
Residual PyridineWash with 1M aqueous HCl.[1][2][4]

Experimental Protocols

Protocol 1: General Procedure for O-Acetylation of an Alcohol using this compound and Pyridine

This protocol describes a common method for the O-acetylation of a substrate with a hydroxyl group.[4]

Materials:

  • Substrate containing a hydroxyl group (1.0 equiv.)

  • Anhydrous Pyridine (can be used as solvent, 2–10 mL/mmol of substrate)[4]

  • This compound (Ac₂O) (1.5–2.0 equiv. per hydroxyl group)[4]

  • Dry Methanol (for quenching)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates and appropriate solvent system for monitoring

Procedure:

  • Preparation: In a dry, round-bottom flask under an argon or nitrogen atmosphere, dissolve the starting material (1.0 equiv.) in anhydrous pyridine.[2][4]

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath.[2][4] Slowly add this compound (1.5–2.0 equiv.) dropwise to the stirred solution.[2][4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by TLC.[2][4]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding dry methanol to consume any unreacted this compound.[2][3][4]

  • Work-up:

    • Dilute the mixture with an organic solvent like CH₂Cl₂ or EtOAc.[4]

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.[2][4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][4]

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.[1][2][4]

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered in Acetylation low_yield Low Yield start->low_yield multi_prod Multiple Products start->multi_prod impurities Post-Workup Impurities start->impurities cause_hydrolysis Cause: Hydrolysis of Ac₂O low_yield->cause_hydrolysis cause_reagents Cause: Insufficient Reagent/Catalyst low_yield->cause_reagents cause_conditions Cause: Poor Reaction Conditions low_yield->cause_conditions cause_poly Cause: Poly-acetylation multi_prod->cause_poly cause_selectivity Cause: Poor Chemoselectivity multi_prod->cause_selectivity cause_ac2o Cause: Residual Ac₂O impurities->cause_ac2o cause_acid Cause: Residual Acetic Acid impurities->cause_acid cause_base Cause: Residual Base Catalyst impurities->cause_base sol_anhydrous Solution: Use Anhydrous Reagents & Inert Gas cause_hydrolysis->sol_anhydrous sol_reagents Solution: Increase Reagent Equivalents / Add Catalyst cause_reagents->sol_reagents sol_conditions Solution: Increase Temp / Time / Use DMAP cause_conditions->sol_conditions sol_stoich Solution: Control Stoichiometry & Add Ac₂O Slowly cause_poly->sol_stoich sol_protect Solution: Use Protecting Groups cause_selectivity->sol_protect sol_quench Solution: Quench with Methanol or Water cause_ac2o->sol_quench sol_base_wash Solution: Wash with aq. NaHCO₃ cause_acid->sol_base_wash sol_acid_wash Solution: Wash with dilute aq. HCl cause_base->sol_acid_wash

Caption: Logical workflow for troubleshooting common acetylation issues.

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Gas, Dissolve Substrate) add 2. Reagent Addition (Cool to 0°C, Slowly add Ac₂O) prep->add react 3. Reaction (Warm to RT, Monitor by TLC) add->react quench 4. Quenching (Add Methanol to consume excess Ac₂O) react->quench workup 5. Aqueous Workup (Acid/Base/Brine Washes) quench->workup purify 6. Isolation & Purification (Dry, Concentrate, Chromatography) workup->purify

Caption: General experimental workflow for an acetylation reaction.

References

Technical Support Center: Purification of Acetic Anhydride by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of acetic anhydride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during purification by fractional distillation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the fractional distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Distilled this compound 1. Inefficient Fractionation: The fractionating column may not be efficient enough to separate this compound from impurities with close boiling points.[1][2] 2. Contamination with Acetic Acid: this compound readily hydrolyzes in the presence of moisture to form acetic acid.[3][4] 3. Thermal Decomposition: Prolonged heating or excessive temperatures can cause the decomposition of this compound.1. Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column, and ensure it is well-insulated.[2] 2. Pre-treatment to Remove Acetic Acid: Before distillation, reflux the crude this compound with dehydrating agents like calcium carbide (CaC₂) or magnesium filings.[1] Alternatively, distill from quinoline to remove acetic acid.[1] 3. Distill Under Reduced Pressure: Lowering the pressure will reduce the boiling point of this compound, minimizing thermal decomposition.[5][6]
Poor Separation of Fractions 1. Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column. 2. Fluctuating Heat Input: Inconsistent heating can disrupt the temperature gradient within the column.1. Control the Distillation Rate: Aim for a slow and steady collection rate, typically 1-2 drops per second. 2. Ensure Stable Heating: Use a heating mantle with a stirrer or an oil bath to provide uniform and stable heating.
Product is Discolored (Yellow or Brown) 1. Presence of High-Boiling Impurities: These impurities can co-distill or be carried over, especially towards the end of the distillation.[7] 2. Decomposition Products: Overheating can lead to the formation of colored decomposition products.[6]1. Discard the Final Fraction: Do not distill to dryness. Leave a small residue in the distillation flask to prevent the carryover of high-boiling impurities.[7] 2. Optimize Heating: Use the lowest temperature necessary for a steady distillation and consider vacuum distillation.[6]
Low Yield of Purified Product 1. Hydrolysis: Contamination with water in the starting material or apparatus will convert this compound to acetic acid, reducing the yield.[3][8] 2. Inefficient Condenser: A poorly cooled or sized condenser can result in the loss of product vapor. 3. Leaks in the Apparatus: Any leaks in the distillation setup will lead to the loss of vapor.1. Thoroughly Dry Glassware and Reagents: Ensure all glassware is oven-dried and use anhydrous reagents.[8] Protect the apparatus from atmospheric moisture using drying tubes.[9][10] 2. Ensure Adequate Cooling: Check that the condenser has a sufficient flow of cold water. 3. Check all Joints: Ensure all ground glass joints are properly sealed. Use vacuum grease if performing a vacuum distillation.
Vigorous Bumping or Uncontrolled Boiling 1. Lack of Boiling Chips/Stirring: Smooth boiling is essential for a controlled distillation. 2. Localized Overheating: Direct heating of the flask can create hot spots.1. Add Boiling Chips or a Magnetic Stir Bar: Always add boiling chips to the distillation flask before heating. A magnetic stir bar is also highly effective. 2. Use a Heating Mantle or Oil Bath: These provide even heating to the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: The most common impurity is acetic acid, which is formed by the hydrolysis of this compound upon contact with moisture.[2][3] Other potential impurities include low-boiling substances that can affect the permanganate number and higher-boiling colored compounds.[6][7]

Q2: What safety precautions are essential when distilling this compound?

A2: this compound is corrosive, flammable, and a lachrymator.[11][12][13] Always work in a well-ventilated fume hood.[11][12][14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][14] Keep away from sources of ignition and water.[11][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[12]

Q3: Can I use a simple distillation instead of fractional distillation?

A3: Simple distillation can be used if the impurities have boiling points that are significantly different from that of this compound. However, to effectively remove acetic acid, which has a relatively close boiling point, fractional distillation is necessary for achieving high purity.[1][2]

Q4: How can I dry this compound before distillation?

A4: Several methods can be used to dry this compound. It can be allowed to stand over phosphorus pentoxide (P₂O₅) or anhydrous potassium carbonate (K₂CO₃).[1] Refluxing with calcium carbide (CaC₂) or magnesium filings is also effective.[1] Standing with sodium wire has been described, but it can react vigorously at elevated temperatures.[1]

Q5: What materials are compatible with this compound?

A5: Glass and PTFE (Teflon) are excellent materials for handling this compound. Stainless steel has good compatibility.[15] Avoid contact with materials that can react, such as certain plastics and elastomers. Always consult a chemical compatibility chart for specific materials.[16][17][18]

Quantitative Data

The following table summarizes key physical properties of this compound and its most common impurity, acetic acid.

Property This compound Acetic Acid
Chemical Formula (CH₃CO)₂OCH₃COOH
Molar Mass 102.09 g/mol [19]60.052 g/mol [20]
Boiling Point 139.8 °C[3][19]118 °C
Density 1.082 g/cm³[19][21]1.049 g/cm³[20]
Melting Point -73.1 °C[19]16.6 °C[20]
Refractive Index (n²⁰/D) 1.3901.372

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol outlines a standard procedure for purifying this compound.

1. Pre-Distillation Drying (Optional, but Recommended):

  • If the this compound is suspected to contain significant amounts of acetic acid, it should be pre-treated.

  • Place the crude this compound in a round-bottom flask.

  • Add a suitable drying agent, such as anhydrous potassium carbonate or phosphorus pentoxide, and stir for several hours.[1]

  • Alternatively, decant the this compound from the drying agent before proceeding to distillation.

2. Assembling the Fractional Distillation Apparatus:

  • Set up a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is thoroughly dry to prevent hydrolysis of the this compound.[8]

  • Place boiling chips or a magnetic stir bar in the distillation flask.

  • Connect the condenser to a cold water source.

3. Distillation Procedure:

  • Transfer the crude or pre-dried this compound to the distillation flask.

  • Heat the flask gently using a heating mantle or oil bath.

  • As the liquid begins to boil, a vapor ring will rise through the fractionating column.

  • Adjust the heating rate to ensure a slow and steady distillation. The temperature at the distillation head should remain constant during the collection of a pure fraction.

  • Discard the initial fraction (forerun), which will contain any low-boiling impurities.

  • Collect the main fraction at the boiling point of this compound (approximately 138-140°C at atmospheric pressure).[9]

  • Stop the distillation before the flask goes to dryness to avoid the distillation of high-boiling impurities and potential decomposition.[7]

4. Post-Distillation Handling and Storage:

  • Allow the apparatus to cool completely before dismantling.

  • Transfer the purified this compound to a clean, dry, and tightly sealed glass bottle.

  • Store in a cool, dry, and well-ventilated area away from water and sources of ignition.[4]

Workflow Diagram

Fractional_Distillation_Workflow Workflow for this compound Purification cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Start with Crude this compound dry Optional: Pre-treatment with Drying Agent (e.g., K2CO3) start->dry setup Assemble Dry Fractional Distillation Apparatus dry->setup heat Gentle and Uniform Heating setup->heat forerun Collect and Discard Forerun (Low-Boiling Impurities) heat->forerun main_fraction Collect Main Fraction at ~138-140°C forerun->main_fraction stop Stop Distillation Before Dryness main_fraction->stop cool Cool Down Apparatus stop->cool store Store Purified this compound in a Dry, Sealed Container cool->store end End: High-Purity this compound store->end

Caption: A flowchart of the fractional distillation process for purifying this compound.

References

Technical Support Center: Optimizing Cellulose Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for cellulose acetylation.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before starting the acetylation reaction?

A1: The initial and most critical step is the activation of cellulose. This process swells the cellulose fibers, increasing the accessibility of hydroxyl groups to the acetylating agents.[1][2][3][4] Proper activation is crucial for achieving uniform acetylation and avoiding the formation of gel particles, which can negatively impact the filterability of the final cellulose acetate solution.[4] A common method for activation involves treating the cellulose with glacial acetic acid, sometimes with a small amount of sulfuric acid as a catalyst, at a slightly elevated temperature.[1][3]

Q2: My cellulose acetate has a low degree of substitution (DS). How can I increase it?

A2: A low degree of substitution is a common issue that can be addressed by optimizing several reaction parameters:

  • Reaction Time: Increasing the reaction time generally leads to a higher DS.[1][5] The relationship between reaction time and DS can be significant, and it's important to monitor the reaction to determine the optimal duration.[6]

  • Catalyst Concentration: The concentration of the catalyst, typically sulfuric acid, has a substantial effect on the DS.[3][6] Increasing the catalyst loading can enhance the reaction rate and lead to a higher DS.

  • Reaction Temperature: Higher temperatures can increase the reaction rate and, consequently, the DS. However, excessively high temperatures can lead to degradation of the cellulose polymer.[7] The optimal temperature is often a balance between achieving the desired DS and minimizing degradation.[8]

  • Acetic Anhydride Ratio: The ratio of this compound to cellulose is a key factor. A higher ratio of the acetylating agent can lead to a higher DS.[6]

Q3: The resulting cellulose acetate is not dissolving in the expected solvent. What could be the reason?

A3: The solubility of cellulose acetate is highly dependent on its degree of substitution (DS) and the distribution of acetyl groups.[9][10] Cellulose triacetate (DS ≈ 3) is soluble in solvents like chloroform, while cellulose diacetate (DS ≈ 2.0-2.5) is typically soluble in acetone.[1][10][11] If your product is insoluble, it could be due to:

  • Inappropriate DS: The DS of your product may not be suitable for the chosen solvent. You may need to adjust your reaction conditions to target a different DS.

  • Non-uniform Substitution: Even with an appropriate average DS, a non-uniform distribution of acetyl groups can lead to insolubility. This can often be traced back to inefficient cellulose activation.

  • Presence of Unreacted Cellulose: Incomplete reaction will leave unreacted cellulose, which is insoluble in most organic solvents.

Q4: I am observing a dark coloration in my final cellulose acetate product. What causes this and how can I prevent it?

A4: A brown or dark coloration in cellulose acetate can be caused by oxidative changes in the cellulose molecules during the reaction, especially in the presence of impurities like lignin.[1] To prevent this:

  • Use High-Purity Cellulose: Starting with a well-bleached and purified cellulose source with low lignin content is crucial.[1]

  • Control Reaction Temperature: Excessively high temperatures can promote side reactions and degradation that lead to color formation.

  • Optimize Catalyst Concentration: While catalysts are necessary, high concentrations can sometimes contribute to degradation and color.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Cellulose Acetate Incomplete reaction.Increase reaction time, temperature, or catalyst concentration. Ensure proper activation of cellulose.
Loss of product during washing/precipitation.Use a non-solvent that ensures complete precipitation. Carefully decant or filter to avoid product loss.
Low Degree of Substitution (DS) Insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor DS at different time points.[5][8]
Low catalyst or this compound concentration.Increase the ratio of catalyst and/or this compound to cellulose.[3][6]
Poor cellulose activation.Ensure the cellulose is properly swollen and activated before adding the acetylating agent.[1][2]
Insoluble Product Degree of substitution is not suitable for the solvent.Characterize the DS of your product and select an appropriate solvent. Adjust reaction conditions to target a different DS if necessary.[9][10]
Non-uniform acetylation.Improve the cellulose activation step for more uniform substitution.[4]
Product Degradation (low viscosity) Excessive reaction temperature or time.Reduce the reaction temperature and/or time.[7]
High catalyst concentration.Decrease the amount of catalyst used.[12]
Dark Product Color Presence of lignin or other impurities in the starting cellulose.Use highly purified and bleached cellulose.[1]
Oxidative side reactions.Control the reaction temperature to minimize side reactions.[1]

Experimental Protocols

Standard Cellulose Acetylation Protocol (Sulfuric Acid Catalyst)

This protocol is a synthesis of common laboratory procedures for the acetylation of cellulose.

  • Cellulose Activation:

    • Disperse 5 grams of dry, purified cellulose in 100 mL of glacial acetic acid.

    • Heat the mixture to 50-55°C in a water bath for 1 hour with occasional stirring. This step swells the cellulose fibers.[1]

  • Acetylation:

    • Cool the mixture to room temperature.

    • Slowly add a pre-cooled acetylating mixture consisting of 50 mL of this compound and 0.5 mL of concentrated sulfuric acid. The addition should be done carefully to control the exothermic reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for 1-3 hours. The reaction progress can be monitored by observing the dissolution of cellulose fibers.[1][6]

  • Hydrolysis (for Cellulose Diacetate):

    • To obtain cellulose diacetate (soluble in acetone), a hydrolysis step is required to reduce the degree of substitution.

    • Slowly add a mixture of 15 mL of water and 35 mL of glacial acetic acid to the reaction mixture with vigorous stirring to prevent precipitation.

    • Allow the mixture to stand at 50-55°C for 1 hour.[1]

  • Precipitation and Washing:

    • Pour the reaction mixture into a large volume of deionized water with constant stirring to precipitate the cellulose acetate.

    • Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the cellulose acetate product in an oven at 60°C to a constant weight.

Data Presentation

Table 1: Influence of Reaction Parameters on Degree of Substitution (DS)
Parameter Condition A Condition B Condition C Resulting DS (approx.) Reference
Reaction Time (hours) 123Increases with time[1]
Temperature (°C) 405060Generally increases with temperature[3]
Catalyst (H₂SO₄) Conc. (wt%) 4.646.09-Higher concentration leads to higher DS[3][6]
This compound:Cellulose Ratio 4.36:15:1-Higher ratio increases DS[6][13]
Table 2: Solubility of Cellulose Acetate based on Degree of Substitution (DS)
Degree of Substitution (DS) Type Common Solvents Reference
~1.0Cellulose MonoacetateInsoluble in many common solvents[14]
2.0 - 2.5Cellulose DiacetateAcetone, Dimethylformamide (DMF), Dioxane[10][11]
~3.0Cellulose TriacetateChloroform, Methylene Chloride[1]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Cellulose Start: Purified Cellulose Activation Cellulose Activation (Glacial Acetic Acid, 50-55°C, 1h) Cellulose->Activation Acetylation Acetylation (this compound, H₂SO₄, 40-50°C, 1-3h) Activation->Acetylation Hydrolysis Hydrolysis (optional) (Water/Acetic Acid, 50-55°C, 1h) For Cellulose Diacetate Acetylation->Hydrolysis To obtain Cellulose Diacetate Precipitation Precipitation (in Deionized Water) Acetylation->Precipitation Directly for Cellulose Triacetate Hydrolysis->Precipitation Washing Washing to Neutrality Precipitation->Washing Drying Drying (60°C) Washing->Drying FinalProduct End: Cellulose Acetate Drying->FinalProduct

Caption: Experimental workflow for cellulose acetylation.

TroubleshootingGuide start Problem Encountered low_ds Low Degree of Substitution (DS)? start->low_ds insoluble Product Insoluble? start->insoluble degradation Product Degraded? start->degradation increase_time_temp Increase Reaction Time/Temp low_ds->increase_time_temp increase_reagents Increase Catalyst/Anhydride Ratio low_ds->increase_reagents check_activation_ds Improve Cellulose Activation low_ds->check_activation_ds check_ds Characterize DS & Select Solvent insoluble->check_ds improve_activation_sol Improve Cellulose Activation insoluble->improve_activation_sol reduce_time_temp Reduce Reaction Time/Temp degradation->reduce_time_temp reduce_catalyst Reduce Catalyst Concentration degradation->reduce_catalyst

Caption: Troubleshooting decision tree for cellulose acetylation.

References

how to remove acetic acid byproduct from acetylation reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual acetic acid byproduct from acetylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove acetic acid from my reaction mixture?

Acetic acid can be challenging to remove due to its high boiling point (118-119 °C) and its miscibility with both water and many common organic solvents.[1] Simple evaporation is often inefficient, and its acidic nature can complicate purification if your target compound is sensitive to acid.[1]

Q2: What is the most common and straightforward method for removing residual acetic acid?

The most prevalent method is a liquid-liquid extraction using a mild aqueous base.[1] By washing the organic layer with a solution like saturated sodium bicarbonate (NaHCO₃), the acetic acid is neutralized to form sodium acetate.[1][2][3] This salt is highly water-soluble and is easily partitioned into the aqueous layer, which can then be discarded.[1][4][5]

Q3: What are the primary methods for removing acetic acid, and how do I choose the right one?

The main purification strategies are basic aqueous extraction, distillation, and chromatography. The best method depends on the properties of your desired product, such as its solubility, stability (acid/base sensitivity), and volatility.

Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acetic acid?

While NaOH will effectively neutralize acetic acid, it is a strong base and can potentially hydrolyze or degrade sensitive ester products or other functional groups in your target molecule.[6] For this reason, a milder base like sodium bicarbonate or sodium carbonate is generally recommended.[1][7]

Q5: My product is water-soluble. How can I remove acetic acid without using an aqueous wash?

If your product is water-soluble, an aqueous extraction is not suitable.[8] In this case, consider methods like azeotropic distillation with a solvent like toluene to carry over the acetic acid, or chromatography.[1][9] For some compounds, vacuum distillation may be an option if the product is not volatile.[5][9]

Method Comparison

The following table summarizes the primary methods for acetic acid removal, allowing for easy comparison based on experimental needs.

MethodPrincipleBest Suited ForKey AdvantagesCommon Issues
Aqueous Basic Wash Neutralization and phase separation. Acetic acid is converted to water-soluble sodium acetate salt.[1]Water-immiscible, base-stable organic compounds.Fast, inexpensive, highly effective for neutralization.[1]Emulsion formation, potential for product hydrolysis with strong bases, not suitable for water-soluble or base-sensitive compounds.[1]
Distillation Separation based on differences in boiling points.Non-volatile, thermally stable products.Effective for large scales and for avoiding aqueous conditions.[1] Can recover the acetic acid.[10]Requires significant difference in boiling points; potential for product degradation at high temperatures; co-distillation can occur.
Azeotropic Distillation An entrainer (e.g., toluene) is added to form a lower-boiling azeotrope with acetic acid.[9]Water-sensitive or non-volatile products where aqueous workup must be avoided.Avoids aqueous conditions; effective for stubborn traces of acid.[1]Requires an additional solvent and a subsequent evaporation step; may not be suitable for temperature-sensitive compounds.[1]
Chromatography Separation based on differential partitioning between a stationary and mobile phase.[11][12][13]Heat-sensitive, base-sensitive, or water-soluble compounds; difficult separations.High purity achievable; mild conditions.Can be slow and require large solvent volumes; potential for product loss on the column.

Troubleshooting Guides & Experimental Protocols

Guide 1: Removal by Aqueous Basic Wash (Liquid-Liquid Extraction)

This is the most common workup procedure for acetylation reactions where the product is soluble in a water-immiscible organic solvent.

Experimental Protocol
  • Cool and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute it with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Water): Add a volume of deionized water, shake gently, allow the layers to separate, and discard the aqueous layer. This initial wash removes excess water-soluble reagents.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, frequently venting to release the CO₂ gas that evolves from the neutralization.[1][14]

  • Separation: Continue shaking until gas evolution ceases. Allow the layers to separate fully, then drain and discard the lower aqueous layer.[1]

  • Repeat: Repeat the sodium bicarbonate wash (Steps 4 & 5) one or two more times to ensure complete removal of acetic acid. You can check the pH of the aqueous layer with litmus paper; it should be neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step removes most of the residual water from the organic layer and helps to break up any emulsions that may have formed.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[1][4]

Workflow Diagram: Aqueous Wash

G cluster_start Reaction cluster_extraction Extraction Workflow cluster_end Result start Reaction Mixture (Product + Acetic Acid) A 1. Cool & Dilute (e.g., Ethyl Acetate) start->A B 2. Transfer to Separatory Funnel A->B C 3. Wash with sat. NaHCO₃ (aq) (Vent CO₂!) B->C D 4. Separate Layers C->D Allow to settle E Aqueous Layer (Sodium Acetate in H₂O) D->E Discard F Organic Layer (Product in Solvent) D->F Collect G 5. Wash with Brine F->G H 6. Dry with Na₂SO₄ G->H I 7. Filter & Concentrate H->I end Purified Product I->end

Caption: Workflow for removing acetic acid via basic aqueous extraction.

Troubleshooting
IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking; presence of polar impurities.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Gently stir the layers with a glass rod.
Incomplete Removal of Acid Insufficient washing with base.Perform additional washes with saturated NaHCO₃ solution. Test the pH of the final aqueous wash to ensure it is neutral or basic.
Product Loss Product has some water solubility or is base-sensitive.Minimize the number of washes. Ensure the base is not too strong (use NaHCO₃, not NaOH). If solubility is an issue, back-extract the combined aqueous layers with fresh organic solvent.
Reaction Reverses (Hydrolysis) Use of a strong base (e.g., NaOH) on a sensitive ester.Always use a mild base like sodium bicarbonate.[1] Work quickly and at room temperature or below to minimize contact time with the aqueous base.[9]
Guide 2: Removal by Distillation

This method is suitable for thermally stable, non-volatile products where the boiling point of the product is significantly higher than that of acetic acid (118 °C).

Experimental Protocol (Azeotropic Distillation)
  • Solvent Addition: After the reaction is complete, add a solvent that forms a lower-boiling azeotrope with acetic acid, such as toluene or heptane.[1][9]

  • Setup: Assemble a distillation apparatus.

  • Distillation: Heat the mixture. The toluene-acetic acid azeotrope will distill off first at a temperature lower than the boiling point of either individual component.

  • Completion: Continue the distillation until the temperature rises to the boiling point of pure toluene, indicating that all the acetic acid has been removed.

  • Concentration: Remove the remaining toluene under reduced pressure (rotary evaporation) to yield the purified product.

Workflow Diagram: Distillation

G cluster_start Reaction cluster_distillation Distillation Workflow cluster_end Result start Reaction Mixture (Non-volatile Product + Acetic Acid) A 1. Add Azeotropic Solvent (e.g., Toluene) start->A B 2. Assemble Distillation Apparatus A->B C 3. Heat Mixture & Collect Distillate B->C D Distillate (Acetic Acid + Toluene) C->D Collect E Residue (Product in Toluene) C->E Retain F 4. Remove Toluene (Rotary Evaporation) E->F end Purified Product F->end

Caption: Workflow for removing acetic acid via azeotropic distillation.

Troubleshooting
IssuePossible CauseRecommended Solution
Product Co-distills Product has a boiling point too close to acetic acid or the azeotrope.Use vacuum distillation to lower the boiling points and increase the separation efficiency. If this fails, distillation is not a suitable method; consider chromatography.
Thermal Degradation The product is not stable at the required distillation temperatures.Use vacuum distillation to reduce the boiling point. If degradation still occurs, this method is not appropriate.
Incomplete Acid Removal Insufficient distillation time or inefficient fractionation.Ensure the distillation is continued until the temperature of the vapor stabilizes at the boiling point of the pure entrainer or product. Use a fractionating column for better separation.
Guide 3: Removal by Chromatography

This method is used when extraction and distillation are not viable, especially for polar, water-soluble, or sensitive compounds.

Experimental Protocol (Flash Column Chromatography)
  • Concentrate: If possible, first remove the bulk of the acetic acid by co-evaporation with a solvent like toluene under reduced pressure.

  • Prepare Column: Pack a glass column with an appropriate stationary phase, typically silica gel.

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elute: Run a solvent system (mobile phase) through the column. The components will separate based on their polarity. Acetic acid, being highly polar, will typically adhere strongly to the silica.

  • Collect Fractions: Collect the eluting solvent in fractions and analyze them (e.g., by TLC) to identify which ones contain the purified product.

  • Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.

Workflow Diagram: Chromatography

G cluster_start Reaction cluster_chromatography Chromatography Workflow cluster_end Result start Crude Reaction Mixture A 1. Concentrate Mixture start->A B 2. Prepare Silica Gel Column A->B C 3. Load Sample onto Column B->C D 4. Elute with Solvent System C->D E 5. Collect & Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions E->F G 7. Concentrate Solvent F->G end Purified Product G->end

Caption: General workflow for product purification using column chromatography.

Troubleshooting
IssuePossible CauseRecommended Solution
Poor Separation Incorrect solvent system (mobile phase).Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. The desired product should have an Rf value of ~0.3.
Acid Elutes with Product Acetic acid is moving with the solvent front.Add a very small amount (~0.5%) of a volatile acid (like acetic acid itself) or base (like triethylamine) to the eluent. This can "stick" the byproduct to the column or accelerate the product, improving separation.
Product Stuck on Column Product is too polar for the chosen solvent system.Gradually increase the polarity of the mobile phase during elution (gradient elution).

References

Technical Support Center: Managing Acetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the exothermic hydrolysis of acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What occurs during the reaction of this compound with water?

When this compound ((CH₃CO)₂O) is mixed with water (H₂O), it undergoes a vigorous exothermic hydrolysis reaction.[1][2] The chemical bond in the anhydride is broken by the water molecule, resulting in the formation of two molecules of acetic acid (CH₃COOH). The reaction is:

(CH₃CO)₂O + H₂O → 2 CH₃COOH

This reaction releases a significant amount of heat and can be violent if not properly controlled, especially in the presence of mineral acids.[3]

Q2: What factors influence the speed of the reaction?

The rate of hydrolysis is influenced by several factors:

  • Temperature: The reaction rate increases significantly with higher temperatures.[4]

  • Concentration: In the presence of a large excess of water, the reaction can be considered a pseudo-first-order reaction with respect to the this compound.[5][6]

  • Catalysis: The reaction is catalyzed by acids.[7] The acetic acid produced during the hydrolysis can itself catalyze the reaction, a phenomenon known as autocatalysis.[8] While the uncatalyzed reaction with pure water can be slow, the presence of a catalyst accelerates it, making it suitable for applications like thermometric titrations.[9]

Q3: How much heat is generated during this reaction?

The hydrolysis of this compound is a highly exothermic process. The enthalpy of reaction (ΔH) varies slightly based on experimental conditions, but is consistently reported to be significantly negative. The mixing process itself can also have a thermal effect; studies have shown the heat of mixing to be endothermic, slightly offsetting the overall heat released.[10]

Table 1: Thermochemical Data for this compound Hydrolysis

ParameterReported Value (kJ/mol)Source
Enthalpy of Reaction (ΔrH°)-56.6 ± 4.0[11]
Enthalpy of Reaction (ΔrH°)-58.6 ± 0.4[11]
Enthalpy of Reaction-63 ± 3.0[1][10]
Heat of Mixing (Endothermic)+8.8 ± 2.1[10]

Q4: What are the primary safety hazards associated with this compound and water?

The primary hazards are:

  • High Reactivity: this compound reacts violently, and sometimes with a delay, with water.[12] This can lead to a rapid increase in temperature and pressure (runaway reaction).

  • Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.[12]

  • Flammability: this compound is a combustible liquid with a flash point of 49°C.[12] The reaction's heat can potentially ignite the vapors if the temperature is not controlled.

  • Inhalation Hazard: Vapors are irritating to the respiratory tract.[3]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

Troubleshooting Guide

Q5: My reaction temperature is rising uncontrollably. What should I do?

A rapid, uncontrolled temperature increase indicates a runaway reaction. Immediate action is required to prevent pressure buildup and potential reactor failure. Follow the emergency workflow below.

G start_node Temperature Rising Rapidly? action_node1 1. Alert Personnel & Remove Heat Source start_node->action_node1 Yes action_node action_node decision_node decision_node end_node end_node final_action 4. Evacuate Area & Contact Safety Officer action_node2 2. Apply Aggressive Cooling (Ice Bath) action_node1->action_node2 decision_node1 Is Temperature Controlled? action_node2->decision_node1 end_node1 Continue to Monitor Until Stable decision_node1->end_node1 Yes action_node3 3. Initiate Emergency Quench (If Safe & Feasible) decision_node1->action_node3 No action_node3->final_action G start_node Select Quenching Agent decision_node1 Product Sensitive to Base? start_node->decision_node1 Consider Product Stability decision_node decision_node agent_node agent_node decision_node2 Product Sensitive to Water? decision_node1->decision_node2 Yes agent_node3 Quench with Cold, Dilute Sodium Bicarbonate Solution decision_node1->agent_node3 No agent_node1 Quench with Cold Water / Ice decision_node2->agent_node1 No agent_node2 Quench with an Alcohol (e.g., Isopropanol) to form an ester decision_node2->agent_node2 Yes

References

Technical Support Center: Optimizing Esterification Yields with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your esterification reactions using acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in esterification reactions with this compound can stem from several factors:

  • Presence of Water: this compound readily hydrolyzes to form two equivalents of acetic acid in the presence of water. This consumption of the anhydride and introduction of a less reactive acylating agent significantly reduces the ester yield. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of reactants or products, ultimately lowering the yield. The optimal temperature is specific to the substrate and catalyst used. The esterification of this compound is an exothermic reaction, and controlling the temperature is crucial to prevent runaway reactions.[1][2]

  • Inappropriate Catalyst or Catalyst Concentration: The choice and concentration of the catalyst are critical. Both acid and base catalysts are commonly used, each with its own mechanism and suitability for different substrates. Insufficient catalyst will result in a slow or incomplete reaction, while an excessive amount can promote side reactions.

  • Steric Hindrance: The structure of the alcohol reactant plays a significant role. Sterically hindered alcohols (tertiary > secondary > primary) react more slowly, leading to lower yields under standard conditions.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.

  • Product Loss During Workup: Significant amounts of the ester product can be lost during extraction, washing, and purification steps.

Q2: What is the role of a catalyst in esterification with this compound, and which type should I use?

A2: A catalyst's primary role is to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. In the context of esterification with this compound, both acid and base catalysts are effective.

  • Acid Catalysts (e.g., Sulfuric Acid, Silica Sulfate): Acid catalysts protonate the carbonyl oxygen of this compound, making it more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Solid acid catalysts like silica sulfate are advantageous as they are easily removed by filtration.[3]

  • Base Catalysts (e.g., Pyridine, 4-Dimethylaminopyridine (DMAP)): Base catalysts, particularly DMAP, are highly efficient. The currently accepted mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive acetylpyridinium ion intermediate.[4] This intermediate is then attacked by the alcohol to form the ester. Pyridine is also commonly used, though it is generally less effective than DMAP.[5]

The choice of catalyst depends on the substrate. For acid-sensitive substrates, a base catalyst is preferred. For sterically hindered alcohols, a highly active catalyst like DMAP may be necessary to achieve a reasonable yield.

Q3: How does the structure of the alcohol affect the esterification yield with this compound?

A3: The yield of esterification is significantly influenced by the steric hindrance around the hydroxyl group of the alcohol. The general order of reactivity is:

Primary Alcohols > Secondary Alcohols > Tertiary Alcohols

Primary alcohols are the most reactive and typically give the highest yields in the shortest reaction times. Secondary alcohols are less reactive due to increased steric bulk around the hydroxyl group. Tertiary alcohols are the least reactive and often require more forcing conditions, such as higher temperatures and more active catalysts, and may be prone to elimination side reactions.

Q4: Can I run the esterification with this compound without a solvent?

A4: Yes, solvent-free acetylation with this compound is a viable and environmentally friendly option.[6] This method often involves heating the neat mixture of the alcohol and this compound, sometimes with a catalyst. Solvent-free conditions can lead to higher reaction rates due to increased reactant concentration. However, temperature control is critical to manage the exothermic nature of the reaction.

Q5: My reaction mixture turned dark during the experiment. What could be the cause?

A5: A dark coloration of the reaction mixture can indicate decomposition of the starting materials or the product, or the formation of colored byproducts. This is often caused by excessive heating or the use of a strong acid catalyst with sensitive substrates. Consider lowering the reaction temperature or using a milder catalyst.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Ester Yield 1. Presence of water in reagents or glassware.2. Reaction has not gone to completion.3. Suboptimal reaction temperature.4. Inefficient catalyst or incorrect catalyst concentration.1. Use anhydrous reagents and solvents. Thoroughly dry all glassware before use.2. Monitor the reaction by TLC until the starting material is consumed. Increase the reaction time if necessary.3. Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. For exothermic reactions, consider cooling the reaction vessel.[1]4. Screen different catalysts (e.g., H₂SO₄, DMAP, silica sulfate). Optimize the catalyst loading.
Formation of Side Products 1. Reaction temperature is too high.2. Catalyst is too harsh for the substrate.3. Presence of other reactive functional groups in the substrate.1. Lower the reaction temperature.2. Switch to a milder catalyst (e.g., from a strong acid to a solid acid catalyst or a base catalyst).3. Protect other reactive functional groups before carrying out the esterification.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup.2. Product is water-soluble.3. Incomplete removal of catalyst or unreacted starting materials.1. Add brine to the aqueous layer to break the emulsion.2. If the ester is small and has some water solubility, perform multiple extractions with an organic solvent.3. Ensure proper neutralization and washing steps are carried out. For solid catalysts, ensure complete filtration.[3]
Runaway Reaction (Sudden Temperature Increase) 1. The reaction is highly exothermic.2. Addition of reagents is too fast.1. Perform the reaction in an ice bath to dissipate heat.2. Add the more reactive reagent (often this compound) dropwise to the reaction mixture with efficient stirring.[1]

Data Presentation

Table 1: Effect of Catalyst on the Acetylation of Benzyl Alcohol with this compound

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
None-607100
Silica Sulfate80 mg per 1 mmol alcoholRoom Temp0.598
Sodium Bicarbonate2 mmol per 1 mmol alcoholRoom Temp24>99 (in Toluene)
DMAP0.05 - 2AmbientVariesHigh

Note: Reaction conditions and substrates can vary between studies, affecting direct comparability.

Table 2: Effect of Alcohol Structure on Acetylation Yield with this compound and Silica Sulfate Catalyst

AlcoholTypeTime (h)Yield (%)
Benzyl alcoholPrimary0.598
1-OctanolPrimary0.595
CyclohexanolSecondary192
MentholSecondary1.590
t-ButanolTertiary2410

Source: Adapted from data on silica sulfate catalyzed acetylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Acetylation of Alcohols using this compound and Pyridine

  • Dissolve the alcohol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation as required.[7]

Protocol 2: Solvent-Free Acetylation of Alcohols

  • In a round-bottom flask, add the substrate alcohol (1 mmol).

  • Add this compound (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic solution with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.[6]

Visualizations

Esterification_Mechanism cluster_reactants Reactants AceticAnhydride This compound Intermediate Activated Intermediate AceticAnhydride->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate attacks Catalyst Catalyst (e.g., H+ or Base) Catalyst->AceticAnhydride activates Ester Ester (R-OAc) Intermediate->Ester Byproduct Byproduct (Acetic Acid or Catalyst-H+) Intermediate->Byproduct

Caption: Mechanism of esterification with this compound.

Optimization_Workflow Start Start: Low Yield Observed CheckWater Check for Water? (Anhydrous Conditions) Start->CheckWater DryReagents Dry Reagents & Glassware CheckWater->DryReagents Yes OptimizeTemp Optimize Temperature CheckWater->OptimizeTemp No DryReagents->OptimizeTemp AdjustTemp Adjust Temperature (Increase/Decrease) OptimizeTemp->AdjustTemp Yes OptimizeCatalyst Optimize Catalyst OptimizeTemp->OptimizeCatalyst No AdjustTemp->OptimizeCatalyst ChangeCatalyst Change Catalyst Type/Conc. OptimizeCatalyst->ChangeCatalyst Yes IncreaseTime Increase Reaction Time OptimizeCatalyst->IncreaseTime No ChangeCatalyst->IncreaseTime End Improved Yield IncreaseTime->End

Caption: Workflow for optimizing esterification yield.

Troubleshooting_Tree Problem Problem: Low Yield TLC TLC shows unreacted starting material? Problem->TLC IncompleteRxn Incomplete Reaction TLC->IncompleteRxn Yes SideProducts TLC shows multiple spots? TLC->SideProducts No IncreaseTime Increase Time/Temp/Catalyst IncompleteRxn->IncreaseTime HarshConditions Harsh Conditions SideProducts->HarshConditions Yes WorkupLoss Product lost during workup? SideProducts->WorkupLoss No LowerTemp Lower Temp/Milder Catalyst HarshConditions->LowerTemp OptimizeWorkup Optimize Workup Protocol WorkupLoss->OptimizeWorkup Yes Hydrolysis Possible Hydrolysis WorkupLoss->Hydrolysis No UseAnhydrous Use Anhydrous Conditions Hydrolysis->UseAnhydrous

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting incomplete acetylation of alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the acetylation of alcohols.

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction is incomplete. What are the common causes?

A1: Incomplete acetylation can stem from several factors:

  • Steric Hindrance: The alcohol substrate may be sterically hindered (e.g., tertiary or bulky secondary alcohols), which slows down the reaction rate.[1]

  • Inadequate Catalyst: The catalyst used may not be sufficiently active for the specific substrate. For instance, while pyridine is a common catalyst, more powerful catalysts like 4-(Dimethylamino)pyridine (DMAP) or scandium triflate (Sc(OTf)₃) are often necessary for hindered alcohols.[2][3][4][5]

  • Insufficient Reagent: The amount of acetylating agent (e.g., acetic anhydride) may be insufficient to drive the reaction to completion. An excess of the acetylating agent is often required.[6][7]

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Some reactions require heating or extended reaction times to proceed to completion.[8][9]

  • Presence of Water: Moisture in the reaction mixture can hydrolyze the acetylating agent and the acetylated product, leading to lower yields.[4][10] It is crucial to use anhydrous reagents and solvents.

  • Poor Quality Reagents: Degradation of the acetylating agent or catalyst can lead to reduced reactivity.

Q2: How can I improve the yield of my acetylation reaction for a sterically hindered alcohol?

A2: Acetylating sterically hindered alcohols requires more potent reagents and optimized conditions:

  • Use a More Powerful Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP), 1-methylimidazole, or Lewis acids such as scandium triflate (Sc(OTf)₃) are significantly more effective than pyridine for hindered substrates.[2][1][3][5] A combination of Sc(OTf)₃ and DMAP has been shown to be particularly effective for acylating tertiary alcohols with high yields and without elimination byproducts.[3]

  • Increase Reaction Temperature: Heating the reaction mixture can help overcome the activation energy barrier for sterically hindered substrates.[8]

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Use a More Reactive Acetylating Agent: While this compound is common, acetyl chloride can be more reactive and may be a better choice for difficult acetylations.[11]

Q3: My primary alcohol is not acetylating completely. What could be the issue?

A3: While primary alcohols are generally reactive, incomplete acetylation can still occur:

  • Catalyst Choice: While often not strictly necessary, a catalyst like pyridine or DMAP can accelerate the reaction and ensure completion. In some cases, even simple bases like sodium bicarbonate can be effective.[4][7]

  • Reaction Conditions: Even for primary alcohols, ensuring anhydrous conditions and allowing sufficient reaction time is important.[10]

  • Work-up Procedure: The issue might be in the work-up. If the work-up involves acidic conditions, it could lead to hydrolysis of the product.[6] A careful work-up with a mild base wash is recommended.

Q4: How do I effectively monitor the progress of my acetylation reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of an acetylation reaction.[12]

  • Prepare the TLC Plate: On a TLC plate, spot the starting alcohol, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Develop the Plate: Use an appropriate solvent system that gives good separation between the starting alcohol and the acetylated product. The acetylated product will be less polar and will have a higher Rf value than the starting alcohol.

  • Visualize: Visualize the spots under UV light if the compounds are UV-active, or by using a staining solution.

  • Interpret: The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane.

Q5: What is the best work-up procedure to isolate my acetylated product and remove unreacted reagents?

A5: A standard work-up procedure for an acetylation reaction using this compound and a base like pyridine or DMAP involves the following steps:[13][14]

  • Quench the Reaction: Add a small amount of methanol or water to quench any unreacted this compound.[13]

  • Dilute: Dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Wash: Wash the organic layer sequentially with:

    • A weak acid (e.g., 1 M HCl) to remove the basic catalyst (like pyridine or DMAP).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid.

    • Brine (saturated aqueous NaCl) to remove excess water.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or distillation if necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of Alcohols

CatalystSubstrate TypeTypical ConditionsYieldReference
PyridinePrimary & Secondary AlcoholsAc₂O, Pyridine, rtGood to Excellent[10][13]
4-(Dimethylamino)pyridine (DMAP)Primary, Secondary, & Tertiary AlcoholsAc₂O, DMAP, Et₃N, DCM, rtExcellent[5][15]
Scandium Triflate (Sc(OTf)₃)/DMAPTertiary AlcoholsNHS ester, Sc(OTf)₃, DMAP, rt>90%[3]
1-MethylimidazoleSterically Hindered AlcoholsAc₂O, 1-Methylimidazole, Et₃N, DCM, reflux~94%[2]
Zinc Chloride (ZnCl₂)Primary, Secondary, & Tertiary AlcoholsAc₂O or AcCl, ZnCl₂, rt, solvent-freeGood to Excellent[11]
Sodium Bicarbonate (NaHCO₃)Primary Alcohols & PhenolsAc₂O, NaHCO₃, Toluene, rtGood to Excellent[4][7]

Table 2: Effect of Acetylating Agent on Yield

Acetylating AgentCatalystSubstrateYieldReference
This compoundZnCl₂Various AlcoholsGood to Excellent[11]
Acetyl ChlorideZnCl₂Various AlcoholsGenerally higher than Ac₂O[11]
Ethyl AcetateKOHPrimary AlcoholsGood to Excellent[16]
Ethyl AcetateKOHSecondary AlcoholsLow to Moderate[16]

Experimental Protocols

Protocol 1: General Acetylation of a Primary Alcohol using this compound and Pyridine[14]
  • Dissolve the primary alcohol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.5-2.0 equiv. per hydroxyl group).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

  • Purify the product by silica gel chromatography if necessary.

Protocol 2: Acetylation of a Sterically Hindered Alcohol using DMAP[6][16]
  • Dissolve the sterically hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.5 equiv.).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.5 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for completion.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)[13]
  • Eluent Selection: Choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation between the starting alcohol (more polar, lower Rf) and the acetylated product (less polar, higher Rf).

  • Spotting: On a TLC plate, make three spots: the starting alcohol (SM), the reaction mixture (RM), and a co-spot (C) where the starting material and reaction mixture are spotted on top of each other.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Troubleshooting_Incomplete_Acetylation start_node Incomplete Acetylation Observed decision_node Check Substrate start_node->decision_node Start Troubleshooting decision_node2 Steric Hindrance? decision_node->decision_node2 Is alcohol sterically hindered? action_node_reagents Review Reagents decision_node->action_node_reagents No action_node action_node result_node Reaction Complete decision_node2->action_node_reagents No action_node_catalyst Optimize Catalyst & Conditions decision_node2->action_node_catalyst Yes action_node_check_reagents Verify Reagents action_node_reagents->action_node_check_reagents Check reagent quality & stoichiometry action_node_conditions Adjust Conditions action_node_catalyst->action_node_conditions Use stronger catalyst (DMAP, Sc(OTf)3) and/or increase temperature action_node_conditions->result_node Monitor by TLC action_node_anhydrous Check for Moisture action_node_check_reagents->action_node_anhydrous Reagents OK action_node_monitor Monitor Reaction action_node_anhydrous->action_node_monitor Ensure anhydrous conditions action_node_monitor->result_node Monitor by TLC

Caption: Troubleshooting workflow for incomplete acetylation.

Acetylation_Workup_Workflow start_node Reaction Mixture process_node Quench Reaction start_node->process_node Quench with MeOH or H2O process_node2 Dilute process_node->process_node2 Dilute with Organic Solvent wash_node Acid Wash wash_node2 Base Wash wash_node->wash_node2 Wash with sat. NaHCO3 final_node Purified Acetylated Product process_node2->wash_node Wash with 1M HCl wash_node3 Brine Wash wash_node2->wash_node3 Wash with Brine process_node3 Dry wash_node3->process_node3 Dry over Na2SO4 process_node4 Filter process_node3->process_node4 Filter process_node4->final_node Concentrate

Caption: Standard acetylation reaction work-up procedure.

References

stability of aqueous solutions of acetic anhydride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use and stability of acetic anhydride in aqueous solutions for acetylation reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in water?

A1: No, this compound is not stable in water. It undergoes hydrolysis to form two equivalents of acetic acid.[1][2] However, this reaction is not instantaneous. The hydrolysis process is slow enough to permit the use of this compound for certain acetylation reactions directly in aqueous solutions, provided the reaction is performed promptly after preparing the solution.[2]

Q2: What is the primary side reaction when using this compound in water?

A2: The primary side reaction is the hydrolysis of this compound to form acetic acid: (CH₃CO)₂O + H₂O → 2 CH₃COOH.[1] This reaction competes with the desired acetylation of your substrate. If the rate of hydrolysis is significantly faster than the rate of your intended reaction, you will experience low product yields.[3]

Q3: Can acetylation reactions be successfully performed in an aqueous medium?

A3: Yes, under specific conditions. For a successful acetylation in water, the rate of reaction with the target substrate must be significantly faster than the rate of hydrolysis. This is often achieved by using a base, such as sodium carbonate, which can activate the nucleophile (your substrate) and facilitate the reaction.[4] This method has been successfully applied to substrates like unprotected sugars.[4]

Q4: How does temperature affect the stability of this compound in water?

A4: The rate of hydrolysis of this compound increases significantly with temperature.[5][6] Therefore, to minimize hydrolysis and favor the desired acetylation, it is often recommended to conduct the reaction at lower temperatures, such as 0 °C.[4]

Q5: What is "quenching" and why is it necessary?

A5: Quenching is the process of destroying any excess, unreacted reagent at the end of a reaction.[7] In this context, it involves adding a substance to consume the remaining this compound. This is crucial to stop the reaction, prevent the formation of byproducts during workup and purification, and ensure the safety of the procedure.[7][8][9] Water or a simple alcohol like methanol is typically used to rapidly hydrolyze the excess anhydride into acetic acid.[3][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause 1: Dominant Hydrolysis. The this compound may have hydrolyzed before it could react with your substrate.

    • Solution: Ensure your substrate is fully dissolved and ready before adding the this compound. Conduct the reaction at a lower temperature (e.g., 0 °C) to slow the rate of hydrolysis.[5]

  • Possible Cause 2: Incorrect pH. The nucleophilicity of your substrate (e.g., an amine or alcohol) can be highly dependent on the pH of the solution.

    • Solution: The reaction often requires a mild base (e.g., sodium carbonate, sodium bicarbonate) to deprotonate the substrate, making it a better nucleophile.[4] Ensure the base is present and the pH is appropriate for your specific substrate.

  • Possible Cause 3: Insufficient Reagent. Not enough this compound was used to account for both the desired reaction and the competing hydrolysis.

    • Solution: Consider using a larger excess of this compound. However, be mindful that this will require more extensive purification later.[3]

Issue 2: Formation of Multiple Products

  • Possible Cause 1: Poly-acetylation. Your substrate may have multiple sites that can be acetylated.

    • Solution: Carefully control the stoichiometry by adding the this compound slowly and in limited amounts.[3] Running the reaction at a lower temperature can also improve selectivity.

  • Possible Cause 2: pH-driven Side Reactions. The change in pH as acetic acid is formed can catalyze other unwanted reactions.

    • Solution: Use a buffered solution or add the base concurrently with the this compound to maintain a more stable pH throughout the reaction.

Issue 3: Difficulty in Product Purification

  • Possible Cause: Residual Acetic Acid. The byproduct of both the hydrolysis and the main reaction is acetic acid, which can be difficult to remove from some products.[3][10]

    • Solution: After quenching the reaction, perform an aqueous workup. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and extract the acetic acid into the aqueous layer.[3][8]

Data Presentation

Table 1: Pseudo-First-Order Rate Constants for this compound Hydrolysis at Various Temperatures.

Temperature (°C) Rate Constant (k, min⁻¹)
15 0.0631
20 0.0924
25 0.169
35 0.2752

Data sourced from an experiment using in-situ FTIR spectroscopy with a water-to-anhydride molar ratio of 78.3:1.[11]

Experimental Protocols

Protocol 1: General Procedure for Acetylation of a Hydroxyl Group in an Aqueous Solution

This protocol is adapted from a method for the selective acetylation of unprotected sugars and may require optimization for other substrates.[4]

  • Preparation: Dissolve the substrate (1.0 equivalent) in water at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a solution of sodium carbonate (Na₂CO₃, 1.0 equivalent) in water to the stirred substrate solution, maintaining the temperature at 0 °C.

  • Acetylation: Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor the progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, proceed immediately to the quenching protocol (Protocol 2).

  • Workup: After quenching, extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.[8]

Protocol 2: Quenching Excess this compound

  • Cooling: Ensure the reaction mixture is cooled in an ice bath.

  • Quenching Agent: Cautiously and slowly add cold water or methanol to the reaction mixture with vigorous stirring.[8][9] This will hydrolyze the remaining this compound to acetic acid. The reaction is exothermic.

  • Neutralization: After the quenching is complete (i.e., no more heat evolution), proceed with an aqueous workup, which typically involves washing with a mild base like NaHCO₃ solution to remove the resulting acetic acid.[3]

Visualizations

hydrolysis_pathway reagent reagent intermediate intermediate product product water water Ac2O This compound (CH₃CO)₂O TS Transition State Ac2O->TS + H₂O H2O Water H₂O H2O->TS AcOH Acetic Acid 2 CH₃COOH TS->AcOH Hydrolysis

Caption: Chemical pathway for the hydrolysis of this compound.

troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node start Low / No Yield check_temp Was reaction run at low temp (e.g., 0°C)? start->check_temp lower_temp Action: Lower temperature to slow hydrolysis check_temp->lower_temp No check_base Was a base (e.g., Na₂CO₃) used? check_temp->check_base Yes success Problem Solved lower_temp->success add_base Action: Add a suitable base to activate substrate check_base->add_base No check_reagent Was excess Ac₂O used? check_base->check_reagent Yes add_base->success increase_reagent Action: Increase stoichiometry of Ac₂O check_reagent->increase_reagent No check_reagent->success Yes increase_reagent->success

Caption: Troubleshooting workflow for low yield in aqueous acetylations.

References

Technical Support Center: Scaling Up Acetic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetic Anhydride Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up acetylation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the scale-up of this compound reactions in a question-and-answer format.

Issue 1: Low Product Yield or Incomplete Reaction

Q1: We are observing a significant drop in yield as we scale up our acetylation from lab to pilot scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. The primary areas to investigate are mass and heat transfer limitations.

  • Inadequate Mixing: At a larger scale, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions or degradation of the product. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction mass.[1][2]

  • Poor Temperature Control: Acetylation reactions are often exothermic, and the heat generated needs to be efficiently removed.[3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to an increase in the reaction temperature, promoting side reactions and reducing the yield. It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely.[5]

  • Insufficient Acetylating Agent: While you may have used a specific molar ratio of this compound in the lab, inefficiencies in mixing and mass transfer at scale may require a slight increase in the excess of this compound to ensure the reaction goes to completion.[6] However, this should be done cautiously as a large excess can complicate purification.

Q2: Our reaction stalls and we are left with a significant amount of unreacted starting material. What troubleshooting steps should we take?

A2: The presence of unreacted starting material often points to issues with reagent purity, reaction conditions, or catalyst activity.

  • Moisture Contamination: this compound readily hydrolyzes to acetic acid in the presence of water, which will not participate in the desired acetylation.[7] Ensure all reactants, solvents, and glassware are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially at a larger scale where longer reaction times may be necessary.[8]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products. Conversely, if the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe.[9] A temperature screening experiment at a smaller scale can help identify the optimal temperature range.

  • Catalyst Deactivation: If you are using a catalyst, such as pyridine or DMAP, it may be deactivated by impurities or moisture.[6] Ensure the catalyst is of high purity and is handled under anhydrous conditions. In some cases, increasing the catalyst loading may be necessary, but this should be optimized to avoid complicating the purification process.

Issue 2: Formation of Side Products and Impurities

Q3: We are observing the formation of colored impurities and other side products in our scaled-up reaction that were not present at the lab scale. What is causing this and how can we prevent it?

A3: The formation of new impurities at a larger scale is often a result of prolonged reaction times and higher temperatures due to the aforementioned heat and mass transfer limitations.

  • Over-acetylation: If your substrate has multiple nucleophilic sites, prolonged reaction times or excessive this compound can lead to di- or poly-acetylation.[8] To minimize this, consider a controlled, dropwise addition of the this compound to the reaction mixture at scale, which can help maintain a lower instantaneous concentration.

  • Dehydration and Polymerization: For substrates with sensitive functional groups, the higher temperatures that can occur during scale-up can lead to side reactions like dehydration or polymerization.[9] Improving heat removal and maintaining strict temperature control are critical to preventing these side reactions.

  • Reaction with Byproducts: The primary byproduct of acetylation with this compound is acetic acid.[6] In some cases, the accumulation of acetic acid in the reaction mixture, especially at elevated temperatures, can lead to further reactions or degradation of the desired product.

Q4: How can we effectively remove unreacted this compound and acetic acid during workup at a large scale?

A4: Removing excess this compound and its hydrolysis product, acetic acid, is crucial for obtaining a pure product.

  • Quenching: The reaction should be carefully quenched to destroy any remaining this compound. This is often done by the slow addition of water or an alcohol like methanol. However, the reaction of this compound with water is exothermic and must be done with caution, especially at a large scale.[10]

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove acetic acid.[11] Multiple washes may be necessary. A final wash with brine can help to break any emulsions and remove excess water from the organic layer.[11]

Data Presentation

The following tables provide quantitative data on the effect of reaction parameters on acetylation reactions.

Table 1: Effect of Temperature on Aspirin Synthesis

This table illustrates the impact of reaction temperature on the yield and purity of aspirin synthesized from salicylic acid and this compound.

Temperature (°C)Reaction Time (min)% Yield% Purity
502070.376.8
602078.183.2
702085.990.4
802090.196.0

(Data adapted from a study on the effect of temperature on the purity and yield of aspirin.[12])

Table 2: Scale-Up of Thymol Acetylation

This table shows the results of scaling up a solvent-free acetylation of thymol using a catalytic amount of VOSO₄.

ScaleThymol (g)This compound (mL)Catalyst (VOSO₄·5H₂O) (mg)Reaction Time (h)Yield
Lab Scale10.6416.724~80%
Pilot Scale50328352497%

(Data from a study on a stoichiometric solvent-free protocol for acetylation reactions.[10][13])

Experimental Protocols

Below are detailed methodologies for common acetylation reactions.

Protocol 1: General Procedure for Acetylation using this compound and Pyridine

This protocol is suitable for the acetylation of alcohols and amines.

  • Preparation: Dissolve the substrate (1.0 equivalent) in dry pyridine (2-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon).[14]

  • Addition of this compound: Cool the solution to 0°C using an ice bath. Slowly add this compound (1.5-2.0 equivalents per hydroxyl or amine group) to the stirred solution.[14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[14] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[14]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of dry methanol.[14]

  • Workup: Co-evaporate the reaction mixture with toluene to remove the pyridine. Dilute the residue with an organic solvent (e.g., dichloromethane or ethyl acetate).[14]

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[14] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14] Further purification can be achieved by column chromatography or recrystallization if necessary.[11]

Protocol 2: Solvent-Free Acetylation of Thymol on a 50g Scale

This protocol provides a more sustainable approach to acetylation.

  • Preparation: In a suitable reaction vessel, add 50 g of thymol (0.33 mol) to a solution of 32 mL of this compound (0.34 mol) containing 835 mg of VOSO₄·5H₂O (3.3 mmol).[10]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[10]

  • Quenching: Quench the reaction by adding 200 mL of water.[10]

  • Workup: As the product is not soluble in water, separate the product from the aqueous phase using a separatory funnel.[10]

  • Purification: Dilute the product with 50 mL of ethyl acetate and wash with 2 x 50 mL of 1 M NaOH solution to remove any unreacted thymol, followed by washing with water.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the final product.[10]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the scaling up of this compound reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Dry Solvent prep2 Inert Atmosphere (N2/Ar) prep1->prep2 react1 Cool to 0°C prep2->react1 Proceed to Reaction react2 Slowly Add this compound react1->react2 react3 Warm to Room Temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench Reaction react4->workup1 Reaction Complete workup2 Aqueous Wash (Acid/Base) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Chromatography/Recrystallization) workup4->workup5

Caption: Experimental workflow for a typical acetylation reaction.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield / Incomplete Reaction cause1 Mass Transfer Limitations (Poor Mixing) problem->cause1 cause2 Heat Transfer Limitations (Poor Cooling) problem->cause2 cause3 Moisture Contamination problem->cause3 cause4 Suboptimal Temperature problem->cause4 cause5 Catalyst Deactivation problem->cause5 sol1 Optimize Agitation / Reactor Design cause1->sol1 sol2 Improve Cooling System / Monitor Internal Temp. cause2->sol2 sol3 Use Anhydrous Reagents & Inert Atmosphere cause3->sol3 sol4 Perform Temperature Screening cause4->sol4 sol5 Use High Purity Catalyst / Increase Loading cause5->sol5 G cluster_challenges Primary Challenges cluster_consequences Potential Consequences scaleup Reaction Scale-Up challenge1 Heat Management (Exotherm) scaleup->challenge1 challenge2 Mass Transfer (Mixing) scaleup->challenge2 challenge3 Safety Considerations scaleup->challenge3 challenge4 Process Control scaleup->challenge4 con1 Thermal Runaway challenge1->con1 con2 Side Reactions / Impurities challenge1->con2 challenge2->con2 con3 Incomplete Conversion challenge2->con3 challenge3->con1 con4 Equipment Failure challenge3->con4 challenge4->con1 challenge4->con3

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Degree of Substitution in Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degree of substitution (DS) is a critical parameter of cellulose acetate that defines its physicochemical properties and, consequently, its suitability for various applications, including in drug delivery systems. The DS indicates the average number of hydroxyl groups on each anhydroglucose unit that have been replaced by acetyl groups. Accurate determination of the DS is therefore essential for quality control and formulation development. This guide provides a comparative overview of the most common analytical methods for determining the DS of cellulose acetate: titration, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the DS of cellulose acetate depends on various factors, including the required accuracy and precision, sample throughput, available equipment, and the need for detailed structural information. The following table summarizes the key performance characteristics of the three most prevalent methods.

Parameter Titration Method FTIR Spectroscopy NMR Spectroscopy
Principle Saponification of acetyl groups followed by back-titration of excess alkali.Correlation of the absorbance of carbonyl and hydroxyl vibrational bands.Integration of proton or carbon signals from acetyl groups and the anhydroglucose unit.
Accuracy High, considered a reference method.Good to High. Mean Absolute Error (MAE) of 0.052 - 0.069 compared to ¹H NMR[1][2]. Average percentage error < 2.31% compared to titration[3][4].High, often used as a primary reference method.
Precision High, with good reproducibility under controlled conditions.Good, dependent on sample preparation and instrument stability.High, provides excellent reproducibility.
Sample Size Relatively large (typically 0.5 - 1 g).Small (milligrams).Small (typically 5 - 20 mg).
Analysis Time Long (several hours per sample).Rapid (a few minutes per sample).Moderate (15 - 60 minutes per sample, depending on the experiment).
Advantages - Low cost of instrumentation.- Well-established and standardized method (e.g., ASTM D871).- High accuracy and precision.- Rapid analysis.- Non-destructive.- Minimal sample preparation (especially with ATR).- High throughput screening is possible.- Provides the most detailed structural information, including the distribution of acetyl groups at C2, C3, and C6 positions.- High accuracy and precision.- Non-destructive.
Disadvantages - Time-consuming and labor-intensive.- Destructive to the sample.- Requires larger amounts of sample and reagents.- Potential for human error in endpoint determination.- Requires a calibration curve with standards of known DS for accurate quantification.- Susceptible to variations in sample packing and film thickness if not using ATR.- Higher cost of instrumentation and maintenance.- Requires deuterated solvents.- Sample solubility can be a challenge for low DS cellulose acetate.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Titration Method (Based on ASTM D871)

This method involves the saponification of the cellulose acetate in a known excess of sodium hydroxide, followed by titration of the unreacted sodium hydroxide with a standard acid.

Materials:

  • Cellulose Acetate (dried)

  • 75% (v/v) Ethanol

  • 0.5 N Sodium Hydrode (NaOH) solution, standardized

  • 0.5 N Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • 250 mL Erlenmeyer flasks

  • Heating mantle or water bath

  • Burette

Procedure:

  • Accurately weigh approximately 0.5 g of dried cellulose acetate into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 75% ethanol to the flask to wet the sample.

  • Pipette exactly 50.0 mL of 0.5 N NaOH solution into the flask.

  • Heat the mixture at 50-60 °C for 30 minutes to ensure complete saponification.

  • Allow the flask to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess NaOH with 0.5 N HCl until the pink color disappears.

  • Record the volume of HCl used.

  • Perform a blank titration using the same procedure but without the cellulose acetate sample.

Calculation of Degree of Substitution (DS): The percentage of acetyl groups (% Acetyl) is calculated using the following formula:

% Acetyl = [((B - A) * N_HCl * 0.04305) / W] * 100

Where:

  • A = volume of HCl used for the sample titration (mL)

  • B = volume of HCl used for the blank titration (mL)

  • N_HCl = normality of the HCl solution

  • W = weight of the cellulose acetate sample (g)

  • 0.04305 = milliequivalent weight of the acetyl group

The Degree of Substitution (DS) is then calculated as:

DS = (3.86 * % Acetyl) / (100 - % Acetyl)

FTIR Spectroscopy Method

This method relies on the correlation between the intensity of the carbonyl stretching band of the acetyl group and the hydroxyl stretching band of the anhydroglucose unit. A calibration curve is typically prepared using cellulose acetate standards with known DS values.

Materials and Equipment:

  • Cellulose Acetate samples

  • Cellulose Acetate standards of known DS

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Potassium Bromide (KBr), spectroscopy grade (if using KBr pellets)

Procedure (using ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the powdered cellulose acetate sample onto the ATR crystal, ensuring complete coverage.

  • Apply consistent pressure to the sample using the ATR pressure clamp.

  • Collect the FTIR spectrum, typically in the range of 4000-650 cm⁻¹. For quantitative analysis, a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are recommended.

  • Clean the ATR crystal and repeat the measurement for each sample and standard.

Data Analysis:

  • Identify the key absorption bands:

    • Carbonyl (C=O) stretch from the acetyl group: ~1730-1750 cm⁻¹

    • Hydroxyl (O-H) stretch: ~3400-3500 cm⁻¹

    • Anhydroglucose unit (C-O-C) stretch (as an internal standard): ~1030-1050 cm⁻¹

  • Determine the peak height or integrated area of the carbonyl peak and the reference peak (either O-H or C-O-C).

  • Calculate the ratio of the carbonyl peak intensity to the reference peak intensity.

  • Plot a calibration curve of this ratio against the known DS values of the standards.

  • Determine the DS of the unknown samples by interpolating their peak intensity ratios on the calibration curve.

NMR Spectroscopy Method (¹H NMR)

¹H NMR spectroscopy is a powerful method for determining the DS by comparing the integral of the signals from the acetyl protons to the integral of the signals from the protons of the anhydroglucose unit.

Materials and Equipment:

  • Cellulose Acetate sample (dried)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer (300 MHz or higher is recommended for better resolution)

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh about 10-20 mg of the dried cellulose acetate sample into a vial.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆. Gentle heating may be required to facilitate dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being analyzed (a D1 of 10 seconds is generally adequate). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Data Analysis:

  • Identify the proton signals in the spectrum:

    • Acetyl protons (-COCH₃): A singlet peak typically between 1.8 and 2.2 ppm.

    • Anhydroglucose unit (AGU) protons: A complex multiplet region between 3.0 and 5.2 ppm.

  • Integrate the area of the acetyl proton signal (let's call this I_acetyl).

  • Integrate the area of the seven AGU protons (let's call this I_AGU).

  • Calculate the Degree of Substitution (DS) using the following formula:

DS = (I_acetyl / 3) / (I_AGU / 7)

The division by 3 for the acetyl integral and 7 for the AGU integral normalizes the integrals to a single proton equivalent.

Visualizations

Experimental Workflow for DS Determination

The following diagram illustrates the general workflow for determining the degree of substitution of cellulose acetate using the three described analytical methods.

DS_Determination_Workflow cluster_SamplePrep Sample Preparation cluster_Titration Titration Method cluster_FTIR FTIR Method cluster_NMR NMR Method Sample Cellulose Acetate Sample Drying Drying Sample->Drying Weighing Accurate Weighing Drying->Weighing Dissolution Dissolution (for Titration & NMR) Weighing->Dissolution Saponification Saponification with Excess NaOH Weighing->Saponification FTIR_Analysis FTIR Spectrum Acquisition (ATR or KBr) Weighing->FTIR_Analysis NMR_Analysis NMR Spectrum Acquisition Dissolution->NMR_Analysis Titration Back-titration with HCl Saponification->Titration DS_Calc_T DS Calculation Titration->DS_Calc_T Peak_Analysis_F Peak Integration (C=O, O-H/C-O-C) FTIR_Analysis->Peak_Analysis_F Calibration Calibration Curve Peak_Analysis_F->Calibration DS_Calc_F DS Determination Calibration->DS_Calc_F Peak_Analysis_N Signal Integration (Acetyl & AGU Protons) NMR_Analysis->Peak_Analysis_N DS_Calc_N DS Calculation Peak_Analysis_N->DS_Calc_N

Caption: General workflow for determining the degree of substitution.

Logical Relationship of Analytical Methods

The choice of analytical method often involves a trade-off between speed, cost, and the level of detail required. This diagram illustrates the relationship between the methods in terms of these factors.

Analytical_Method_Relationship cluster_attributes Titration Titration FTIR FTIR Titration->FTIR Faster, Less Destructive NMR NMR FTIR->NMR More Detailed Structural Info NMR->Titration Higher Cost & Complexity Cost Cost Speed Speed Detail Detail

References

Acetic Anhydride vs. Acetic Acid: A Comparative Guide for Acetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final product. While both acetic anhydride and acetic acid can introduce an acetyl group onto a substrate, their performance as acetylating agents differs significantly. This guide provides an objective comparison, supported by mechanistic insights and experimental data, to inform the selection process in a laboratory setting.

Executive Summary

This compound is a demonstrably superior acetylating agent to acetic acid due to its greater electrophilicity and the presence of a superior leaving group. These intrinsic chemical properties lead to faster reaction rates, higher yields, and more favorable thermodynamics, making it the reagent of choice for most acetylation reactions. Acetic acid, being less reactive, generally requires harsher conditions and its use is often limited by reversible reactions and lower yields.

Core Differences in Reactivity and Structure

The fundamental difference between acetic acid (CH₃COOH) and this compound ((CH₃CO)₂O) lies in their chemical structure, which dictates their reactivity. This compound can be conceptualized as a dehydrated dimer of acetic acid. This structural difference makes this compound a significantly more potent acetylating agent.

In an acetylation reaction, a nucleophile (such as an alcohol or an amine) attacks the carbonyl carbon of the acetylating agent. For this compound, the tetrahedral intermediate collapses by expelling a stable carboxylate ion (CH₃COO⁻), which is an excellent leaving group.[1] In contrast, for acetic acid to function as an acetylating agent, the leaving group would be a hydroxide ion (OH⁻), which is a much poorer leaving group. Consequently, reactions with acetic acid, such as the Fischer esterification, are typically reversible and require a strong acid catalyst to protonate the carbonyl group, thereby increasing its electrophilicity. These reactions often necessitate the removal of the water byproduct to drive the equilibrium towards the product side.[1]

Reactions with this compound, however, are generally faster, more exothermic, and proceed to completion without the need to remove the acetic acid byproduct.[2][3]

Performance Comparison: this compound vs. Acetic Acid

FeatureThis compoundAcetic Acid
Reactivity Highly electrophilic and reactive.[2][3][4]Weakly electrophilic; requires acid catalysis for acetylation.[1]
Reaction Rate Fast.[2]Slow, often requiring long heating times.[5]
Typical Substrates Alcohols, phenols, primary and secondary amines, thiols.Primarily alcohols (Fischer esterification).
Reaction Type Nucleophilic Acyl Substitution (Generally Irreversible).[5]Acid-Catalyzed Nucleophilic Acyl Substitution (Reversible Equilibrium).[1][5]
Byproduct Acetic Acid (CH₃COOH).[2]Water (H₂O).[1]
Typical Conditions Often requires only gentle heating or a base catalyst (e.g., pyridine).Requires a strong acid catalyst (e.g., H₂SO₄), heat, and often removal of water.[1]
Yield Generally high.[5]Often low to moderate due to equilibrium limitations.
Advantages Faster reaction rates, high yields, broad substrate scope, irreversible reaction.[2][5]Lower cost, can also act as a solvent.
Disadvantages More expensive than acetic acid, corrosive, and moisture-sensitive.Slow reaction rates, reversible reaction leads to lower yields, requires a catalyst and often removal of a byproduct.[5]

Experimental Data: Synthesis of Aspirin (Acetylsalicylic Acid)

The synthesis of aspirin from salicylic acid is a classic example demonstrating the superior efficacy of this compound over acetic acid. While specific side-by-side comparative yield data under identical conditions is not always formally published, the literature consistently favors this compound for this transformation.

One study on the synthesis of aspirin from 3.0g of salicylic acid using this compound reported an experimental yield of 2.671g, which corresponds to a 68.26% yield against a theoretical maximum of 3.91g.[6] Another educational experiment starting with 5.00g of salicylic acid and an excess of this compound is designed to produce a quantifiable yield of aspirin.[7] A study investigating the effect of temperature on aspirin synthesis using this compound and phosphoric acid catalyst showed that increasing the temperature from 50°C to 80°C resulted in an increase in both yield and purity.[8]

In contrast, the reaction of salicylic acid with acetic acid is described as slow and low-yielding.[9] The water produced as a byproduct can also lead to the hydrolysis of the aspirin product, further reducing the yield.[9] This is why this compound is the preferred reagent for the industrial production of aspirin.

Experimental Protocols

Acetylation of Salicylic Acid using this compound (Synthesis of Aspirin)

Objective: To synthesize acetylsalicylic acid (aspirin) from salicylic acid and this compound.

Materials:

  • Salicylic acid (C₇H₆O₃)

  • This compound (C₄H₆O₃)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst

  • Distilled water

  • Erlenmeyer flask

  • Water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Stirring rod

Procedure:

  • Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.

  • In a fume hood, carefully add 5.0 mL of this compound to the flask.

  • Slowly add 5-8 drops of concentrated sulfuric acid or phosphoric acid to the mixture, which acts as a catalyst.

  • Gently swirl the flask to ensure thorough mixing.

  • Heat the flask in a water bath at approximately 60-80°C for 10-15 minutes.[5]

  • Remove the flask from the water bath and allow it to cool slightly.

  • Cautiously add 2 mL of distilled water to the flask to hydrolyze any excess this compound.

  • Once the reaction has subsided, add 20 mL of cold distilled water to the flask to precipitate the aspirin.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Allow the product to dry completely before weighing and calculating the percent yield.

Acetylation of Aniline using this compound (Synthesis of Acetanilide)

Objective: To synthesize acetanilide from aniline and this compound.

Materials:

  • Aniline (C₆H₅NH₂)

  • This compound (C₄H₆O₃)

  • Sodium acetate (CH₃COONa)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Beakers

  • Erlenmeyer flask

  • Graduated cylinders

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • Measure out 0.6 mL of this compound.

  • Add the this compound to the aniline hydrochloride solution and swirl to mix.

  • Immediately add the sodium acetate solution to the mixture. A white precipitate of acetanilide should form.[10]

  • Cool the solution in an ice bath to complete the precipitation.

  • Collect the solid acetanilide by vacuum filtration.

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to improve purity.[10]

Mandatory Visualizations

Reaction Mechanisms

Acetylation_Mechanisms cluster_anhydride Acetylation with this compound cluster_acid Acetylation with Acetic Acid Anhydride_Reactants Nucleophile (R-OH/R-NH2) + this compound Anhydride_Intermediate Tetrahedral Intermediate Anhydride_Reactants->Anhydride_Intermediate Nucleophilic Attack Anhydride_Products Acetylated Product + Acetic Acid Anhydride_Intermediate->Anhydride_Products Collapse of Intermediate (Acetate as leaving group) Acid_Reactants Nucleophile (R-OH) + Acetic Acid + H+ Catalyst Protonated_Acid Protonated Acetic Acid Acid_Reactants->Protonated_Acid Protonation of Carbonyl Acid_Intermediate Tetrahedral Intermediate Protonated_Acid->Acid_Intermediate Nucleophilic Attack Acid_Products Acetylated Product + H2O Acid_Intermediate->Acid_Products Elimination of Water (Hydroxide as poor leaving group) Acid_Products->Acid_Intermediate Reversible

Caption: Reaction mechanisms for acetylation using this compound and acetic acid.

Logical Relationship: Why this compound is a Better Acetylating Agent

Logical_Flow A This compound Structure ((CH3CO)2O) B Good Leaving Group (Acetate Ion, CH3COO-) A->B C High Electrophilicity of Carbonyl Carbon A->C D Irreversible Reaction B->D E Faster Reaction Rate C->E F Higher Product Yield D->F G Superior Acetylating Agent E->G F->G

Caption: Key factors contributing to the superiority of this compound as an acetylating agent.

Conclusion

For the majority of laboratory and industrial acetylation applications, this compound is the superior reagent when compared to acetic acid. Its inherent chemical properties—greater reactivity and a better leaving group—translate into more efficient and higher-yielding reactions. While acetic acid is less expensive, its use is hampered by slow reaction rates and unfavorable equilibrium, often making it an impractical choice for robust and scalable syntheses. Therefore, for researchers, scientists, and drug development professionals aiming for efficient and reliable acetylation, this compound is the recommended choice.

References

A Comparative Guide to the Spectroscopic Analysis of Acetylated Products by IR and NMR

Author: BenchChem Technical Support Team. Date: December 2025

The acetylation of molecules, a fundamental reaction in organic synthesis and drug development, involves the introduction of an acetyl group (CH₃CO-). This modification is frequently employed to protect functional groups, alter the biological activity of a compound, or facilitate purification. Verifying the success of an acetylation reaction is paramount, and two of the most powerful and complementary techniques for this purpose are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comparative analysis of the spectroscopic data for starting materials (alcohols and amines) versus their acetylated products (esters and amides), supported by experimental data and detailed protocols for analysis.

Key Spectroscopic Changes Upon Acetylation

The conversion of an alcohol or an amine to an ester or an amide, respectively, results in distinct and predictable changes in their IR and NMR spectra. The disappearance of signals from the starting material and the appearance of new, characteristic signals for the product provide definitive evidence of a successful reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective at identifying the presence and absence of key functional groups. The most significant changes observed upon acetylation are the disappearance of the O-H or N-H stretching vibrations and the appearance of a strong carbonyl (C=O) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For acetylation, the most telling evidence is the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methyl protons of the newly introduced acetyl group.

Data Presentation: A Comparative Summary

The following tables summarize the characteristic quantitative data obtained from IR and NMR spectroscopy for common acetylation reactions.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

Functional Group TransformationKey Disappearing Bands in ReactantKey Appearing Bands in Product
Alcohol → Ester Broad O-H stretch: 3200-3600 cm⁻¹Strong C=O (ester) stretch: 1735-1750 cm⁻¹[1]. Strong C-O stretch: 1000-1300 cm⁻¹[2].
Primary Amine → Secondary Amide Two N-H stretches: 3300-3500 cm⁻¹[3][4][5][6].Strong C=O (amide) stretch: ~1650 cm⁻¹[7]. Single N-H stretch: 3280-3350 cm⁻¹[7].

Example: Acetylation of Salicylic Acid to Acetylsalicylic Acid (Aspirin) [8]

CompoundO-H Stretch (Carboxylic Acid)O-H Stretch (Phenol)C=O Stretch (Ester)C=O Stretch (Carboxylic Acid)
Salicylic Acid Broad, 2500-3300 cm⁻¹Broad, ~3200 cm⁻¹Absent~1680 cm⁻¹
Acetylsalicylic Acid Broad, 2500-3300 cm⁻¹Absent~1750 cm⁻¹~1680 cm⁻¹

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Functional Group TransformationKey Signal Changes and New Signals
Alcohol → Ester Disappearance of the exchangeable O-H proton signal. Downfield shift of proton(s) on the adjacent carbon (α-carbon). Appearance of a sharp singlet for the acetyl CH₃ at ~2.1 ppm [9].
Amine → Amide Disappearance of the exchangeable N-H proton signal(s). Downfield shift of proton(s) on the adjacent carbon (α-carbon). Appearance of a sharp singlet for the acetyl CH₃ at ~2.2 ppm [7].

Example: Acetylation of Aniline to Acetanilide [7][10]

CompoundAromatic Protons (C₆H₅)N-H ProtonsAcetyl CH₃ Protons
Aniline ~6.5-7.2 ppmBroad singlet, ~3.7 ppmAbsent
Acetanilide ~7.0-7.5 ppmBroad singlet, ~8.0 ppmSinglet, ~2.2 ppm[7]

Experimental Workflow and Data Interpretation

The general process for synthesizing and analyzing an acetylated product is outlined below. It begins with the chemical reaction, followed by purification of the product, and concludes with spectroscopic analysis to confirm its structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reactant Starting Material (Alcohol or Amine) Reaction Acetylation Reaction Reactant->Reaction Reagent Acetylation Reagent (e.g., Acetic Anhydride) Reagent->Reaction Product Crude Acetylated Product Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification PureProduct Pure Acetylated Product Purification->PureProduct IR IR Spectroscopy PureProduct->IR NMR NMR Spectroscopy PureProduct->NMR Data Data Interpretation IR->Data NMR->Data

Caption: Workflow for the synthesis and spectroscopic analysis of acetylated products.

Experimental Protocols

Accurate data relies on correct sample preparation. Below are standard protocols for IR and NMR analysis.

Protocol 1: Infrared (IR) Spectroscopy Analysis

This protocol is suitable for solid samples using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry, pure acetylated product with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber first.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹[11].

  • Analysis:

    • Identify key peaks, paying close attention to the carbonyl (C=O) region (~1650-1750 cm⁻¹) and the hydroxyl/amine (O-H/N-H) region (~3200-3600 cm⁻¹).

    • Compare the spectrum to that of the starting material to confirm the disappearance of O-H/N-H bands and the appearance of the C=O band.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis [9]

This protocol is for ¹H and ¹³C NMR analysis of a soluble sample.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pure acetylated product for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial[9].

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard[9][12].

    • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm[9].

    • Cap the tube securely and wipe the outside to remove any fingerprints or dust.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectra according to standard instrument parameters.

  • Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm[9].

    • For ¹H NMR, integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign protons to the structure. Confirm the presence of a singlet around 2.1-2.2 ppm for the acetyl methyl group.

    • For ¹³C NMR, identify the chemical shifts for the carbonyl carbon (~170 ppm) and the methyl carbon (~20-25 ppm) of the acetyl group.

References

A Comparative Guide to Catalysts in Acetic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetic anhydride is a crucial reagent in the chemical and pharmaceutical industries, primarily utilized as an acetylating and dehydrating agent. Its synthesis is dominated by two major industrial routes: the ketene process and the carbonylation of methyl acetate. The choice of catalyst is paramount to the efficiency and economic viability of these processes. This guide provides an objective comparison of the catalysts employed in these reactions, supported by available experimental data and detailed process descriptions.

Performance Comparison of Catalysts

The selection of a catalytic system for this compound production is a trade-off between activity, selectivity, cost, and operating conditions. The following tables summarize the performance of common catalysts in the two primary synthesis routes.

Carbonylation of Methyl Acetate

This process involves the reaction of methyl acetate with carbon monoxide. It is a newer technology compared to the ketene process and is notably used in the Tennessee Eastman process.[1][2] Catalysts for this route are typically based on noble metals, with rhodium and iridium complexes showing high activity and selectivity.[3][4] Nickel-based catalysts are also being explored as a more cost-effective alternative.[5]

Catalyst System Promoter(s) Temperature (°C) Pressure (bar) Selectivity (%) Key Observations Reference(s)
Rhodium Complex Methyl Iodide, Lithium Iodide150 - 20030 - 60> 95High activity and selectivity. Foundation of the Tennessee Eastman process.[1][3][3][6][7]
Rhodium-Ruthenium Bimetallic Complex Not specified1903596 (for acetic acid from methanol carbonylation)Bimetallic system can enhance stability and activity.[8]
Iridium Complex Methyl Iodide, Ruthenium complexes (promoter)Not specifiedNot specifiedHighThe basis of the Cativa™ process for acetic acid, adaptable for anhydride synthesis.[4][9][9][10]
Nickel Complex Imidazole-derived carbenesNot specifiedNot specifiedHighA more abundant and cost-effective alternative to rhodium, showing high turnover frequencies.[5][10][5][6]
Palladium, Ruthenium, or other Group VIII Metals Iodine compounds50 - 2501 - 500> 90 (in some cases)Generally lower activity compared to rhodium-based systems.[11][11]
Ketene Process

This traditional method involves the thermal decomposition of acetic acid to ketene, which is then reacted with acetic acid to form the anhydride.[12][13] This process operates at high temperatures and typically employs a phosphate-based catalyst.[13][14]

Catalyst Temperature (°C) Pressure Yield (%) Key Observations Reference(s)
Triethyl Phosphate 700 - 750Reduced~92 (ketene yield relative to reacted acetic acid)A common and effective catalyst for the dehydration of acetic acid.[13][15][16][12][13][17]
Phosphoric Acid 700 - 750Reduced95 (assumed for each reaction step in a life cycle analysis)Acts as a catalyst for the thermal cleavage of acetic acid.[13][14][13][14]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of catalyst performance. Below are generalized experimental protocols for the two main synthesis routes.

Protocol 1: Catalyst Evaluation for Methyl Acetate Carbonylation

This protocol describes a typical batch-wise evaluation of a catalyst for the liquid-phase carbonylation of methyl acetate.

1. Catalyst Preparation/Pre-activation:

  • The catalyst (e.g., rhodium salt, nickel complex) and any co-catalysts or promoters (e.g., lithium iodide) are dissolved in a suitable solvent, which can be methyl acetate itself or another appropriate solvent, under an inert atmosphere (e.g., nitrogen or argon).

2. Reactor Setup:

  • A high-pressure autoclave reactor, typically made of a corrosion-resistant alloy like Hastelloy, is used.[6]

  • The reactor is equipped with a magnetic stirrer, a gas inlet, a liquid sampling port, a thermocouple, and a pressure transducer.

  • The prepared catalyst solution and the reactant, methyl acetate, are charged into the reactor under an inert atmosphere.

3. Reaction Execution:

  • The reactor is sealed and purged with carbon monoxide several times to remove any residual inert gas.

  • The reactor is then pressurized with carbon monoxide to the desired reaction pressure (e.g., 30-60 bar).[3]

  • The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 150-200 °C).[3]

  • The pressure is maintained throughout the reaction by supplying carbon monoxide from a reservoir as it is consumed.

4. Sampling and Analysis:

  • Liquid samples are carefully withdrawn from the reactor at regular intervals using the sampling port.

  • The samples are analyzed by gas chromatography (GC) to determine the concentration of this compound, unreacted methyl acetate, and any byproducts.

5. Data Analysis:

  • The conversion of methyl acetate, selectivity to this compound, and the reaction rate are calculated based on the GC analysis results.

Protocol 2: Catalyst Evaluation for the Ketene Process

This protocol outlines a continuous flow experiment to evaluate a catalyst for the production of ketene from acetic acid.

1. Catalyst Introduction:

  • The catalyst, typically triethyl phosphate, is continuously introduced into a stream of vaporized acetic acid.[13]

2. Reactor Setup:

  • A tubular reactor made of a highly heat-resistant steel alloy is placed inside a furnace.[13]

  • The reactor is operated under reduced pressure.

3. Reaction Execution:

  • Vaporized acetic acid mixed with the catalyst is fed into the hot reactor tube (700-750 °C).[13][14]

  • The acetic acid cracks to form ketene and water.

  • Immediately after exiting the reactor, ammonia is introduced to neutralize the catalyst and prevent the reverse reaction.[12][13]

4. Product Collection and Analysis:

  • The product gas stream is rapidly cooled to condense unreacted acetic acid and water.

  • The gaseous ketene is then passed through an absorption column containing glacial acetic acid to form this compound.

  • The concentration of ketene in the gas stream can be determined by reacting it with a known amount of a suitable reagent and back-titrating the excess.

5. Data Analysis:

  • The conversion of acetic acid and the yield of ketene are calculated to determine the catalyst's effectiveness.

Visualizing Reaction Pathways and Workflows

Reaction Pathways

The following diagrams illustrate the proposed mechanisms for the two main this compound synthesis routes.

ketene_process cluster_0 Step 1: Ketene Formation cluster_1 Step 2: Anhydride Formation Acetic Acid (vapor) Acetic Acid (vapor) Ketene + Water Ketene + Water Acetic Acid (vapor)->Ketene + Water 700-750°C Triethyl Phosphate Ketene Ketene This compound This compound Ketene->this compound + Acetic Acid

Caption: The two-step reaction pathway of the ketene process.

carbonylation_process cluster_0 Catalytic Cycle (Simplified Rh-catalyzed) Rh(I) Catalyst Rh(I) Catalyst Oxidative Addition Oxidative Addition Rh(I) Catalyst->Oxidative Addition + CH3I CO Insertion CO Insertion Oxidative Addition->CO Insertion + CO Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination + Acetate Reductive Elimination->Rh(I) Catalyst Product Formation This compound This compound Reductive Elimination->this compound Methyl Acetate Methyl Acetate Methyl Acetate->Oxidative Addition + LiI

Caption: A simplified catalytic cycle for rhodium-catalyzed carbonylation of methyl acetate.

Experimental Workflow

This diagram outlines a general workflow for a comparative study of different catalysts for this compound synthesis.

experimental_workflow cluster_data Performance Metrics Define Catalysts for Comparison Define Catalysts for Comparison Catalyst Synthesis and Characterization Catalyst Synthesis and Characterization Define Catalysts for Comparison->Catalyst Synthesis and Characterization Experimental Setup Experimental Setup Catalyst Synthesis and Characterization->Experimental Setup Performance Evaluation Performance Evaluation Experimental Setup->Performance Evaluation Data Collection Data Collection Performance Evaluation->Data Collection Analysis and Comparison Analysis and Comparison Data Collection->Analysis and Comparison Conversion Conversion Data Collection->Conversion Selectivity Selectivity Data Collection->Selectivity Yield Yield Data Collection->Yield Turnover Frequency Turnover Frequency Data Collection->Turnover Frequency Conclusion Conclusion Analysis and Comparison->Conclusion

Caption: A general experimental workflow for comparative catalyst studies.

References

A Comparative Guide to Chromatographic Validation of Acetylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of acetylation is critical in various fields of research and development, from understanding post-translational modifications in disease pathways to ensuring the quality of acetylated biotherapeutics. Chromatographic techniques are indispensable for validating acetylation efficiency, offering a range of solutions that balance sensitivity, specificity, and accessibility. This guide provides an objective comparison of three prominent chromatographic methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison of Chromatographic Methods

The choice of a chromatographic method for validating acetylation efficiency is a critical decision that influences the accuracy, sensitivity, and overall success of the analysis. The following tables summarize the quantitative performance of HPLC, LC-MS, and GC-MS based on key validation parameters. It is important to note that the presented data is compiled from studies on N-acetylated compounds and peptides, and performance may vary depending on the specific analyte and matrix.

Table 1: Performance Characteristics of HPLC, LC-MS, and GC-MS for Acetylation Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL1 - 10,000 ng/mL100 - 3000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.996
Accuracy (% Recovery) 98.0% - 102.0%Within ±20% of nominal concentrationWithin ±15% of nominal concentration
Precision (%RSD) < 2.0%< 20%< 15%
Limit of Detection (LOD) 0.01 - 0.03 µg/mL0.02 - 0.04 mg/kg~40 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.1 µg/mL0.05 - 0.13 mg/kg~100 ng/mL

Table 2: Summary of Key Methodological Differences

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detected by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Sample Type Peptides, small molecules.Peptides, proteins, small molecules.Volatile or derivatized small molecules.
Sample Preparation Minimal, primarily filtration and dilution.Enzymatic digestion, enrichment of acetylated peptides.Derivatization to increase volatility is often required.
Sensitivity Moderate.High to very high.High.
Specificity Moderate, relies on chromatographic resolution.Very high, provides mass information for identification.Very high, provides mass information for identification.
Throughput High.Moderate to high.Moderate.
Cost Low to moderate.High.Moderate.

Experimental Workflow for Acetylation Efficiency Validation

The following diagram illustrates a general workflow for the validation of acetylation efficiency using chromatographic methods. The initial steps of sample preparation are often shared, while the subsequent analytical steps are specific to the chosen technique.

Acetylation Validation Workflow General Workflow for Acetylation Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Reaction Acetylation Reaction Quenching Reaction Quenching Reaction->Quenching Purification Sample Purification / Cleanup Quenching->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS GCMS GC-MS (with Derivatization) Purification->GCMS Integration Peak Integration & Quantification HPLC->Integration LCMS->Integration GCMS->Integration Calculation Calculation of Acetylation Efficiency Integration->Calculation Validation Method Validation (LOD, LOQ, etc.) Calculation->Validation

Workflow for acetylation validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable results. The following sections provide representative methodologies for HPLC, LC-MS, and GC-MS analysis of acetylation efficiency.

High-Performance Liquid Chromatography (HPLC) Protocol for N-Acetyl-L-Cysteine Analysis

This protocol describes a reversed-phase HPLC method for the quantification of N-acetyl-L-cysteine (NAC), a commonly analyzed acetylated molecule. This method can be adapted for other acetylated peptides with appropriate optimization.

1. Materials and Reagents:

  • N-Acetyl-L-cysteine (NAC) standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of NAC and dissolve it in 25 mL of water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Sample Preparation: Dilute the reaction mixture containing the acetylated product with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 212 nm.[1]

5. Data Analysis:

  • Integrate the peak area of the acetylated analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the acetylated analyte in the samples using the calibration curve.

  • Calculate the acetylation efficiency based on the measured concentration and the theoretical maximum concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Protein Acetylation Quantification

This protocol outlines a bottom-up proteomics approach for the sensitive and specific quantification of protein acetylation using nano-LC-MS/MS.

1. Materials and Reagents:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Anti-acetyllysine antibody-conjugated beads

  • Formic acid, Acetonitrile (LC-MS grade)

  • C18 desalting cartridges and StageTips

2. Sample Preparation:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing urea to denature proteins.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[2]

    • Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin.[2]

  • Enrichment of Acetylated Peptides:

    • Incubate the peptide digest with anti-acetyllysine antibody-conjugated beads to specifically capture acetylated peptides.[3]

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides.

  • Desalting:

    • Desalt the enriched peptide sample using C18 StageTips or similar desalting cartridges to remove salts and other contaminants that can interfere with MS analysis.[3]

3. Nano-LC-MS/MS Analysis:

  • Instrumentation: A nano-flow HPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase nano-column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from low to high percentage of mobile phase B over a long run time (e.g., 60-120 minutes) to achieve high-resolution separation of peptides.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.

4. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify acetylated peptides and their corresponding proteins.

  • Quantify the relative abundance of acetylated peptides across different samples using label-free quantification or isotopic labeling methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Determination of Acetylation Degree

This protocol describes a general approach for analyzing the degree of acetylation of small molecules or polymer subunits after a derivatization step to enhance volatility.

1. Materials and Reagents:

  • Derivatization agent (e.g., acetic anhydride, trifluorothis compound)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Internal standard

  • Helium (carrier gas)

2. Derivatization:

  • Reaction: In a sealed vial, react a known amount of the sample with the derivatizing agent in the presence of a catalyst or a suitable solvent. The reaction conditions (temperature and time) need to be optimized for complete derivatization. For example, acetylation can be achieved by heating the sample with this compound.[4]

  • Quenching and Extraction: After the reaction is complete, quench any excess derivatizing agent and extract the derivatized analyte into an organic solvent.

  • Drying: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to concentrate the sample.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature program starting at a low temperature, ramping to a high temperature to ensure the separation of all components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

4. Data Analysis:

  • Identify the peak corresponding to the acetylated analyte based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve generated from derivatized standards or by using an internal standard method.

  • Calculate the degree of acetylation based on the amount of acetylated product detected.

Conclusion

The validation of acetylation efficiency is a multifaceted analytical challenge that can be effectively addressed by a range of chromatographic techniques. HPLC offers a cost-effective and high-throughput solution for routine analysis of relatively simple mixtures, providing good quantitative performance. For complex biological samples where high sensitivity and specificity are paramount, LC-MS/MS stands out as the gold standard, enabling the identification and quantification of acetylation at the peptide and protein level. GC-MS , while requiring a derivatization step for non-volatile analytes, provides excellent sensitivity and specificity for the analysis of smaller acetylated molecules or for determining the overall degree of acetylation in polymers.

The selection of the most appropriate method will depend on the specific research question, the nature of the sample, the required level of sensitivity and specificity, and the available resources. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions and for the successful implementation of robust and reliable methods for the validation of acetylation efficiency.

References

Acetyl Chloride vs. Acetic Anhydride: A Comparative Guide to Reactivity and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, yield, and safety. Acetyl chloride and acetic anhydride are two of the most common reagents for introducing an acetyl group, yet their distinct properties in reactivity and safety profiles dictate their suitability for specific applications. This guide provides an objective comparison supported by experimental data to inform this selection process.

Performance Comparison at a Glance

Acetyl chloride is generally recognized as a more potent and reactive acetylating agent than this compound.[1][2][3] This heightened reactivity stems from the electronic nature of the acyl chloride group and the stability of the resulting chloride leaving group.[1][4] Consequently, reactions with acetyl chloride are typically faster and can be conducted at lower temperatures.[4] In contrast, this compound's reactions often necessitate higher temperatures, longer durations, or the use of a catalyst to achieve comparable yields.[4]

The choice between these two reagents often involves a trade-off between reaction speed and selectivity. The milder nature of this compound can be advantageous when working with sensitive substrates or when high selectivity is required.[4]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance and physical properties of acetyl chloride and this compound.

Table 1: Comparative Reaction Performance in Acetylation

SubstrateAcetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
AnilineAcetyl ChlorideK₂CO₃ / TBABDMFRoom Temp15-20 minHigh (not specified)[4]
AnilineThis compoundSodium AcetateWaterNot specifiedNot specified82.75[4]
AnilineThis compoundNoneNone1402 h94[4]
Benzyl AlcoholAcetyl ChlorideCuOSolvent-freeRoom Temp5 min98[4]
Benzyl AlcoholThis compoundNoneSolvent-free607 h100[4]
Benzyl AlcoholThis compoundNoneSolvent-freeRoom Temp24 h63[4]

*Data based on a representative acyl chloride.

Table 2: Kinetic Data for Hydrolysis at 0°C

ReagentReactionFirst-Order Rate Constant (k)Relative RateReference
Acetyl ChlorideHydrolysis in water13.5 x 10⁻⁴ s⁻¹~270x faster[5]
This compoundBimolecular reaction in water5 x 10⁻⁶ s⁻¹1x[5]

Table 3: Safety and Physical Properties

PropertyAcetyl ChlorideThis compoundKey Implications
Boiling Point 51.8 °C[2]139.5 °C[2]Acetyl chloride is highly volatile; reactions may be limited to lower temperatures.
Melting Point -112 °C[2]-73.1 °C[2]Both are liquid at standard laboratory temperatures.
Reactivity with Water Vigorous, rapid hydrolysis[2][6]Slower hydrolysis[7]Acetyl chloride must be strictly protected from moisture.
Primary Byproduct Hydrochloric Acid (HCl)[4][8]Acetic Acid (CH₃COOH)[4]HCl is a highly corrosive gas. Acetic acid is a less corrosive liquid.
Handling Characteristics Pungent, fuming liquid, unpleasant to work with[2][9]Pungent liquid, easier to handle, more shelf-stable[7][9]Requires stringent fume hood control and PPE.
Primary Hazards Severe skin/eye burns, pulmonary edema risk, fire/explosion hazard[10]Flammable, irritating[7]High acute toxicity and corrosivity.

Reaction Mechanisms and Reactivity

Both acetyl chloride and this compound react with nucleophiles, such as alcohols and amines, via a nucleophilic acyl substitution mechanism.[6][11] The key difference in their reactivity lies in two main factors: the electrophilicity of the carbonyl carbon and the nature of the leaving group.

  • Electrophilicity : The carbonyl carbon in acetyl chloride is highly electron-deficient due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, making it extremely susceptible to nucleophilic attack.[1][12]

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[4] Conversely, the acetate ion (CH₃COO⁻) from this compound is a less stable leaving group.[4]

This combination of high electrophilicity and a superior leaving group makes acetyl chloride significantly more reactive than this compound.[3]

G General Nucleophilic Acyl Substitution Pathway cluster_mechanism Mechanism Reagent Acetylating Agent (R-CO-L) L = Cl or OAc Intermediate Tetrahedral Intermediate Reagent->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Products Acetylated Product (R-CO-Nu) + Byproduct (H-L) Intermediate->Products 2. Elimination of Leaving Group (L⁻) G start Select Acetylating Agent q1 Is the substrate sensitive to harsh conditions or acid? start->q1 q2 Is a rapid reaction at low temperature critical? q1->q2 No use_ac2o Use this compound (Milder, less corrosive byproduct) q1->use_ac2o Yes q3 Is the corrosive HCl byproduct a major concern? q2->q3 No use_accl Use Acetyl Chloride (More reactive, faster) q2->use_accl Yes q3->use_ac2o Yes q3->use_ac2o No (Consider Ac₂O for simplicity/cost)

References

cost-benefit analysis of different acetylating agents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Acetylating Agents for Researchers and Drug Development Professionals

The introduction of an acetyl group into a molecule, a process known as acetylation, is a fundamental and widely utilized transformation in organic synthesis. It plays a crucial role in the production of pharmaceuticals, fine chemicals, and advanced materials. The choice of acetylating agent is a critical decision that directly influences reaction efficiency, selectivity, safety, and overall cost. This guide provides an objective, data-driven comparison of common acetylating agents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Performance Comparison of Common Acetylating Agents

The most frequently employed acetylating agents in laboratory and industrial settings are acetic anhydride and acetyl chloride. Other reagents like ketene, isopropenyl acetate, and acetic acid also find application under specific circumstances. Their performance is dictated by a balance of reactivity, cost, safety, and the nature of the byproducts generated.

This compound ((CH₃CO)₂O) is the most widely used acetylating agent in industrial applications.[1] It offers a good balance of reactivity, cost-effectiveness, and safety.[2] Its reactions are generally cleaner, producing fewer side products compared to more reactive agents.[2] The primary byproduct is acetic acid, which is less corrosive and easier to handle and remove than the hydrochloric acid generated by acetyl chloride.[2][3] this compound is essential in the synthesis of pharmaceuticals like aspirin and paracetamol.[1][2]

Acetyl Chloride (CH₃COCl) is a highly reactive acetylating agent, often leading to faster reaction times and allowing for reactions to be conducted at lower temperatures.[3][4] This high reactivity stems from the fact that the chloride ion is a better leaving group than the acetate ion.[5] However, this increased reactivity can be a disadvantage, potentially leading to lower selectivity with multifunctional compounds.[3] The major drawbacks of acetyl chloride are its higher cost, greater sensitivity to moisture, and the production of highly corrosive hydrogen chloride (HCl) gas as a byproduct, which necessitates the use of a base to neutralize it and drive the reaction to completion.[3][4]

Ketene (CH₂=C=O) is an extremely reactive acetylating agent. Due to its high reactivity and instability, it is typically generated in situ for immediate consumption. It is used in specific industrial processes but is less common in general laboratory synthesis due to the specialized equipment required for its generation and handling.

Isopropenyl Acetate is presented as a "greener" alternative to this compound.[6][7] Its key advantage is that the only byproduct of the acetylation reaction is acetone, which is easily removed by distillation.[8]

Acetic Acid (CH₃COOH) is the least reactive of the common acetylating agents. It is inexpensive and widely available, but its use in acetylation typically requires a dehydrating catalyst to remove the water produced as a byproduct, which would otherwise favor the reverse (deacetylation) reaction, resulting in low yields.[9]

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from various experimental setups, offering a direct comparison of the performance of different acetylating agents with common substrates like aniline and benzyl alcohol.

Acetylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
This compound AnilineSodium AcetateWaterNot SpecifiedNot Specified82.75[3]
This compound AnilineNoneNone1402 h94[3]
This compound Benzyl AlcoholNoneSolvent-free607 h>99[10]
This compound Benzyl AlcoholZnCl₂Solvent-free300.5 h95[10]
This compound ThymolVOSO₄Solvent-freeRoom Temp.24 h80[6]
Acetyl Chloride Benzyl AlcoholZnCl₂Solvent-free300.3 h98[10]
Acetyl Chloride 3,3'-dimethylbiphenylAlCl₃1,2-dichloroethaneBoilingNot Specified~100[11]

Mandatory Visualizations

The selection of an appropriate acetylating agent is a multifactorial decision. The following diagram provides a logical framework for navigating this choice based on key experimental parameters.

decision_workflow start Start: Need to Acetylate a Substrate substrate_reactivity Is the substrate sensitive or multi-functional? start->substrate_reactivity speed_priority Is reaction speed critical? substrate_reactivity->speed_priority No acetic_anhydride Use this compound (Milder, less corrosive byproduct) substrate_reactivity->acetic_anhydride Yes cost_consideration Is cost a major constraint? cost_consideration->acetic_anhydride No acetic_acid Use Acetic Acid with catalyst (Low cost, low reactivity) cost_consideration->acetic_acid Yes byproduct_concern Is the byproduct a concern (e.g., acid sensitivity)? acetyl_chloride Use Acetyl Chloride (Higher reactivity, faster reaction) byproduct_concern->acetyl_chloride No, can manage HCl greener_alternative Consider Isopropenyl Acetate (Acetone byproduct) byproduct_concern->greener_alternative Yes speed_priority->cost_consideration No speed_priority->acetyl_chloride Yes acetyl_chloride->byproduct_concern Consider byproduct

Caption: Decision workflow for selecting an acetylating agent.

A systematic approach is necessary to objectively compare the efficacy of different acetylating agents for a specific transformation. The following workflow outlines the key steps in such a comparative study.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_substrate Prepare Substrate Solution run_reaction1 Run Reaction 1 under controlled conditions (T, t, stoichiometry) prep_substrate->run_reaction1 run_reaction2 Run Reaction 2 under identical conditions prep_substrate->run_reaction2 prep_reagent1 Prepare Acetylating Agent 1 (e.g., this compound) prep_reagent1->run_reaction1 prep_reagent2 Prepare Acetylating Agent 2 (e.g., Acetyl Chloride) prep_reagent2->run_reaction2 workup Quench and Work-up run_reaction1->workup run_reaction2->workup purification Purify Product (e.g., Filtration, Recrystallization) workup->purification characterization Characterize Product & Determine Yield (e.g., NMR, MS, TLC, m.p.) purification->characterization compare Compare Results: Yield, Purity, Time, Cost characterization->compare

Caption: A systematic workflow for comparing acetylating agents.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for key acetylation reactions cited in the literature.

Protocol 1: Acetylation of Aniline with this compound[13]

This protocol describes the synthesis of acetanilide from aniline.

  • Dissolve Substrate : Dissolve 500 mg of aniline in 14 mL of water. Note that two layers will be observed as aniline is immiscible.

  • Acidification : Add 0.45 mL of concentrated hydrochloric acid to the aniline solution to form aniline hydrochloride, which is soluble.

  • Prepare Reagents :

    • Measure out 0.6 mL of this compound.

    • Separately, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • Reaction : Add the this compound to the solution of aniline hydrochloride, swirl to mix, and immediately add the sodium acetate solution. Acetanilide will precipitate as a white solid.

  • Isolation : Cool the solution in an ice bath to maximize precipitation.

  • Purification : Collect the solid acetanilide by vacuum filtration and recrystallize from 95% ethanol. It may be necessary to add a small amount of water to induce crystallization.

  • Characterization : The product should be characterized by Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and melting point determination.

Protocol 2: Solvent-Free Acetylation of Thymol with this compound[7][9]

This protocol details a sustainable, solvent-free method for acetylating thymol.

  • Catalyst Suspension : In a round-bottom flask, suspend 1% molar equivalent of vanadyl sulfate (VOSO₄·5H₂O) in a stoichiometric amount of this compound. For a 10 g scale reaction, 168 mg of VOSO₄·5H₂O (0.66 mmol) is suspended in 6.4 ml of Ac₂O (0.068 mol).[6]

  • Substrate Addition : Add 1 molar equivalent of thymol to the flask. For a 10 g scale, this is 10 g of thymol (0.066 mol).[6]

  • Reaction : Stir the mixture at room temperature for 24 hours. The reaction can be monitored by GC-MS.

  • Work-up : As the product (thymyl acetate) is not water-soluble, it can be separated from the aqueous phase using a separatory funnel after adding water to the reaction mixture.[8] The product can be further purified by diluting with an organic solvent like ethyl acetate, washing to remove unreacted thymol, drying over a drying agent (e.g., Na₂SO₄), filtering, and removing the solvent under reduced pressure.[8]

  • Analysis : The final product yield and purity are determined by ¹H NMR analysis. Reported yields for this method are around 80-97%.[6][8]

Protocol 3: Acetylation of Peptides with this compound[14]

This protocol is used to acetylate N-terminal amino groups and lysine side chains in peptides, often for mass spectrometry analysis.

  • Prepare Acetylation Reagent : Mix 20 µL of this compound with 60 µL of Methanol. This reagent should be prepared fresh.

  • Reconstitute Peptide : Dissolve 1 nmol or less of the peptide sample in 20 µL of 50 mM ammonium bicarbonate buffer.

  • Reaction : Add 50 µL of the freshly prepared acetylation reagent to the 20 µL peptide solution. Let the reaction stand at room temperature for one hour.

  • Drying : Lyophilize the sample to dryness to remove all volatile components.

  • Analysis : The resulting acetylated peptide is then ready for analysis by mass spectrometry. A successful acetylation will result in a mass shift of 42 u for each acetylated amino group.[12]

Important Safety Note : this compound is a corrosive and lachrymatory reagent. Acetyl chloride is highly volatile, corrosive, and reacts violently with water.[4][5] Always consult the Material Safety Data Sheets (MSDS), work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE) when handling these reagents.[12]

Conclusion

The selection of an acetylating agent is a critical decision in synthesis design, with significant implications for cost, efficiency, and safety.

  • This compound is often the preferred reagent, especially on an industrial scale, due to its lower cost, manageable reactivity, and the less hazardous nature of its acetic acid byproduct.[2]

  • Acetyl chloride is the reagent of choice when high reactivity is paramount and reaction time needs to be minimized, provided that the higher cost and the generation of corrosive HCl can be managed.[3]

  • Emerging "greener" alternatives like isopropenyl acetate offer environmental benefits by producing benign byproducts like acetone and may become more prevalent as sustainable chemistry practices are more widely adopted.[8]

By carefully considering the factors outlined in this guide and referencing the provided experimental data and protocols, researchers can select the optimal acetylating agent to meet the specific demands of their synthetic objectives.

References

A Comparative Guide to the Selectivity of Aliphatic Anhydrides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acyl group is a fundamental transformation in organic synthesis, crucial for the protection of functional groups, the formation of esters and amides, and the modulation of a molecule's physicochemical properties. Acetic anhydride is a widely utilized acetylating agent due to its ready availability and high reactivity. However, understanding its selectivity in the presence of multiple reactive sites, and how it compares to other aliphatic anhydrides like propionic and butyric anhydride, is critical for achieving desired chemical transformations. This guide provides an objective comparison of the selectivity of these anhydrides, supported by experimental data and detailed methodologies.

Factors Influencing Selectivity in Acylation Reactions

The selectivity of an acylation reaction using an anhydride is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions.

  • Nucleophilicity of the Substrate: In competitive reactions, the more nucleophilic functional group will typically react faster. For instance, aliphatic amines are generally more nucleophilic than aromatic amines, which are in turn more nucleophilic than alcohols and phenols. This inherent difference in nucleophilicity is often the primary determinant of chemoselectivity.

  • Steric Hindrance: The steric bulk of both the substrate and the anhydride can significantly influence the rate and selectivity of the reaction. A sterically hindered functional group on the substrate will react more slowly. Similarly, bulkier anhydrides, such as butyric anhydride, may exhibit greater selectivity for less sterically hindered sites compared to the more compact this compound.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the outcome of an acylation reaction.

    • pH: Under neutral or basic conditions, the relative nucleophilicity of the functional groups dictates the selectivity, typically favoring N-acylation over O-acylation. In acidic media, amine groups are protonated to form non-nucleophilic ammonium salts, which allows for selective O-acylation of hydroxyl groups.[1]

    • Catalysts: Lewis acids can enhance the electrophilicity of the anhydride, while bases like pyridine or 4-(dimethylaminopyridine) (DMAP) can act as acyl transfer agents, increasing the reaction rate.

Comparative Selectivity of Acetic, Propionic, and Butyric Anhydride

While direct quantitative comparisons of the selectivity of these three anhydrides under identical competitive conditions are scarce in the literature, the following table summarizes the expected selectivity based on established principles of chemical reactivity and available experimental data. The data for propionic and butyric anhydride are extrapolated based on trends in reactivity and steric effects.

AnhydrideSubstrate (Functional Groups)Expected Major Product (under neutral/basic conditions)Expected Selectivity (N- vs. O-acylation)Supporting Data/Rationale
This compound Amino alcohol (e.g., 2-aminoethanol)N-acetylated productHigh N-selectivityAmines are significantly more nucleophilic than alcohols. High yields for N-acylation of amino alcohols are reported under neutral or basic conditions.[2]
Aminophenol (e.g., 4-aminophenol)N-acetylated productVery high N-selectivityThe amino group is a much stronger nucleophile than the phenolic hydroxyl group. The synthesis of paracetamol from p-aminophenol and this compound is a classic example of high N-selectivity.
Propionic Anhydride Amino alcohol (e.g., 2-aminoethanol)N-propionylated productHigh N-selectivitySimilar to this compound, the higher nucleophilicity of the amine will dominate. Reactivity may be slightly lower due to increased steric hindrance.
Aminophenol (e.g., 4-aminophenol)N-propionylated productVery high N-selectivityThe electronic preference for N-acylation is expected to outweigh the minor increase in steric hindrance from the propionyl group.
Butyric Anhydride Amino alcohol (e.g., 2-aminoethanol)N-butyrylated productHigh N-selectivity, potentially slightly lower than this compound in sterically demanding substratesThe larger butyryl group may lead to a slight decrease in the rate of N-acylation, but the electronic preference for amine reaction will still be the major determining factor.
Aminophenol (e.g., 4-aminophenol)N-butyrylated productVery high N-selectivitySimilar to the other anhydrides, high N-selectivity is anticipated due to the superior nucleophilicity of the amino group.

Experimental Protocols

General Procedure for Chemoselective N-Acylation of an Aminophenol

This protocol is based on the synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol) and can be adapted for other anhydrides.

Materials:

  • 4-Aminophenol

  • This compound (or propionic/butyric anhydride)

  • Water

  • 5% Sodium bicarbonate solution

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a 100 mL flask, dissolve 5.0 g of 4-aminophenol in 15 mL of water with gentle warming.

  • Cool the solution in an ice bath.

  • Slowly add 6.0 mL of this compound to the cooled solution with continuous stirring.

  • Continue stirring for 15-20 minutes in the ice bath.

  • Remove the flask from the ice bath and allow it to reach room temperature, continuing to stir for another 15 minutes.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod to induce crystallization.

  • Cool the mixture again in an ice bath to complete crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain the pure N-acylated product.

General Procedure for Chemoselective O-Acylation of an Amino Alcohol under Acidic Conditions

This protocol is based on the principle of protonating the amine to prevent its reaction.[1]

Materials:

  • Amino alcohol (e.g., 2-aminoethanol)

  • This compound (or propionic/butyric anhydride)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

Procedure:

  • In a 100 mL flask, dissolve 5.0 g of the amino alcohol in 20 mL of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise with stirring.

  • To the cooled and acidified solution, slowly add 1.2 equivalents of the desired anhydride (acetic, propionic, or butyric) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Workflows

Acylation_Selectivity cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_products Products Neutral_Basic Neutral/Basic (e.g., Pyridine) Amino_Alcohol Amino Alcohol (R-NH2, R'-OH) N_Acyl N-Acylated Product (Major) Neutral_Basic->N_Acyl Favors Acidic Acidic (e.g., H2SO4) O_Acyl_Major O-Acylated Product (Major) Acidic->O_Acyl_Major Favors Amino_Alcohol:e->N_Acyl:w  Faster  (Higher Nucleophilicity)   O_Acyl O-Acylated Product (Minor) Amino_Alcohol:e->O_Acyl:w  Slower   Amino_Alcohol:e->O_Acyl_Major:w  Selective O-Acylation   N_Acyl_Minor N-Acylated Product (Unreactive NH3+) Amino_Alcohol:e->N_Acyl_Minor:w  Amine Protonated   Anhydride Anhydride ((R''CO)2O) Anhydride->Amino_Alcohol

Figure 1. General scheme for the chemoselective acylation of an amino alcohol.

Experimental_Workflow start Start: Substrate (Amino Alcohol/Phenol) dissolve Dissolve in appropriate solvent start->dissolve add_anhydride Add Anhydride (Acetic, Propionic, or Butyric) dissolve->add_anhydride react Stir at specified temperature add_anhydride->react workup Aqueous Workup (Quenching, Extraction, Washing) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Figure 2. A generalized experimental workflow for acylation reactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Acetic Anhydride Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Acetic anhydride, a corrosive and water-reactive compound, requires a specific and controlled disposal procedure to mitigate risks of violent reactions, acidic vapor release, and environmental harm. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

The fundamental principle for the safe disposal of this compound involves a controlled two-step process: hydrolysis followed by neutralization.[1][2] This ensures that the reactive compound is converted into a less hazardous substance before final disposal.

Quantitative Data for Disposal

A summary of key quantitative parameters for the safe disposal of this compound is provided in the table below for easy reference. Adherence to these parameters is crucial for a controlled and safe reaction.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to two equivalents of acetic acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[1]
Recommended Hydrolysis Medium Crushed ice or a mixture of ice and cold waterThe volume should be at least 10 times the volume of the this compound to be quenched.[1]
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA safe and effective base for neutralization.[1] Other materials like lime can also be used for spill clean-up.[3][4]
Final pH of Waste Solution 5.0 - 9.5This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.[1]
Exothermicity HighBoth hydrolysis and neutralization are exothermic reactions. Procedures must be designed to manage heat generation effectively.[1]

Detailed Experimental Protocol for Disposal

This protocol outlines a step-by-step guide for the safe quenching and neutralization of this compound in a laboratory setting.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[1][5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][6]

  • Have an appropriate spill kit and neutralizing agent (such as sodium bicarbonate) readily available.[1][3]

Procedure:

  • Preparation:

    • Prepare a large beaker with a magnetic stir bar.

    • Fill the beaker with a large excess of crushed ice or a mixture of ice and cold water. The volume of the ice/water should be at least 10 times the volume of the this compound to be disposed of.[1]

    • Place the beaker in a larger secondary container, such as an ice bath, to help control the temperature.[1]

  • Hydrolysis (Quenching):

    • Slowly and carefully add the this compound dropwise to the stirred ice/water mixture.[1]

    • The addition should be done in small portions to control the rate of the exothermic reaction and prevent excessive heat generation and splashing.[1]

    • Continue stirring the solution until all the ice has melted and the solution has reached room temperature. This ensures that the hydrolysis of this compound to acetic acid is complete.[1]

  • Neutralization:

    • While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the acetic acid solution.[1]

    • Be aware that carbon dioxide gas will be evolved, so add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.[1]

    • Periodically monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding sodium bicarbonate solution until the pH of the waste solution is within the acceptable range of 5.0 to 9.5.[1]

  • Final Disposal:

    • Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, provided this is in accordance with your institution's and local regulations for aqueous waste.[1]

    • It is crucial to consult and adhere to your local and institutional waste disposal guidelines, as regulations can vary.[1][6] For larger quantities or in cases of uncertainty, contacting a licensed professional waste disposal service is recommended.[6]

This compound Disposal Workflow

AceticAnhydrideDisposal cluster_prep Preparation cluster_hydrolysis Hydrolysis (Quenching) cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a well-ventilated Fume Hood PPE->FumeHood IceBath Prepare a large beaker with ice/water (10x volume) in a secondary container FumeHood->IceBath AddAnhydride Slowly add this compound dropwise to stirred ice/water IceBath->AddAnhydride Stir Stir until all ice melts and solution reaches room temperature AddAnhydride->Stir AddBicarb Cautiously add saturated Sodium Bicarbonate solution Stir->AddBicarb MonitorPH Monitor pH (Target: 5.0 - 9.5) AddBicarb->MonitorPH MonitorPH->AddBicarb pH not in range CheckRegs Consult institutional and local regulations MonitorPH->CheckRegs pH in range Dispose Dispose of neutralized solution with copious amounts of water CheckRegs->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic Anhydride
Reactant of Route 2
Reactant of Route 2
Acetic Anhydride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.